Ampiroxicam
Description
prodrug of piroxicam; structure given in first source
Properties
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
| Record name | Ampiroxicam | |
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Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-64-9 | |
| Record name | Ampiroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ampiroxicam [INN:BAN:JAN] | |
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| Record name | Ampiroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16877 | |
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| Record name | ampiroxicam | |
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| Record name | Ampiroxicam | |
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| Record name | Ampiroxicam | |
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| Record name | AMPIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Prodrug Ampiroxicam: An In-depth Analysis of its Conversion to Piroxicam and Subsequent COX-2 Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the mechanism of action of ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID). A crucial aspect of this compound's pharmacology is its nature as a prodrug, which is completely metabolized to its active form, piroxicam (B610120).[1][2][3][4] Consequently, the anti-inflammatory and analgesic effects of this compound are attributable to the activity of piroxicam.[2][3] This document will first elucidate the conversion of this compound to piroxicam and then delve into the detailed mechanism by which piroxicam inhibits the cyclooxygenase-2 (COX-2) enzyme.
This compound as a Prodrug
This compound is designed as a prodrug to improve its gastrointestinal tolerability compared to its active metabolite, piroxicam.[4][5] In its native form, this compound does not exhibit significant inhibitory activity against prostaglandin (B15479496) synthesis in vitro.[2][3] Following oral administration, this compound is absorbed and undergoes rapid and extensive conversion to piroxicam in the body.[2][4][5][6] The bioavailability of piroxicam from this compound is high, with conversion rates of approximately 100% in humans, 90% in rats, 70% in dogs, and 50% in monkeys.[2][7]
The metabolic conversion of this compound to piroxicam is a critical step for its pharmacological activity. This process is depicted in the workflow below.
Figure 1: Workflow of this compound Prodrug Conversion.
Mechanism of Action of Piroxicam on COX-2
Piroxicam, the active metabolite of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][8][9][10] Piroxicam is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[6] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of the adverse effects, particularly gastrointestinal issues.
The Prostaglandin Synthesis Pathway and Piroxicam's Point of Intervention
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various prostaglandins (B1171923) and thromboxanes involved in inflammation, pain, fever, and platelet aggregation. Piroxicam binds to the active site of the COX enzymes, preventing arachidonic acid from accessing the catalytic site and thereby blocking the production of prostaglandins.
The signaling pathway illustrating this process is detailed below.
Figure 2: Piroxicam's Inhibition of the COX-2 Pathway.
Binding of Piroxicam to the COX-2 Active Site
Molecular docking studies have elucidated the binding mode of piroxicam within the active sites of both COX-1 and COX-2.[1] In COX-2, piroxicam forms a hydrogen bond between its benzothiazine moiety and the hydroxyl group of Tyr355.[1] Additionally, a hydrogen bond is formed between the side chain of Arg120 and the benzothiazine group of piroxicam.[1] The interaction with Arg120 is considered a key determinant for the selective inhibition of COX-2 by some NSAIDs.[1] Although piroxicam is non-selective, this interaction contributes to its binding to COX-2. The keto-enol tautomerism of the oxicam class of NSAIDs, including piroxicam, is a crucial physicochemical property for enzyme inhibition, allowing for hydrogen bonding with key residues like Ser530, Tyr385, Arg120, and Tyr355.[3]
Quantitative Data on Piroxicam's COX Inhibition
The inhibitory potency of piroxicam against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 values can vary depending on the experimental system used.
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human Monocytes | 47[11] | 25[11] | 1.88 |
| Microsomal Assay | Not specified | >89[12] | Not applicable |
| Canine Whole Blood Assay | COX-1 selective (ratio <1) initially, shifting to near neutrality at higher concentrations.[13][14] | COX-2 selective (ratio >1) initially, shifting to near neutrality at higher concentrations.[13][14] | Varies with concentration |
Experimental Protocols
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely accepted method for determining the COX selectivity of NSAIDs in a physiologically relevant environment.[15][16]
Objective: To determine the IC50 of a test compound (e.g., piroxicam) for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).[17]
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
Coagulation is initiated (e.g., by allowing the blood to clot at 37°C for 1 hour), which stimulates platelets to produce thromboxane (B8750289) A2 (TXA2) via COX-1 activity.[13]
-
The reaction is stopped, and the plasma or serum is collected.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.[13][17]
-
The IC50 for COX-1 is calculated as the concentration of the drug that causes a 50% reduction in TXB2 production.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of whole blood are incubated with a COX-1 selective inhibitor (e.g., aspirin) to block any contribution from COX-1.[17]
-
COX-2 is induced in monocytes by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), and incubated for a specified period (e.g., 18-24 hours).[13][15][17]
-
The test compound at various concentrations is added along with the LPS.
-
The plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by ELISA.[13][15]
-
The IC50 for COX-2 is calculated as the concentration of the drug that causes a 50% reduction in PGE2 production.
-
The workflow for this experimental protocol is outlined below.
Figure 3: Experimental Workflow for Whole Blood COX Inhibition Assays.
Conclusion
This compound functions as a prodrug, with its therapeutic effects being mediated by its active metabolite, piroxicam. Piroxicam is a non-selective inhibitor of COX-1 and COX-2, acting by blocking the conversion of arachidonic acid to prostaglandins. The interaction of piroxicam with key amino acid residues in the COX-2 active site, such as Tyr355 and Arg120, is fundamental to its inhibitory activity. Quantitative analysis of its inhibitory potency reveals a non-selective profile, with IC50 values for both isoenzymes being in a similar range, although the exact values are dependent on the specific experimental conditions. The in vitro human whole blood assay provides a robust method for characterizing the COX inhibitory profile of compounds like piroxicam in a physiologically relevant setting. A comprehensive understanding of this mechanism is essential for the rational use and future development of related anti-inflammatory agents.
References
- 1. The relevance of piroxicam for the prevention and treatment of nonmelanoma skin cancer and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 7. Synthesis of prostaglandin E2 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piroxicam olamine | COX | 85056-47-9 | Invivochem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Novel Prodrug Approach for Piroxicam Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used in the management of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.[1][2] However, its therapeutic efficacy is often hampered by severe gastrointestinal side effects, including dyspepsia, ulceration, and bleeding.[3][4] These adverse effects are primarily attributed to the direct contact of the drug's acidic enolic hydroxyl group with the gastric mucosa and the systemic inhibition of cytoprotective prostaglandins.[3][5] To mitigate these issues and enhance the therapeutic profile of Piroxicam, various prodrug strategies have been developed. This technical guide provides an in-depth overview of novel prodrug approaches for Piroxicam delivery, focusing on chemical synthesis, experimental evaluation, and quantitative outcomes. The primary goal of these strategies is to temporarily mask the enolic hydroxyl group, thereby reducing local gastric irritation, and to potentially achieve synergistic therapeutic effects.[5][6][7]
Mutual Prodrugs of Piroxicam with Other NSAIDs
A prominent strategy involves the synthesis of mutual prodrugs by conjugating Piroxicam with other NSAIDs such as aceclofenac, ibuprofen, mefenamic acid, and naproxen.[5][6][7] This approach aims to not only mask the ulcerogenic group of Piroxicam but also to leverage the therapeutic benefits of the tethered NSAID, potentially leading to a synergistic anti-inflammatory effect.[5][6][7]
Synthesis and Chemical Characterization
The synthesis of these mutual prodrugs typically involves a two-step process. First, the carboxylic acid group of the promoiety NSAID is converted to a more reactive acid chloride. This is commonly achieved by reacting the NSAID with thionyl chloride.[5] Subsequently, the resulting acid chloride is coupled with Piroxicam via its enolic hydroxyl group to form an ester linkage.[6][7]
Experimental Protocol: Synthesis of Piroxicam-NSAID Mutual Prodrugs
-
Chlorination of NSAID: The selected NSAID (e.g., aceclofenac, ibuprofen) is dissolved in a suitable solvent like dichloromethane (B109758). Thionyl chloride is added dropwise to the solution, and the mixture is refluxed until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield the NSAID acid chloride.[5]
-
Coupling with Piroxicam: Piroxicam is dissolved in a mixture of chloroform (B151607) and triethylamine.[5] The previously synthesized NSAID acid chloride is then added to this solution. The reaction mixture is stirred at room temperature for a specified period.
-
Purification: The resulting product is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a wash with sodium hydroxide (B78521) to remove unreacted Piroxicam.[8] The organic layer is dried, and the solvent is evaporated. The crude product is then recrystallized from a suitable solvent like n-hexane to obtain the purified mutual prodrug.[8]
In Vitro Hydrolysis Studies
The stability of the prodrugs is a critical factor, as they must remain intact in the acidic environment of the stomach to prevent local irritation and then undergo hydrolysis in the more alkaline conditions of the intestine to release the active drugs. Hydrolysis studies are typically performed at different pH values (e.g., acidic, neutral, and alkaline) using phosphate (B84403) buffers.[6][7] These studies have consistently shown that the ester-linked mutual prodrugs of Piroxicam are stable at acidic and neutral pH but are susceptible to hydrolysis at alkaline pH, which is a desirable characteristic for a gastro-sparing prodrug.[5][6][7] The hydrolysis kinetics generally follow a first-order reaction.[5]
Pharmacological Evaluation
The efficacy and gastrointestinal safety of the synthesized prodrugs are evaluated through various in vivo models.
Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to assess anti-inflammatory potential. The percentage of edema inhibition is measured over several hours.
Ulcerogenicity: The ulcer index is determined to quantify the extent of gastric damage. This involves oral administration of the test compounds to rats, followed by macroscopic and microscopic examination of the stomach lining for lesions.
Ester Prodrugs of Piroxicam
Another successful approach is the synthesis of ester prodrugs by masking the enolic hydroxyl group of Piroxicam with various acids, such as acetic acid, benzoic acid, p-toluic acid, m-toluic acid, and cinnamic acid.[3][7][8]
Synthesis of Ester Prodrugs
The synthesis of these ester congeners is often facilitated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM).[8][9]
Experimental Protocol: Synthesis of Piroxicam Ester Prodrugs using DCC
-
Reaction Setup: Piroxicam and the selected carboxylic acid are dissolved in dichloromethane.
-
Coupling Reaction: N,N'-dicyclohexylcarbodiimide (DCC), also dissolved in dichloromethane, is added to the reaction mixture. The reaction is stirred for a designated time at room temperature.
-
Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a sodium bicarbonate solution and sodium hydroxide solution to remove unreacted acid and Piroxicam, respectively. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is recrystallized to yield the pure ester prodrug.[8]
Pharmacological Evaluation of Ester Prodrugs
Similar to the mutual prodrugs, these ester derivatives have demonstrated improved anti-inflammatory activity and significantly reduced ulcerogenicity compared to the parent Piroxicam.[3][8]
| Prodrug Moiety | Anti-inflammatory Activity (% inhibition of paw edema at 6h) | Ulcer Index |
| Piroxicam (Parent Drug) | 56%[3][8] | 2.67[7][8] |
| Cinnamic Acid | 75%[3] | 0.67[7][8] |
The data clearly indicates that the cinnamic acid ester prodrug of Piroxicam exhibits superior anti-inflammatory potential and a markedly lower risk of inducing gastric ulcers.[3][7][8] This is attributed to the successful masking of the enolic hydroxyl group, which prevents direct contact with the gastric mucosa.[3]
Other Novel Delivery Approaches
While prodrug formation is a primary strategy, other innovative approaches are being explored to enhance Piroxicam's delivery and safety profile.
-
Ampiroxicam: This is a well-known ether carbonate prodrug of Piroxicam.[7] It is completely converted to Piroxicam after oral administration.[10] While it doesn't possess in vitro prostaglandin (B15479496) synthesis inhibitory activity, it shows comparable in vivo potency to Piroxicam in chronic inflammation models.[7]
-
Cyclodextrin Inclusion Complexes: Complexing Piroxicam with β-cyclodextrin can improve its gastrointestinal tolerability and lead to a more rapid onset of action due to enhanced absorption.[4][11]
-
Nanocarrier-based Delivery: Formulations like nano-niosomal emulgels for transdermal delivery and self-nanoemulsifying drug delivery systems (SNEDDS) for oral administration are being developed to improve bioavailability and therapeutic efficacy.[12][13]
Conclusion
The development of prodrugs represents a highly effective strategy to overcome the significant gastrointestinal limitations of Piroxicam. By temporarily masking the enolic hydroxyl group, both mutual prodrugs and ester prodrugs have demonstrated a substantial reduction in ulcerogenicity while often enhancing anti-inflammatory activity. The data strongly supports the continued exploration of these and other novel delivery systems to improve the therapeutic index of this potent anti-inflammatory agent. Future research should focus on comprehensive pharmacokinetic profiling and long-term safety assessments of these promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology, clinical efficacy, and adverse effects of piroxicam, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piroxicam-β-cyclodextrin: a GI safer piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoemulsifying drug delivery system to improve the bioavailability of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ampiroxicam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam, a well-established anti-inflammatory agent.[1] This design allows for effective therapeutic action while potentially mitigating some of the gastrointestinal side effects associated with the parent drug. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis pathway from readily available starting materials, and detailed experimental protocols for key transformations. Quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT script-generated diagram.
Chemical Structure of this compound
This compound, systematically named ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate, is a complex molecule featuring a benzothiazine core structure.[2] The key structural feature that distinguishes this compound from its active metabolite, Piroxicam, is the presence of a 1-[(ethoxycarbonyl)oxy]ethyl ether linkage at the 4-hydroxyl position of the benzothiazine ring. This modification renders the molecule inactive until it is metabolized in the body to release Piroxicam.[3]
Chemical Formula: C₂₀H₂₁N₃O₇S[4]
Molecular Weight: 447.46 g/mol [4]
Canonical SMILES: CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3[2]
InChI Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N[2]
Image of the Chemical Structure:
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the construction of the core 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Piroxicam) scaffold, followed by the strategic addition of the prodrug moiety. The overall synthesis can be conceptually divided into two main stages: the synthesis of Piroxicam and the subsequent conversion to this compound.
Stage 1: Synthesis of Piroxicam
The synthesis of Piroxicam typically starts from saccharin, a readily available and inexpensive starting material. The key steps involve the formation of a benzothiazine ring system, followed by functionalization to introduce the necessary carboxamide and pyridyl groups.
Stage 2: Synthesis of this compound from Piroxicam
The final step in the synthesis of this compound involves the etherification of the enolic hydroxyl group of Piroxicam. This is achieved by reacting Piroxicam with a suitable electrophile, namely ethyl 1-chloroethyl carbonate. This reaction introduces the 1-[(ethoxycarbonyl)oxy]ethyl group, thus forming the prodrug.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product, this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Piroxicam | C₁₅H₁₃N₃O₄S | 331.35 | 198-200 | Soluble in DMSO, slightly soluble in ethanol (B145695). |
| Ethyl 1-chloroethyl carbonate | C₅H₉ClO₃ | 152.57 | - | Soluble in common organic solvents. |
| This compound | C₂₀H₂₁N₃O₇S | 447.46 | 159-161 | Soluble in alcohol, insoluble in acetone.[5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| Mass Spectrometry (MS) | m/z: 447.11 (M⁺)[6] |
| Infrared (IR) Spectroscopy (predicted) | ν (cm⁻¹): ~3340 (N-H stretch), ~1750 (C=O, carbonate), ~1680 (C=O, amide), ~1350 & ~1150 (SO₂) |
| ¹H NMR Spectroscopy (predicted, CDCl₃) | δ (ppm): ~1.3 (t, 3H, OCH₂CH₃), ~1.6 (d, 3H, OCH(CH₃)O), ~3.4 (s, 3H, N-CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~6.0 (q, 1H, OCH(CH₃)O), ~7.0-8.5 (m, 8H, Ar-H) |
| ¹³C NMR Spectroscopy (predicted, CDCl₃) | δ (ppm): ~15 (OCH₂CH₃), ~20 (OCH(CH₃)O), ~35 (N-CH₃), ~65 (OCH₂CH₃), ~100 (OCH(CH₃)O), ~115-155 (Ar-C), ~160 (C=O, amide), ~155 (C=O, carbonate) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of Piroxicam from Saccharin (Illustrative Pathway)
This is a generalized procedure based on common synthetic routes. Specific conditions may vary.
-
N-Alkylation of Saccharin: Saccharin is reacted with an alkylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., acetone) to yield N-methylsaccharin.
-
Ring Opening and Rearrangement: N-methylsaccharin is treated with a strong base, such as sodium ethoxide in ethanol. This induces a rearrangement to form the sodium salt of methyl 2-(methylsulfamoyl)benzoate.
-
Cyclization: The resulting ester is cyclized under acidic conditions to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.
-
Amidation: The methyl ester is then reacted with 2-aminopyridine (B139424) in a high-boiling solvent such as xylene, typically with azeotropic removal of methanol, to afford Piroxicam. The product is then purified by recrystallization.
Synthesis of Ethyl 1-chloroethyl carbonate
-
To a solution of ethanol (1.0 eq) and pyridine (B92270) (1.1 eq) in dichloromethane, cooled to 0 °C, is added 1-chloroethyl chloroformate (1.0 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 1-chloroethyl carbonate as an oil.
Synthesis of this compound from Piroxicam
-
Piroxicam (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
A non-nucleophilic base, such as potassium carbonate or triethylamine (B128534) (1.2 eq), is added to the solution.
-
Ethyl 1-chloroethyl carbonate (1.1 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Mandatory Visualization
The following diagram illustrates the synthesis pathway of this compound from Piroxicam.
Caption: Synthesis of this compound from Piroxicam.
References
Early Discovery and Development of Ampiroxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug of Piroxicam (B610120). This design strategy aimed to mitigate the gastrointestinal side effects associated with Piroxicam while retaining its potent anti-inflammatory and analgesic properties. This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in understanding the foundational science behind this compound.
Introduction
This compound emerged from the need for safer NSAIDs with an improved therapeutic index. Piroxicam, a widely used NSAID, is effective in treating pain and inflammation but is associated with a risk of gastrointestinal complications.[1] The development of this compound as a prodrug was a strategic approach to reduce local irritation in the gastrointestinal tract.[2] this compound itself is inactive and is converted to the active moiety, Piroxicam, in the body.[2][3] This guide delves into the crucial early-stage research that characterized this compound's potential as a therapeutic agent.
Synthesis of this compound
A plausible synthetic route, based on general principles of medicinal chemistry for prodrug synthesis, is outlined below.
Mechanism of Action
This compound exerts its therapeutic effects through its active metabolite, Piroxicam.[3] Piroxicam is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with the gastrointestinal side effects of NSAIDs.[6]
Signaling Pathway
The mechanism of action involves the blockade of the prostaglandin (B15479496) synthesis pathway.
Cyclooxygenase Inhibition
The inhibitory activity of Piroxicam against COX-1 and COX-2 has been quantified in various studies. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below.
| Enzyme | IC50 (µM) | Reference |
| COX-1 | 47 | [7] |
| COX-2 | 25 | [7] |
| COX-1 | 3.57 | [2] |
| COX-2 | 4.4 | [2] |
Note: IC50 values can vary depending on the assay conditions.
Preclinical Pharmacology
The preclinical development of this compound focused on evaluating its anti-inflammatory, analgesic, and gastrointestinal safety profiles in animal models.
Anti-inflammatory and Analgesic Activity
The efficacy of this compound was assessed in established rat models of inflammation and pain.
Table 1: Anti-inflammatory and Analgesic Efficacy of this compound in Rats
| Model | Parameter | This compound ED50 (mg/kg, p.o.) | Piroxicam ED50 (mg/kg, p.o.) | Reference |
| Carrageenan-induced Paw Edema (single dose) | Inhibition of Edema | ~30 | ~3.3 | [3] |
| Carragean-induced Paw Edema (multiple doses) | Inhibition of Edema | ~10 | ~2.8 | [3] |
| Adjuvant-induced Arthritis | Inhibition of Paw Swelling | Similar to Piroxicam | - | [3] |
| Phenylbenzoquinone-induced Writhing | Inhibition of Writhing | ~3 | ~1 | [3] |
Experimental Protocols:
-
Carrageenan-induced Paw Edema: Inflammation is induced by injecting carrageenan into the subplantar tissue of the rat hind paw. Paw volume is measured before and after treatment with the test compound to determine the percentage of edema inhibition.
-
Adjuvant-induced Arthritis: Arthritis is induced by injecting Freund's complete adjuvant into the tail vein of rats. Paw volume is measured periodically to assess the anti-arthritic effect of the test compounds.
-
Phenylbenzoquinone-induced Writhing: Pain is induced by intraperitoneal injection of phenylbenzoquinone. The number of abdominal constrictions (writhes) is counted over a specific period after administration of the test compound to determine the analgesic effect.
Gastrointestinal Safety
A key objective in the development of this compound was to improve upon the gastrointestinal safety profile of Piroxicam. Preclinical studies in rats have shown that this compound has a lower propensity for ulcer-related complications.[8]
Experimental Protocol: NSAID-induced Ulcer Model in Rats
A common method to assess the ulcerogenic potential of NSAIDs involves the following steps:
-
Fasting of rats for a specified period (e.g., 24 hours) with free access to water.
-
Oral administration of the test compound (this compound or Piroxicam) at various doses.
-
A control group receives the vehicle.
-
After a set time (e.g., 6 hours), the animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence and severity of ulcers.
-
The ulcer index is calculated based on the number and severity of the lesions.
While the Carty et al. (1993) study mentions a reduced ulcerogenic potential for this compound, specific quantitative data such as the ulcer index was not provided in the abstract.[3] However, the prodrug design is intended to minimize direct contact of the acidic NSAID with the gastric mucosa, thereby reducing local irritation.[5]
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in several animal species to understand the absorption and conversion of this compound to Piroxicam.
Table 2: Bioavailability of Piroxicam after Oral Administration of this compound in Different Species
| Species | Bioavailability of Piroxicam (%) | Reference |
| Rat | 90 | [3] |
| Dog | 70 | [3] |
| Monkey | 50 | [3] |
| Man | ~100 | [3] |
Experimental Protocol: Pharmacokinetic Analysis
-
Administration of a single oral dose of this compound to the test animals.
-
Collection of blood samples at various time points post-dosing.
-
Separation of plasma and analysis of Piroxicam concentrations using a validated analytical method (e.g., HPLC).
-
Calculation of pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the extent of absorption and conversion.
Early Clinical Development: Phase I Studies
A Phase I clinical trial was conducted to evaluate the pharmacokinetics and tolerability of this compound in healthy human volunteers.
Study Design:
-
Participants: Healthy volunteers.
-
Administration: Single and multiple oral doses of this compound.
-
Measurements: Plasma concentrations of Piroxicam were measured over time using ultra-performance liquid chromatography (UPLC).
Pharmacokinetic Parameters of Piroxicam after this compound Administration in Healthy Volunteers
| Dose Group | Cmax (µg/mL) | Tmax (h) | AUC0-216 (µg·h/mL) | t1/2 (h) | Reference |
| Low Dose | Data not provided | Data not provided | Data not provided | Data not provided | |
| Medium Dose | Data not provided | Data not provided | Data not provided | Data not provided | |
| High Dose | Data not provided | Data not provided | Data not provided | Data not provided |
Note: While the study abstract confirms a dose-dependent increase in pharmacokinetic parameters, specific values for each dose group were not available in the provided search results.
The study concluded that this compound was well-tolerated and affirmed its safety and efficacy across different dosing regimens. The conversion to Piroxicam was found to be complete during the absorption process, with no detectable systemic exposure to the parent this compound.
Conclusion
The early discovery and development of this compound demonstrate a successful application of the prodrug strategy to enhance the therapeutic profile of an established NSAID. Preclinical studies confirmed that this compound is effectively converted to Piroxicam in vivo, exerting potent anti-inflammatory and analgesic effects. Importantly, the prodrug design appeared to offer an improved gastrointestinal safety profile. Early clinical data in healthy volunteers supported its tolerability and established its pharmacokinetic profile in humans. This foundational research provided a strong rationale for the further clinical investigation of this compound as a potentially safer alternative for the management of pain and inflammation.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. actascientific.com [actascientific.com]
- 5. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, an anti-inflammatory agent which is a prodrug of piroxicam [ouci.dntb.gov.ua]
- 7. Enhancement of solubility, dissolution release profile and reduction in ulcerogenicity of piroxicam by inclusion complex with skimmed milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Ampiroxicam vs. Piroxicam: A Foundational Comparative Analysis for Drug Development Professionals
An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the foundational differences between ampiroxicam and its active metabolite, piroxicam (B610120), two non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class. This compound, a prodrug, is designed to be rapidly and completely converted to piroxicam in vivo. This distinction in their chemical nature leads to significant differences in their pharmacological profiles, particularly concerning their mechanism of action, pharmacokinetics, and gastrointestinal safety. This guide delves into the core chemical, pharmacodynamic, and pharmacokinetic distinctions, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Chemical and Structural Differences
The fundamental difference between this compound and piroxicam lies in their chemical structures. Piroxicam is an enolic acid, while this compound is an ester prodrug of piroxicam.[1] This structural modification is the cornerstone of their differing pharmacological profiles.
Table 1: Chemical and Structural Properties
| Property | This compound | Piroxicam |
| IUPAC Name | ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
| Molecular Formula | C₂₀H₂₁N₃O₇S | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 447.5 g/mol | 331.35 g/mol |
| Chemical Class | Benzothiazine, Etabonate ester | Benzothiazine, Oxicam |
| Nature | Prodrug | Active Drug |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for piroxicam is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. In contrast, this compound is pharmacologically inactive in its native form and does not exhibit significant COX inhibitory activity in vitro.[1] Its therapeutic effects are solely attributable to its in vivo conversion to piroxicam.
Cyclooxygenase (COX) Inhibition
Piroxicam's non-selective inhibition of both COX isoforms is a critical factor in its efficacy and side-effect profile. While COX-2 inhibition is primarily responsible for its anti-inflammatory and analgesic effects, the simultaneous inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to adverse events such as gastric ulceration and bleeding.[3]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | No detectable activity | No detectable activity | Not Applicable |
| Piroxicam | 0.76[4] | 8.99[4] | ~11.8[4] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway of COX Inhibition
The following diagram illustrates the signaling pathway affected by piroxicam.
Caption: Piroxicam's inhibition of COX-1 and COX-2.
Pharmacokinetics: The Prodrug Advantage
The pharmacokinetic profiles of this compound and piroxicam are markedly different, primarily due to this compound's nature as a prodrug. Following oral administration, this compound is completely and rapidly hydrolyzed to piroxicam during absorption, with no detectable levels of the parent compound found in systemic circulation.[5] This conversion process influences the rate of appearance and peak concentration of piroxicam in the plasma.
In Vivo Conversion of this compound
The conversion of this compound to piroxicam is a critical step that dictates its therapeutic action. This hydrolysis is believed to be mediated by esterases in the gastrointestinal tract and/or during first-pass metabolism.
Caption: In vivo conversion of this compound to piroxicam.
Comparative Pharmacokinetic Parameters
While this compound administration leads to complete conversion to piroxicam, the pharmacokinetic profile of the resulting piroxicam can differ slightly from that observed after direct administration of piroxicam.
Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | This compound Administration | Piroxicam Administration |
| Bioavailability of Piroxicam | ~100%[1] | Not Applicable (Reference) |
| Tₘₐₓ (Time to Peak Concentration) | Slightly longer[5] | ~3-5 hours |
| Cₘₐₓ (Peak Plasma Concentration) | Slightly lower[5] | Dose-dependent |
| t₁/₂ (Elimination Half-life of Piroxicam) | ~50 hours | ~50 hours |
| AUC (Area Under the Curve) | Equivalent to piroxicam | Dose-dependent |
Experimental Protocols
In Vitro COX Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is reconstituted with heme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation: In a 96-well microplate, the reaction buffer, enzyme, and varying concentrations of the test compound (e.g., piroxicam) or vehicle control are added. The plate is incubated for a specified period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Arachidonic acid is added to each well to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a short duration (e.g., 2 minutes at 37°C) by adding a quenching solution.
-
Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is measured using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Rat Paw Edema Model of Acute Inflammation
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: Test compounds (this compound or piroxicam) or vehicle are administered orally at various doses.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined.
Gastrointestinal Safety Profile
A significant rationale for the development of this compound was to potentially improve the gastrointestinal (GI) safety profile of piroxicam. The prodrug design aims to bypass direct contact of the active, acidic NSAID with the gastric mucosa, thereby reducing local irritation. While systemic COX-1 inhibition by the absorbed piroxicam still poses a risk, the prodrug approach may mitigate some of the initial topical damage.
Preclinical Evidence
Studies in rats have been conducted to compare the ulcerogenic potential of this compound and piroxicam. These studies typically involve oral administration of the drugs to fasted rats, followed by examination of the gastric mucosa for lesions.
Table 4: Comparative Gastrointestinal Ulcerogenicity in Rats
| Compound | Dose | Observation |
| This compound | Equimolar to piroxicam | Reduced incidence and severity of gastric lesions compared to piroxicam. |
| Piroxicam | Therapeutic doses | Dose-dependent induction of gastric erosions and ulcers.[6] |
Conclusion
The foundational difference between this compound and piroxicam is the former's identity as a prodrug. This chemical modification renders this compound inactive in vitro but allows for its efficient conversion to the active anti-inflammatory agent, piroxicam, in vivo. This distinction has important implications for drug development, offering a potential strategy to modulate the pharmacokinetic profile and improve the gastrointestinal tolerability of the parent compound. For researchers and drug development professionals, understanding these core differences is essential for the rational design and evaluation of new NSAID therapies. The data and methodologies presented in this guide provide a solid foundation for further investigation and development in this area.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
- 5. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucosal damage induced by preferential COX-1 and COX-2 inhibitors: role of prostaglandins and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Ampiroxicam: An In-depth Technical Guide to the Theoretical Binding Affinity of its Active Metabolite, Piroxicam, to COX Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam. Following administration, this compound is metabolized in the body to its active form, Piroxicam, which is responsible for the therapeutic effects. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Understanding the binding affinity of Piroxicam to these enzyme isoforms is crucial for elucidating its mechanism of action and informing the development of more selective and effective anti-inflammatory agents. This technical guide provides a comprehensive overview of the theoretical and experimental binding affinity of Piroxicam to COX-1 and COX-2, supported by detailed methodologies and visual representations of the underlying molecular processes.
Theoretical Binding Affinity of Piroxicam to COX Enzymes
Molecular docking studies have been instrumental in predicting the binding modes and estimating the binding affinities of Piroxicam to the active sites of COX-1 and COX-2. These computational analyses provide valuable insights into the molecular interactions that govern the inhibitory activity of Piroxicam.
Summary of Theoretical Binding Data
| Ligand | Target Enzyme | Docking Software/Method | Predicted Binding Affinity (kcal/mol) | Reference PDB ID |
| Piroxicam | COX-1 | Schrödinger Glide | -49.35 | 1PGE |
| Piroxicam | COX-2 | FlexX | Not explicitly stated in kcal/mol, but noted to have high affinity | 1CX2, 5IKT |
Experimental Binding Affinity of Piroxicam to COX Enzymes
In vitro enzymatic assays are essential for quantifying the inhibitory potency of Piroxicam against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the drug required to inhibit 50% of the enzyme's activity.
Summary of Experimental IC50 Data
| Ligand | Target Enzyme | Assay System | IC50 (µM) |
| Piroxicam | COX-1 | Human Peripheral Monocytes | 47 |
| Piroxicam | COX-2 | Human Peripheral Monocytes | 25 |
| Piroxicam | COX-1 | Not Specified | 0.76 |
| Piroxicam | COX-2 | Not Specified | 8.99 |
Detailed Methodologies
Molecular Docking Protocol
A representative molecular docking workflow for studying the interaction of Piroxicam with COX enzymes is detailed below.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of human COX-1 (PDB ID: 1PGE) and COX-2 (PDB ID: 5IKT or 1CX2) are retrieved from the Protein Data Bank.
-
The protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS-AA).
-
The 3D structure of Piroxicam is obtained from a chemical database like PubChem and is prepared by assigning correct bond orders, adding hydrogen atoms, and optimizing its geometry using a computational chemistry software.
-
-
Grid Generation:
-
A grid box is defined around the active site of each COX enzyme. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket where the natural substrate, arachidonic acid, binds. For COX-1 (1PGE), a typical grid might be centered on the active site with dimensions of 60x60x60 Å.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger Glide, or FlexX.
-
The docking algorithm explores various conformations and orientations of Piroxicam within the defined grid box of the COX active site.
-
The interactions between Piroxicam and the amino acid residues of the active site are evaluated using a scoring function, which estimates the binding affinity in terms of kcal/mol.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding poses of Piroxicam.
-
The predicted binding affinities for COX-1 and COX-2 are compared to assess the theoretical selectivity of Piroxicam.
-
The molecular interactions, such as hydrogen bonds and hydrophobic interactions, between Piroxicam and the key amino acid residues in the active site are visualized and analyzed.
-
In Vitro COX Inhibition Assay Protocol (Fluorometric)
This protocol outlines a common method for determining the IC50 values of Piroxicam for COX-1 and COX-2.
-
Reagent Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
A stock solution of Piroxicam is prepared in a suitable solvent, such as DMSO.
-
A fluorometric probe, such as Amplex Red, is prepared according to the manufacturer's instructions.
-
The substrate, arachidonic acid, is prepared in an appropriate buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
A reaction mixture containing the COX enzyme, the fluorometric probe, and a heme cofactor in an assay buffer is prepared.
-
Serial dilutions of Piroxicam are added to the wells. Control wells without the inhibitor are also included.
-
The plate is incubated at room temperature to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid to all wells.
-
The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.
-
The percentage of inhibition for each concentration of Piroxicam is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Piroxicam concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of Piroxicam.
Caption: A generalized workflow for molecular docking studies of Piroxicam with COX enzymes.
An In-depth Technical Guide on the Solubility and Stability Studies of Ampiroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam (B610120).[1][2] Following oral administration, this compound is completely converted into its active metabolite, Piroxicam, which then exerts its therapeutic effects.[1][3] This conversion is a critical aspect of its design, aiming to reduce the gastrointestinal side effects associated with direct administration of Piroxicam.[4] this compound's mechanism of action, through its conversion to Piroxicam, involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain. This guide provides a comprehensive overview of the available solubility and stability data for this compound and outlines detailed experimental protocols for its thorough investigation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H21N3O7S | [5] |
| Molecular Weight | 447.46 g/mol | [6] |
| Appearance | White Crystalline Powder, Almost Odorless | [6] |
| Melting Point | 159-161°C | [6] |
| IUPAC Name | ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ⁶,2-benzothiazin-4-yl]oxy]ethyl carbonate | [5] |
Solubility Profile
Table 2.1: Reported Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 90 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [7] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |
| Alcohol | Soluble | [6] |
| Acetone | Insoluble | [6] |
| Water | Insoluble | [9] |
Experimental Protocol for Equilibrium Solubility Determination
To establish a comprehensive pH-solubility profile, the following equilibrium solubility (shake-flask) method is recommended.
Objective: To determine the concentration of this compound in a saturated solution at various pH values at a constant temperature.
Materials:
-
This compound powder
-
Phosphate, acetate, and borate (B1201080) buffer solutions (pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)
-
Scintillation vials
-
Constant temperature shaker
-
Centrifuge
-
Validated HPLC-UV or UPLC-UV analytical method for this compound
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to separate vials, each containing a buffer solution of a specific pH.
-
Seal the vials and place them in a constant temperature shaker set at 25°C ± 0.5°C (or 37°C ± 0.5°C for biorelevant conditions).
-
Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the undissolved solids settle.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Filter the aliquots using a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with the mobile phase of the analytical method to an appropriate concentration.
-
Analyze the samples using a validated HPLC-UV or UPLC-UV method to determine the concentration of this compound.
-
Perform each experiment in triplicate for each pH value.
Stability Profile
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a drug substance. For this compound, forced degradation studies are necessary to identify potential degradation products and establish a stability-indicating analytical method.
Table 3.1: Reported Stability of this compound
| Condition | Observation | Reference |
| Storage at -20°C | Stable for ≥ 4 years | [7] |
| Storage (unspecified proper conditions) | Shelf life > 2 years | [9] |
| This compound Tablets | Shelf life of 2 years | [10] |
| UVA Irradiation | Concentration is easily reduced with increasing UVA doses | [8] |
| Acidic Conditions | Designed to be stable | [4] |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Calibrated oven
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating HPLC or UPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a specified period, taking samples at different time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Keep the solution at room temperature or heat it, taking samples at intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature, protected from light, and collect samples at different time points.
-
Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., at 60°C, 80°C) for a defined period. Also, subject a solution of this compound to thermal stress.
-
Photostability: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the intact this compound from all degradation products.
This compound to Piroxicam Conversion and Mechanism of Action
This compound is designed as a prodrug to improve the gastrointestinal safety profile of Piroxicam. After oral administration, it undergoes hydrolysis to release the active drug, Piroxicam. Piroxicam then inhibits the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Conclusion
This technical guide provides a summary of the currently available solubility and stability data for this compound. While there is a need for more comprehensive quantitative data, particularly regarding its pH-solubility profile and degradation pathways, the provided experimental protocols offer a robust framework for researchers and drug development professionals to conduct these essential studies. The information on its active metabolite, Piroxicam, can serve as a valuable reference for designing and interpreting these experiments. Further investigation into the solid-state characterization and stability of this compound would also be beneficial for the development of stable and effective pharmaceutical formulations.
References
- 1. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Ampiroxicam Pharmacophore Modeling and Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for Piroxicam (B610120).[1] Its therapeutic efficacy is rooted in the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the COX-2 isoform.[2][3] This selective inhibition is a key design feature aimed at mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] This technical guide delves into the pharmacophore modeling of this compound, providing a comprehensive analysis of its structural features essential for biological activity. The document outlines detailed experimental protocols for ligand-based pharmacophore modeling, presents quantitative data on enzyme inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Prodrug Strategy and Mechanism of Action
This compound is pharmacologically inactive in its administered form and does not inhibit prostaglandin (B15479496) synthesis in vitro.[4] Its anti-inflammatory and analgesic effects are exerted after its metabolic conversion to the active moiety, Piroxicam.[5] This prodrug approach is a strategic pharmaceutical design to enhance gastrointestinal tolerability.[5]
The primary mechanism of action for Piroxicam, and by extension this compound, is the inhibition of the COX enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) from arachidonic acid.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2] this compound, through its active metabolite Piroxicam, exhibits a selective inhibition of COX-2 over COX-1, which is believed to contribute to its improved gastrointestinal safety profile.[3]
Quantitative Analysis of COX Inhibition
The inhibitory activity of Piroxicam, the active metabolite of this compound, against COX-1 and COX-2 has been quantified in various studies. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are a key metric for assessing potency and selectivity.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Piroxicam | COX-1 | 47 | 1.88 |
| Piroxicam | COX-2 | 25 |
Note: Data presented is a compilation from various sources and should be interpreted in the context of the specific experimental conditions of each study.
Pharmacophore Modeling of this compound (via Piroxicam)
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. As this compound is a prodrug, its pharmacophore is defined by the features of its active form, Piroxicam, that are crucial for binding to the active site of the COX-2 enzyme.
Based on the known structure-activity relationships of Piroxicam and other COX-2 inhibitors, a putative pharmacophore model for Piroxicam would include the following key features:
-
One Hydrogen Bond Donor (HBD): The enolic hydroxyl group of the benzothiazine ring is a critical hydrogen bond donor.
-
Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide side chain and one of the sulfonyl oxygens act as hydrogen bond acceptors.
-
One Aromatic Ring (AR): The benzothiazine ring system provides a key aromatic feature for hydrophobic interactions within the active site.
-
One Hydrophobic Feature (HY): The N-methyl group on the benzothiazine ring contributes to hydrophobic interactions.
Caption: Putative pharmacophore model for Piroxicam, the active form of this compound.
Experimental Protocols
Ligand-Based Pharmacophore Modeling Workflow
The following protocol outlines a typical workflow for generating a ligand-based pharmacophore model, which is applicable to Piroxicam and other NSAIDs. This process is generally performed using computational chemistry software such as Discovery Studio or LigandScout.
Caption: Workflow for ligand-based pharmacophore model generation.
Methodology:
-
Dataset Preparation: A dataset of known COX-2 inhibitors with a range of activities (highly active, moderately active, and inactive) is compiled. The 3D structures of these molecules are generated and optimized.
-
Conformational Analysis: For each molecule in the dataset, a diverse set of low-energy conformations is generated to account for molecular flexibility.
-
Feature Mapping: The pharmacophoric features (HBDs, HBAs, ARs, HYs, etc.) for all conformations of each molecule are identified.
-
Pharmacophore Model Generation: The conformations of the active molecules are aligned and superimposed to identify common pharmacophoric features. This process generates a series of pharmacophore hypotheses.
-
Model Validation: The generated pharmacophore models are validated to assess their ability to distinguish between active and inactive compounds. This is typically done using a test set of known molecules and a decoy set of random molecules.
-
Final Model Selection: The pharmacophore model with the best statistical significance and predictive ability is selected as the final model.
Signaling Pathway
This compound, through its conversion to Piroxicam, inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory cascade.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Conclusion
The pharmacophore of this compound, as represented by its active metabolite Piroxicam, is characterized by a specific three-dimensional arrangement of hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic features. This structural framework is essential for its selective inhibition of the COX-2 enzyme, which underpins its anti-inflammatory and analgesic properties. The prodrug strategy employed in the design of this compound effectively leverages this pharmacophore while aiming to enhance its gastrointestinal safety profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and analysis of novel anti-inflammatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
initial screening of Ampiroxicam for anti-inflammatory properties
An In-depth Technical Guide: Initial Screening of Ampiroxicam for Anti-Inflammatory Properties
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical screening of this compound, a non-steroidal anti-inflammatory drug (NSAID), for its anti-inflammatory properties. The document details its mechanism of action as a prodrug, outlines key experimental protocols for its evaluation, presents quantitative data from initial studies, and visualizes critical pathways and workflows.
Introduction and Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, developed as a prodrug of Piroxicam (B610120).[1][2] A prodrug strategy is often employed to improve a drug's pharmacokinetic profile or reduce side effects. In the case of this compound, it was designed to be inactive itself and to convert into the active anti-inflammatory agent, Piroxicam, after oral administration.[3][4]
Pharmacokinetic studies in humans have shown that this compound is rapidly and completely converted to Piroxicam during the absorption process, with no detectable levels of the parent compound found in systemic circulation.[3][4][5] The anti-inflammatory, analgesic, and antipyretic effects of this compound are therefore entirely attributable to its active metabolite, Piroxicam.[1][6]
The primary mechanism of action for Piroxicam is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key lipid mediators of inflammation, pain, and fever.[6][7][9] By blocking this pathway, Piroxicam reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects.[6] this compound itself demonstrates no detectable inhibitory activity on prostaglandin (B15479496) synthesis in in vitro assays.[5][10]
In Vitro Screening: COX Enzyme Inhibition
The initial in vitro screening of this compound focuses on confirming its lack of direct activity and quantifying the inhibitory potential of its active metabolite, Piroxicam, against COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibition Assay
The objective of this assay is to determine the concentration of a compound required to inhibit 50% of the COX enzyme activity (IC50).
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (Piroxicam) or vehicle control in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.
-
Measurement: The reaction is allowed to proceed for a specified time before being terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).[11]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.[11]
Data Presentation: Piroxicam COX Inhibition
Studies have shown that this compound itself has no detectable in vitro activity against prostaglandin synthesis.[5] The inhibitory activity resides solely with its metabolite, Piroxicam. There is variability in the reported IC50 values for Piroxicam across different studies and assay conditions.
| Active Compound | Target Enzyme | Reported IC50 (µM) | Selectivity (COX-2/COX-1) | Source |
| Piroxicam | COX-1 | 0.76 | 11.8 | [12] |
| COX-2 | 8.99 | [12] | ||
| Piroxicam | COX-1 | 1.57 | 1.08 | [13] |
| COX-2 | 1.69 | [13] | ||
| Piroxicam | COX-2 | 4.4 | - | [11] |
Note: The conflicting data highlights the influence of different experimental systems (e.g., purified enzymes vs. cell-based assays) on results.[11][12][13] One study also reported a very high COX-2/COX-1 IC50 ratio of approximately 600, indicating strong selectivity for COX-1.[14]
In Vivo Screening: Anti-Inflammatory and Analgesic Models
In vivo models are essential to confirm that the prodrug this compound is converted to its active form and elicits an anti-inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is the most common model for screening acute anti-inflammatory activity.[15][16]
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.[17]
-
Acclimatization & Baseline: Animals are acclimatized, and the baseline volume of their hind paw is measured using a plethysmometer.[17]
-
Compound Administration: Animals are divided into groups: vehicle control, positive control (e.g., Piroxicam), and test groups (various doses of this compound). The compounds are typically administered orally.[18]
-
Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption and metabolism, a subplantar injection of a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is made into the hind paw.[17][18]
-
Measurement of Edema: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[18]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group. The dose required to produce 50% inhibition (ED50) can be determined.
Data Presentation: In Vivo Efficacy
In vivo studies confirm that this compound's anti-inflammatory activity is produced through its conversion to Piroxicam.[5] However, in acute models, its potency differs from that of directly administered Piroxicam.
| Model | Species | Administration | Compound | Efficacy (ED50) | Potency vs. Piroxicam | Source |
| Carrageenan Paw Edema | Rat | Single Oral Dose | This compound | 9-fold higher than Piroxicam | Less Potent | [5] |
| Carrageenan Paw Edema | Rat | Multiple (5) Daily Doses | This compound | 3.5-fold higher than Piroxicam | Less Potent | [5] |
| Adjuvant Arthritis | Rat | - | This compound | Similar potency to Piroxicam | Similar | [5] |
| Phenylbenzoquinone Stretching | - | - | This compound | ~3-fold higher than Piroxicam | Less Potent | [5] |
The difference in potency in acute models may be related to the time required for absorption and conversion of the prodrug to its active form.[4] The similar potency in the chronic adjuvant arthritis model suggests that over long-term dosing, this kinetic difference becomes less significant.[5]
Conclusion
The initial screening of this compound confirms its identity as a prodrug that is effectively converted to the active NSAID, Piroxicam, in vivo. While this compound itself is inert in vitro, its metabolite Piroxicam is a potent inhibitor of both COX-1 and COX-2 enzymes, which is the basis of its anti-inflammatory effect. In vivo models of acute inflammation, such as the carrageenan-induced paw edema test, validate its anti-inflammatory activity, although its potency can be lower than directly administered Piroxicam, likely due to pharmacokinetic factors. In chronic inflammation models, its efficacy is comparable to that of Piroxicam. These findings establish the fundamental anti-inflammatory credentials of this compound and justify its development as a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound | 19 Publications | 236 Citations | Top Authors | Related Topics [scispace.com]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]
- 13. caymanchem.com [caymanchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. This compound, an anti-inflammatory agent which is a prodrug of piroxicam [ouci.dntb.gov.ua]
- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
Potential Off-Target Effects of Ampiroxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam (B610120).[1][2][3] Its primary therapeutic action is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4] While effective in managing pain and inflammation, the clinical use of this compound, like other NSAIDs, is associated with a range of off-target effects. These effects are largely attributed to the pharmacological actions of its active metabolite, piroxicam, on various biological pathways beyond COX inhibition. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, with a focus on quantitative data where available, detailed experimental methodologies for assessing these effects, and visualization of the implicated signaling pathways.
On-Target and Off-Target Profile of this compound/Piroxicam
The primary on-target effect of this compound is the inhibition of COX-1 and COX-2 by its active form, piroxicam. However, piroxicam interacts with numerous other biological targets, leading to a complex off-target profile that underpins its adverse effect profile and may also contribute to some of its therapeutic actions beyond analgesia and anti-inflammation.
Quantitative Data on Off-Target Effects
Direct quantitative data on the off-target binding affinities of this compound is limited. However, extensive research on its active metabolite, piroxicam, provides valuable insights into its potential off-target interactions. The following tables summarize key quantitative findings related to the off-target effects of piroxicam.
Table 1: Piroxicam Inhibition of Cancer Cell Growth
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Premalignant Human Oral Epithelial | Oral Precancer | 181 | 6 days | [5] |
| Malignant Human Oral Epithelial | Oral Cancer | 211 | 6 days | [5] |
Table 2: Adverse Events Associated with Piroxicam from FDA Adverse Event Reporting System (FAERS)
| System Organ Class | Number of Reports |
| Gastrointestinal disorders | 521 |
| Skin and subcutaneous tissue disorders | 457 |
| Immune system disorders | 314 |
| Ear and labyrinth disorders | 31 |
Data extracted from a real-world data analysis of the FAERS database and represents the number of primary suspect drug reports for piroxicam. It is important to note that these reports do not definitively establish causality.
Key Off-Target Effects and Associated Signaling Pathways
Gastrointestinal Toxicity
A well-established off-target effect of NSAIDs, including piroxicam, is gastrointestinal (GI) toxicity, which can manifest as ulcers and bleeding.
Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis in Gastric Mucosa
The primary mechanism of NSAID-induced GI damage is the inhibition of COX-1 in the gastric mucosa, leading to a depletion of protective prostaglandins (B1171923) (PGE2 and PGI2). This results in reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid secretion, all of which compromise the integrity of the gastric lining.
Cardiovascular Risk
NSAID use is associated with an increased risk of cardiovascular events, including myocardial infarction and stroke.
Signaling Pathway: Imbalance of Thromboxane (B8750289) A2 and Prostacyclin
This cardiovascular risk is partly attributed to the differential inhibition of COX-1 and COX-2. Inhibition of COX-2 in endothelial cells reduces the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. In contrast, the incomplete inhibition of COX-1 in platelets allows for the continued production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. This imbalance shifts the homeostatic balance towards a prothrombotic state. Additionally, some NSAIDs, including piroxicam, have been shown to directly affect cardiac ion channels.
Renal Toxicity
NSAIDs can impair renal function, leading to sodium and fluid retention, hypertension, and in some cases, acute kidney injury.
Signaling Pathway: Reduced Renal Prostaglandin Synthesis
In the kidneys, prostaglandins (PGE2 and PGI2) are crucial for maintaining renal blood flow and glomerular filtration rate (GFR), particularly in the context of renal hypoperfusion. By inhibiting COX enzymes, piroxicam reduces the synthesis of these prostaglandins, leading to vasoconstriction of the afferent arteriole, reduced renal blood flow, and a subsequent decrease in GFR.
Potential Anti-Tumor Effects
Several studies have suggested that NSAIDs, including piroxicam, may have anti-neoplastic properties that are independent of their COX-inhibitory activity.
Signaling Pathways: Apoptosis and Cell Cycle Regulation
Piroxicam has been shown to induce apoptosis and affect cell cycle progression in various cancer cell lines.[5][6][7] These effects may be mediated through multiple signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. For instance, in some cancer cells, piroxicam can induce apoptosis through a ROS-mediated activation of Akt. It can also modulate the expression of cell cycle regulatory proteins and interfere with NF-κB and MAPK signaling, which are crucial for cancer cell proliferation and survival.[8][9][10][11]
Experimental Protocols for Assessing Off-Target Effects
The following sections outline generalized experimental protocols for evaluating the key off-target effects of this compound. These protocols are based on established methods for testing NSAIDs.
Assessment of Gastrointestinal Toxicity: NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the ulcerogenic potential of this compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted for 24 hours prior to drug administration, with free access to water.
-
Drug Administration: this compound is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a known ulcerogenic NSAID like indomethacin.
-
Observation Period: Animals are observed for a set period, typically 4-6 hours, after drug administration.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for ulcers. The severity of ulcers can be scored based on their number and size. The ulcer index is then calculated.
-
Histopathological Examination: Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation of mucosal damage.
Assessment of Cardiovascular Toxicity: In Vitro Cardiac Ion Channel Assay
Objective: To determine the effect of this compound (as piroxicam) on key cardiac ion channels.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the cardiac ion channel of interest (e.g., hERG - KCNH2, hNav1.5 - SCN5A) are commonly used.
-
Cell Culture: Cells are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed.[12][13][14][15]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit ionic currents through the channel of interest.
-
Drug Application: Piroxicam is applied to the cells at various concentrations.
-
Data Analysis: The effect of piroxicam on the ion channel current (e.g., inhibition of peak current) is measured and analyzed to determine the IC50 value.
Assessment of Renal Toxicity: Measurement of Creatinine (B1669602) Clearance in Rodents
Objective: To evaluate the effect of this compound on glomerular filtration rate (GFR) in a rodent model.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Metabolic Cages: Animals are housed individually in metabolic cages to allow for the collection of urine.
-
Drug Administration: this compound is administered to the treatment group, while the control group receives the vehicle.
-
Urine and Blood Collection: Urine is collected over a 24-hour period. At the end of the collection period, a blood sample is obtained.[16][17]
-
Biochemical Analysis: The concentration of creatinine in both the urine and serum is measured using a biochemical analyzer.
-
Calculation of Creatinine Clearance: Creatinine clearance is calculated using the following formula: CrCl (mL/min) = ([Creatinine]urine × Urine Flow Rate) / [Creatinine]serum
-
Data Analysis: The creatinine clearance values of the this compound-treated group are compared to those of the control group.
Conclusion
This compound, through its active metabolite piroxicam, exhibits a complex pharmacological profile with the potential for significant off-target effects. The most clinically relevant of these include gastrointestinal, cardiovascular, and renal toxicities, which are largely class effects of NSAIDs. Understanding the molecular mechanisms and signaling pathways underlying these off-target effects is crucial for the safe and effective use of this compound and for the development of newer, safer anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of these potential liabilities. Further research, particularly quantitative proteomics and targeted biochemical assays, is warranted to fully elucidate the off-target landscape of this compound and to identify novel strategies to mitigate its adverse effects.
References
- 1. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 2. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piroxicam, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic action of piroxicam on the eicosapentaenoic acid-induced apoptosis is associated with enhanced down-regulation of anti-apoptotic Bcl-2 expression but not promoted activation of pro-apoptotic Bid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
- 16. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of "true" creatinine clearance in rats reveals extensive renal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampiroxicam's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of piroxicam (B610120).[1][2][3] Its therapeutic effects, primarily anti-inflammatory and analgesic, are not inherent to the this compound molecule itself but are realized upon its in vivo conversion to the active metabolite, piroxicam.[2][4] This guide provides an in-depth technical overview of the mechanism by which this compound, through its conversion to piroxicam, inhibits prostaglandin (B15479496) synthesis. It details the molecular targets, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The Prodrug Concept and Mechanism of Action
This compound is designed as a nonacidic ether carbonate prodrug of piroxicam.[4] This chemical modification masks the acidic enolic group of piroxicam, a feature intended to reduce local gastrointestinal irritation upon oral administration.[1] Following oral administration, this compound is absorbed and rapidly converted to piroxicam.[2][3][5] In humans, this conversion is reportedly complete, with no detectable this compound in the plasma at clinical doses.[5]
The anti-inflammatory and analgesic properties of this compound are therefore attributable to the pharmacological actions of piroxicam.[2][4] Piroxicam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever.[1] By blocking the COX enzymes, piroxicam effectively reduces the production of these pro-inflammatory mediators.[2]
Molecular Target: Cyclooxygenase (COX) Isoforms
The primary molecular targets of piroxicam are the two main isoforms of the cyclooxygenase enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions. These include protecting the gastric mucosa, regulating renal blood flow, and aiding in platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that contribute to inflammation and pain.
Piroxicam is a non-selective inhibitor, meaning it affects both COX-1 and COX-2 enzymes.[6] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory effects, while the concurrent inhibition of COX-1 is associated with some of its potential side effects, particularly gastrointestinal issues.[1]
Quantitative Inhibitory Data
The inhibitory potency of a compound against COX enzymes is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
This compound
In vitro studies have demonstrated that this compound itself does not possess detectable prostaglandin synthesis inhibitory activity.[4] As a prodrug, its activity is dependent on its conversion to piroxicam.
Piroxicam
The IC50 values for piroxicam against COX-1 and COX-2 vary across different studies, which can be attributed to the use of different assay systems (e.g., purified enzymes vs. cell-based assays) and experimental conditions. The following table summarizes reported IC50 values for piroxicam.
| Compound | Target Enzyme | IC50 (µM) | Assay System/Source Organism | Reference |
| Piroxicam | COX-1 | 47 | Human Peripheral Monocytes | |
| Piroxicam | COX-2 | 25 | Human Peripheral Monocytes | |
| Piroxicam | COX-1 | - | - | [6] |
| Piroxicam | COX-2 | 4.4 | Human Articular Chondrocytes | [6] |
Note: The variability in IC50 values underscores the importance of considering the specific experimental protocol when comparing data.
Signaling Pathway and Experimental Workflows
Prostaglandin Synthesis and Inhibition Pathway
The following diagram illustrates the conversion of this compound to piroxicam and the subsequent inhibition of the prostaglandin synthesis pathway.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines a typical experimental workflow for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Experimental Protocols
In Vitro Purified Enzyme COX Inhibition Assay
This method directly assesses the inhibitory effect of a compound on isolated COX enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Reaction Buffer: A typical buffer is 100 mM Tris-HCl, pH 8.0, containing a heme cofactor.
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compound (e.g., piroxicam) or a vehicle control at 37°C for a specified time (e.g., 10-15 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated, often by the addition of an acid or a reducing agent like stannous chloride.
-
The concentration of a specific prostaglandin product, such as Prostaglandin E2 (PGE2), is quantified.
-
-
Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-throughput method for measuring PGE2 levels. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: The percentage of inhibition of PGE2 production for each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant model as it accounts for factors like plasma protein binding.
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
The blood is then allowed to clot for a set period (e.g., 60 minutes) at 37°C, which stimulates platelet COX-1 to produce Thromboxane A2 (TxA2).
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
The stable metabolite of TxA2, Thromboxane B2 (TxB2), is measured in the serum, typically by ELISA or radioimmunoassay, as an index of COX-1 activity.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) at 37°C to stimulate COX-2 expression in monocytes.
-
During this incubation, various concentrations of the test compound or a vehicle control are added.
-
After incubation, the blood is centrifuged to obtain plasma.
-
The concentration of PGE2 in the plasma is measured by ELISA or radioimmunoassay as an index of COX-2 activity.
-
-
Data Analysis: IC50 values for COX-1 and COX-2 are calculated as described for the purified enzyme assay.
Conclusion
This compound serves as an effective prodrug for piroxicam, delivering the active anti-inflammatory agent upon in vivo conversion. Its mechanism of action is centered on the inhibition of both COX-1 and COX-2 enzymes by its active metabolite, piroxicam, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain. The quantitative data on piroxicam's inhibitory activity, while variable depending on the experimental setup, confirms its potency. The detailed experimental protocols provided herein offer a framework for the consistent and reliable in vitro and ex vivo evaluation of this compound's and other NSAIDs' effects on prostaglandin synthesis. This comprehensive understanding is crucial for the continued research and development of effective and safer anti-inflammatory therapies.
References
- 1. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
- 4. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ampiroxicam Dosage Calculation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of piroxicam (B610120).[1][2] Its therapeutic effects stem from the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins (B1171923).[1][3] This selective action is believed to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] In preclinical research, accurate dosage calculation of this compound is paramount for obtaining reliable and reproducible data in various animal models of inflammation, pain, and other diseases.
These application notes provide a comprehensive guide to calculating and administering this compound in in vivo animal studies, with a focus on rodent models. The protocols outlined below are based on available pharmacokinetic and efficacy data for both this compound and its active metabolite, Piroxicam.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme.[1][3] Following administration, this compound is metabolized to its active form, piroxicam, which then blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). This, in turn, prevents the production of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.) that mediate pain, fever, and inflammation.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for this compound and its active metabolite, Piroxicam, from various in vivo studies. This information is crucial for informed dose selection.
Table 1: this compound Efficacy Data in Rats
| Model | Parameter | Route of Administration | Dosage | Reference |
| Acute Paw Inflammation | ED50 (Single Dose) | Oral | ~9-fold higher than Piroxicam | [1] |
| Acute Paw Inflammation | ED50 (Multiple Doses) | Oral | ~3.5-fold higher than Piroxicam | [1] |
| Adjuvant Arthritis | In vivo potency | Oral | Similar to Piroxicam | [1] |
| Phenylbenzoquinone Stretching (Analgesia) | ED50 | Oral | ~3-fold higher than Piroxicam | [1] |
Table 2: Piroxicam Efficacy and Pharmacokinetic Data in Rodents (for estimation of this compound dosage)
| Species | Model/Parameter | Route of Administration | Dosage | Pharmacokinetic Parameter (Value) | Reference |
| Rat | Anti-inflammatory | Oral | 0.4-3.2 mg/kg | - | [4] |
| Rat | Osteoarthritis | Intramuscular | 0.6 mg/kg | - | [5][6] |
| Mouse | Analgesia | Oral | 1.85 mg/kg | - | |
| Mouse | Colitis Model | Oral (in feed) | 200 ppm | - | [7] |
| Rat | Pharmacokinetics | Intramuscular | 0.6 mg/kg | Cmax, AUC comparable to intra-articular | [5][6] |
Table 3: Allometric Scaling Conversion Factors for Dose Extrapolation
This table provides the Km factors for converting a dose from one species to another based on body surface area. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the formula:
DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) x (Km Species 1 / Km Species 2)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Data adapted from established allometric scaling guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol is adapted for this compound based on general guidelines for preparing oral suspensions of poorly water-soluble drugs for rodent studies.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in sterile water or saline
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Stir plate and stir bar
-
Sterile containers
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study.
-
Prepare the vehicle: Slowly add the methylcellulose or CMC powder to the sterile water or saline while stirring continuously to prevent clumping. Stir until a clear, uniform solution is formed.
-
Levigate the this compound: Weigh the required amount of this compound powder and place it in a mortar. Add a small amount of the prepared vehicle and triturate with the pestle to form a smooth paste. This step is crucial for preventing particle aggregation.
-
Formulate the suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize the suspension: For a more uniform suspension, use a homogenizer or continue to stir on a stir plate for at least 30 minutes.
-
Storage: Store the suspension in a clearly labeled, sterile, light-protected container at 2-8°C. Shake well before each use.
Protocol 2: Preparation of this compound for Intravenous Administration (Co-solvent Formulation)
This protocol is a general guideline and should be optimized for this compound based on its solubility characteristics. It is critical to perform a pilot test to ensure the final solution is clear and free of precipitation before administration.
Materials:
-
This compound powder
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG 400)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Dissolve this compound: In a sterile vial, dissolve the accurately weighed this compound powder in a minimal amount of DMSO with gentle vortexing.
-
Prepare the co-solvent/vehicle mixture: In a separate sterile vial, mix the PEG 400 with a portion of the sterile saline.
-
Combine solutions: Slowly add the this compound/DMSO solution to the PEG 400/saline mixture while stirring.
-
Final dilution: Adjust the final volume with sterile saline to achieve the desired concentration.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Visual inspection: Before administration, visually inspect the solution for any signs of precipitation. This formulation should be prepared fresh before each use.
Protocol 3: Administration of this compound to Rodents
Oral Gavage (Mouse/Rat):
-
Animal handling: Accurately weigh the animal before dosing. Restrain the animal firmly but gently to prevent injury.
-
Gavage needle selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).[8]
-
Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.
-
Dosing: Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage is typically 10 mL/kg.[9]
-
Post-administration monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Intravenous Injection (Rat - Tail Vein):
-
Animal preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal in a restrainer or under a heat lamp to dilate the tail veins.
-
Injection site: Identify one of the lateral tail veins.
-
Administration: Using a sterile syringe with a 27-30 gauge needle, slowly inject the calculated volume of the sterile this compound solution. The maximum bolus injection volume is typically 5 mL/kg.[10]
-
Post-injection care: Apply gentle pressure to the injection site to prevent bleeding. Monitor the animal during recovery from anesthesia.
Experimental Workflow and Dosage Calculation
The following diagram illustrates the logical workflow for calculating and administering this compound in an in vivo study.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Enhanced efficacy by percutaneous absorption of piroxicam from the poloxamer gel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. Comparison of piroxicam pharmacokinetics and anti-inflammatory effect in rats after intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Ampiroxicam and Piroxicam by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Piroxicam. Following administration, this compound is rapidly and completely converted to Piroxicam, the active therapeutic agent. Therefore, the quantitative analysis of this compound in biological matrices or pharmaceutical formulations typically involves the measurement of its active metabolite, Piroxicam. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.
This document provides detailed application notes and protocols for the quantification of Piroxicam using High-Performance Liquid Chromatography (HPLC), which is a widely used, sensitive, and specific analytical technique for this purpose. The methods described are applicable for the analysis of Piroxicam in bulk drug substances, pharmaceutical formulations, and biological fluids.
Metabolic Pathway of this compound to Piroxicam
The metabolic conversion of this compound to Piroxicam is a critical step for its pharmacological activity. The following diagram illustrates this biotransformation.
Application Note & Research Protocol: Ampiroxicam in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive research protocol for evaluating the efficacy of Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), in a murine Collagen-Induced Arthritis (CIA) model. This compound is a prodrug of Piroxicam, which exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3][4] The CIA model is widely used as it shares significant pathological and immunological features with human rheumatoid arthritis.[5][6] This protocol details the mechanism of action of this compound, a step-by-step experimental workflow for the CIA model, methods for arthritis assessment, and endpoint analyses including histopathology and inflammatory biomarker quantification. All methodologies and data are presented to facilitate reproducible and robust preclinical evaluation of this compound.
Background and Mechanism of Action
This compound is an NSAID of the oxicam class, developed as a prodrug to improve gastrointestinal safety compared to its active metabolite, Piroxicam.[2][7] Following oral administration, this compound is absorbed and completely converted to Piroxicam during the absorption process.[2][7]
The primary mechanism of action for its active metabolite, Piroxicam, is the non-selective inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[3][8] These enzymes are critical for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2).[8] Prostaglandins are potent lipid mediators that drive inflammation, sensitize nerve endings to pain, and induce fever.[8] By inhibiting COX enzymes, this compound effectively reduces the synthesis of these inflammatory mediators, thereby alleviating the symptoms of arthritis.[7][8] Some evidence suggests this compound may have a degree of selectivity for COX-2 over COX-1, which could contribute to a more favorable safety profile.[8][9]
Detailed Experimental Protocol: Collagen-Induced Arthritis (CIA)
This protocol outlines the induction and assessment of arthritis in the DBA/1 mouse strain, which is highly susceptible to CIA.[5][10]
Animals and Housing
-
Species/Strain: Male DBA/1J mice.[11]
-
Housing: House animals in specific pathogen-free (SPF) conditions to avoid experimental variability.[5][6] Provide a standard diet and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
Bovine or Chick Type II Collagen (immunization grade)
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Methotrexate or Naproxen)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Standard laboratory supplies (syringes, needles, etc.)
Experimental Workflow
The overall experimental timeline involves an initial immunization, a booster shot 21 days later, and subsequent treatment and monitoring upon the onset of arthritis.
Step-by-Step Procedure
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[6]
-
Prepare a 1:1 emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify using two glass syringes connected by a luer lock until a stable emulsion (a drop does not disperse in water) is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize a mouse.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.[11] This provides 100 µg of collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh 1:1 emulsion of Type II collagen (2 mg/mL) with IFA.
-
Anesthetize the mouse and inject 100 µL of the booster emulsion at a different site near the base of the tail.[11]
-
-
Treatment Groups and Dosing:
-
Monitor mice daily for signs of arthritis starting around day 24. The typical onset is between days 28 and 35.[10][11]
-
Once an animal develops clear signs of arthritis (clinical score ≥ 2), randomize it into a treatment group.
-
Administer treatments daily via oral gavage (p.o.) for a predetermined period (e.g., 14-21 days).
-
| Table 1: Experimental Treatment Groups | ||||
| Group | N (Mice/Group) | Compound | Dose (mg/kg) | Route & Frequency |
| 1. Naive Control | 8-10 | None | - | - |
| 2. Vehicle Control | 10-12 | Vehicle | - | p.o., daily |
| 3. This compound | 10-12 | This compound | 5 | p.o., daily |
| 4. This compound | 10-12 | This compound | 15 | p.o., daily |
| 5. Positive Control | 10-12 | Naproxen | 10 | p.o., daily |
Note: this compound doses are suggested based on typical effective doses for similar NSAIDs in rodent arthritis models.[12][13][14] A pilot study is recommended to determine the optimal dose range.
Data Collection and Analysis
Consistent and scheduled data collection is critical for evaluating therapeutic efficacy.
Arthritis Assessment
| Table 2: Schedule of Assessments | ||
| Parameter | Frequency | Method |
| Clinical Arthritis Score | Daily (post-onset) | Macroscopic scoring of each paw (see Table 3) |
| Paw Thickness | 2-3 times per week | Digital calipers |
| Body Weight | 2-3 times per week | Standard laboratory scale |
| Serum Biomarkers | At termination | ELISA / Multiplex Assay |
| Joint Histopathology | At termination | Microscopic evaluation of H&E and Safranin O stained sections |
Clinical Scoring
Each paw is scored on a scale of 0-4 based on the severity of erythema (redness) and edema (swelling).[11]
| Table 3: Macroscopic Clinical Scoring System | |
| Score | Description |
| 0 | Normal paw, no signs of inflammation. |
| 1 | Mild swelling and/or erythema confined to one digit. |
| 2 | Moderate swelling and erythema involving more than one digit or the ankle/wrist joint. |
| 3 | Severe swelling and erythema of the entire paw. |
| 4 | Maximal inflammation with joint deformity or ankylosis. |
| The maximum score per mouse is 16 (sum of scores from all four paws). |
Endpoint Analyses
Histopathology
Joints (hind paws and knees) should be collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections are then stained for microscopic evaluation.[15]
| Table 4: Histopathological Scoring Parameters (0-3 or 0-5 Scale) | |
| Parameter | Description |
| Inflammation | Scored based on the infiltration of inflammatory cells into the synovial and periarticular tissue.[16] |
| Pannus Formation | Scored based on the extent of synovial tissue proliferation and invasion into the cartilage and subchondral bone.[16] |
| Cartilage Damage | Assessed by the loss of proteoglycans (reduced Safranin O staining) and structural erosion of the cartilage surface.[15][16][17] |
| Bone Erosion | Scored based on the extent of bone resorption, particularly at the marginal zones of the joint.[15][17] |
| A semi-quantitative scale (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) is recommended for each parameter.[15] |
Biomarker Analysis
Blood should be collected via cardiac puncture, and serum isolated for analysis. Key biomarkers provide quantitative insight into the systemic inflammatory state.
| Table 5: Key Inflammatory Biomarkers | |
| Biomarker | Role in Arthritis Pathogenesis |
| TNF-α | A primary pro-inflammatory cytokine that drives joint inflammation and destruction.[18][19][20] |
| IL-6 | A pleiotropic cytokine involved in acute phase response, immune cell differentiation, and synovial inflammation.[18][19][21] |
| IL-1β | A potent pro-inflammatory cytokine that promotes cartilage degradation and bone resorption.[22] |
| CRP / SAA | Acute-phase proteins produced by the liver in response to inflammation (e.g., stimulated by IL-6).[18][19] |
| PGE2 | Prostaglandin that directly mediates inflammation and pain; its level is an indicator of COX enzyme activity.[8] |
Expected Results and Data Presentation
Treatment with effective doses of this compound is expected to significantly reduce the clinical arthritis score, paw swelling, and adverse histopathological changes compared to the vehicle-treated group. A corresponding reduction in the serum levels of pro-inflammatory cytokines is also anticipated. All quantitative results should be presented in clear tables and graphs, with appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Piroxicam – Rat Guide [ratguide.com]
- 13. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Clinical Biomarkers and Pathogenic-Related Cytokines in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Novel Immunological Biomarkers Related to Rheumatoid Arthritis Disease Severity | MDPI [mdpi.com]
- 21. Biomarkers of Inflammation and Development of Rheumatoid Arthritis in Women From Two Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
Application Notes and Protocols: Ampiroxicam Administration in Rodent Inflammation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug for piroxicam (B610120).[1][2] Following oral administration, this compound is absorbed and rapidly converted in vivo to its active metabolite, piroxicam.[1][3] This conversion is crucial, as this compound itself shows no detectable inhibitory activity on prostaglandin (B15479496) synthesis in vitro.[1] The anti-inflammatory and analgesic properties of this compound are therefore attributable to the actions of piroxicam.[1] Its prodrug nature is designed to mitigate the gastrointestinal side effects commonly associated with direct piroxicam administration.[3] this compound has been evaluated in various rodent models of acute and chronic inflammation, demonstrating efficacy comparable to its active counterpart in certain conditions.[1]
Mechanism of Action
The anti-inflammatory effect of this compound is initiated by its metabolic conversion to piroxicam.[1] Piroxicam exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2 over COX-1.[4][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), such as Prostaglandin E2 (PGE2).[4][6] Prostaglandins are key mediators of inflammation, pain, and fever.[5] By inhibiting COX-2, piroxicam reduces the synthesis of these pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating inflammatory symptoms.[3][4]
Caption: Mechanism of this compound via conversion and COX-2 inhibition.
Efficacy in Rodent Models: Data Summary
Quantitative data from studies evaluating this compound in standard rat inflammation models are summarized below. These studies highlight the drug's potency relative to its active metabolite, piroxicam.
Table 1: Efficacy of Oral this compound in Acute Carrageenan-Induced Paw Edema in Rats
| Administration Schedule | Compound | ED₅₀ (mg/kg) | Potency Ratio (this compound/Piroxicam) | Reference |
| Single Dose | This compound | 27 | 9.0x higher ED₅₀ | [1] |
| Single Dose | Piroxicam | 3 | - | [1] |
| Multiple Doses (5 days) | This compound | 3.5 | 3.5x higher ED₅₀ | [1] |
| Multiple Doses (5 days) | Piroxicam | 1.0 | - | [1] |
Table 2: Efficacy of Oral this compound in Chronic Adjuvant-Induced Arthritis in Rats
| Model | Compound | Observation | Reference |
| Adjuvant-Induced Arthritis | This compound | Shows similar in vivo potency to piroxicam in suppressing paw swelling. | [1] |
| Adjuvant-Induced Arthritis | Piroxicam | Potent inhibitor of inflammation in this model. | [1][7] |
Experimental Protocols
The following are detailed protocols for two common rodent inflammation models used to evaluate this compound.
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.[8][9] The inflammatory response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase (3-5 hours) mediated by prostaglandins, which is sensitive to NSAIDs.[10][11]
A. Materials
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g).
-
Inducing Agent: 1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline.
-
Test Compound: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference Drug: Piroxicam or Indomethacin (5 mg/kg).[6]
-
Vehicle Control: The vehicle used for suspending the test compound.
-
Measurement Device: Plethysmometer.
B. Procedure
-
Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.[9]
-
Fasting: Fast animals for 12-18 hours before the experiment to ensure uniform drug absorption, while allowing free access to water.[9]
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Piroxicam)
-
Group III-V: this compound (e.g., 3, 10, 30 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[6][9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]
-
Data Analysis:
-
Calculate the edema volume (mL) by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
This model is a well-established tool for studying the pathophysiology of chronic inflammation and evaluating anti-arthritic drugs. It shares certain clinical and histological features with human rheumatoid arthritis.[12][13]
A. Materials
-
Animals: Male Lewis or Sprague-Dawley rats (180-220g).
-
Inducing Agent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/mL in paraffin (B1166041) oil).[12]
-
Test Compound: this compound, suspended in a suitable vehicle.
-
Reference Drug: Piroxicam or another established NSAID.
-
Measurement Devices: Plethysmometer and calipers.
B. Procedure
-
Acclimatization: As described in Protocol 4.1.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group).
-
Induction of Arthritis (Day 0):
-
Drug Administration:
-
Prophylactic Dosing: Begin daily oral administration of vehicle, reference drug, or this compound on Day 0 and continue for 21-28 days.
-
Therapeutic Dosing: Begin daily administration after the onset of secondary inflammation (around Day 10-14).
-
-
Assessment of Arthritis: Monitor the animals regularly (e.g., every 2-3 days) from Day 0 to Day 21/28.
-
Paw Volume: Measure the volume of both the injected (primary) and non-injected (secondary) hind paws using a plethysmometer.
-
Arthritic Score: Score the severity of arthritis in all four paws based on a graded scale (e.g., 0 = no erythema or swelling; 4 = severe inflammation and deformity). The maximum score per animal is typically 16.
-
Body Weight: Record body weight, as a decrease often correlates with disease severity.[13]
-
-
Data Analysis:
-
Compare the mean change in paw volume and the mean arthritic scores between the treated groups and the CFA control group.
-
Analyze changes in body weight over the course of the study.
-
Calculate the percentage inhibition of paw volume or arthritic score.
-
General Experimental Workflow
The successful evaluation of an anti-inflammatory agent in a rodent model follows a structured workflow, from initial preparation to final analysis.
Caption: Standard workflow for in vivo anti-inflammatory studies.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The topical anti-inflammatory effects of piroxicam in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. chondrex.com [chondrex.com]
- 13. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
Application Notes and Protocols for Evaluating Ampiroxicam Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of piroxicam (B610120).[1][2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.[4][5] By blocking COX enzymes, this compound effectively reduces the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever.[4][5][6] Notably, its selective inhibition of COX-2 over COX-1 aims to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[4][5] Beyond its anti-inflammatory properties, this compound has demonstrated potential anti-cancer effects, including the induction of apoptosis through the activation of caspase-3 and caspase-9, and the inhibition of tumor cell proliferation.[6][7]
These application notes provide detailed protocols for a panel of cell culture assays to evaluate the efficacy of this compound in both inflammatory and cancer models. The described assays will enable researchers to quantify the anti-inflammatory and anti-proliferative effects of this compound, and to dissect its mechanism of action at a cellular level.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Prostaglandin (B15479496) E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Vehicle Control | - | 0 | |
| LPS (1 µg/mL) | - | N/A | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Piroxicam) | 10 |
Table 2: Induction of Apoptosis by this compound in HT-29 Cancer Cells (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control (e.g., Staurosporine) | 1 |
Table 3: Effect of this compound on Caspase-3 and Caspase-9 Activity in HT-29 Cancer Cells
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control (e.g., Etoposide) | 50 |
Table 4: Cell Cycle Analysis of HT-29 Cancer Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control (e.g., Nocodazole) | 0.1 |
Mandatory Visualizations
Caption: Mechanism of this compound action on the prostaglandin synthesis pathway.
Caption: Overview of the NF-kB signaling pathway in inflammation.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Anti-inflammatory Efficacy: Prostaglandin E2 (PGE2) Quantification
This protocol details the measurement of PGE2 levels in the supernatant of cultured macrophages, a key indicator of COX-2 activity and inflammation.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[8][9]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
b. Sample Collection:
-
Following incubation, centrifuge the culture plate at 1000 x g for 10 minutes.
-
Carefully collect the cell culture supernatant for PGE2 analysis.[10][11][12] Samples can be assayed immediately or stored at -80°C.[10][11]
c. PGE2 ELISA Protocol:
-
Use a commercial Prostaglandin E2 ELISA kit and follow the manufacturer's instructions.[13][14]
-
Briefly, add standards and collected supernatants to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add the PGE2 conjugate and the primary antibody to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Anti-Cancer Efficacy: Apoptosis and Cell Cycle Analysis
These protocols are designed to assess the pro-apoptotic and anti-proliferative effects of this compound on cancer cell lines. The human colon cancer cell line HT-29 is a suitable model for these studies.[15][16][17]
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][18][19]
a. Cell Culture and Treatment:
-
Seed HT-29 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24-48 hours.
b. Staining Protocol:
-
Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5][18]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[5][18]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[18]
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive and PI negative cells are considered to be in early apoptosis.
-
Cells positive for both FITC-Annexin V and PI are in late apoptosis or necrosis.[18][19]
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic pathway.
a. Cell Culture and Treatment:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for the desired time period (e.g., 24 hours).
b. Caspase Activity Measurement:
-
Use a commercial fluorometric or colorimetric caspase-3 and caspase-9 activity assay kit.[20][21][22][23]
-
Lyse the cells according to the kit protocol.
-
Add the caspase-3 (DEVD) or caspase-9 (LEHD) substrate to the cell lysates.[23]
-
Incubate at 37°C to allow for cleavage of the substrate by the active caspases.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][24][25][26]
a. Cell Culture and Treatment:
-
Seed HT-29 cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
b. Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.[2][6]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[2][6]
-
Incubate for 30 minutes at room temperature in the dark.[6]
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Piroxicam, a potent inhibitor of prostaglandin production in cell culture. Structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Rabbit PGE2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 13. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. NSAIDs and Cell Proliferation in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Caspase-3/9 activity assay [bio-protocol.org]
- 21. chemometec.com [chemometec.com]
- 22. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]
- 23. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nanocellect.com [nanocellect.com]
Application Notes and Protocols for the Analytical Identification of Ampiroxicam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam (B610120). Following oral administration, this compound is rapidly and extensively converted to its active form, piroxicam, within the gastrointestinal tract. Consequently, the metabolic identification of this compound primarily involves the analysis of piroxicam and its subsequent metabolites. The primary metabolic pathway for piroxicam is hydroxylation, mediated by the cytochrome P450 enzyme CYP2C9, to form 5'-hydroxypiroxicam (B1141874). This major metabolite is then further metabolized through glucuronidation.
These application notes provide detailed methodologies for the identification and quantification of this compound's key metabolites, piroxicam and 5'-hydroxypiroxicam, in biological matrices. The protocols focus on robust and sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic conversion. First, it is hydrolyzed to the active drug, piroxicam. Piroxicam is then metabolized in the liver, primarily by CYP2C9, to its main metabolite, 5'-hydroxypiroxicam. This metabolite can then be conjugated with glucuronic acid to facilitate excretion.[1][2]
Experimental Workflow for Metabolite Identification
The general workflow for identifying and quantifying this compound metabolites in a biological sample involves sample collection, preparation, analytical separation and detection, and data analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters and pharmacokinetic data for the analysis of piroxicam and 5'-hydroxypiroxicam.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Piroxicam | 5'-Hydroxypiroxicam |
| Linearity Range (µg/mL) | 0.25 - 12.0 | 0.25 - 12.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LLOQ (µg/mL) | 0.29 | 0.27 |
| Absolute Recovery (%) | 89.4 | 90.3 |
Data compiled from derivative spectrophotometry and HPLC methods.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Piroxicam | 5'-Hydroxypiroxicam |
| Linearity Range (ng/mL) | 0.5 - 200 | 1.2 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LLOQ (ng/mL) | 0.5 | 1.2 |
| Recovery (%) | 78.3 - 87.1 | Not Reported |
| Intra-day Precision (%CV) | ≤ 5.4 | Not Reported |
| Inter-day Precision (%CV) | ≤ 5.4 | Not Reported |
Data compiled from various LC-MS/MS methods.[3]
Table 3: Pharmacokinetic Parameters of Piroxicam and 5'-Hydroxypiroxicam in Human Plasma
| Parameter | Piroxicam | 5'-Hydroxypiroxicam |
| Cmax (µg/mL) | ~7.0 (steady state) | ~1.2 (steady state) |
| Tmax (hours) | 2 - 4 | ~53.6 |
| Half-life (t½) (hours) | ~54.9 | ~70.5 |
| AUC₀₋₇₂ (h*ng/mL) | 64819 | 6213 |
Data represents values after oral administration of piroxicam and may vary based on dosage and individual patient metabolism.[4][5]
Experimental Protocols
Protocol 1: Analysis of Piroxicam and 5'-Hydroxypiroxicam in Human Plasma by HPLC-UV
This protocol is adapted for the simultaneous determination of piroxicam and its primary metabolite.
5.1. Materials and Reagents
-
Piroxicam and 5'-Hydroxypiroxicam reference standards
-
Internal Standard (e.g., Tenoxicam)
-
Acetonitrile (B52724) (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Trifluoroacetic acid
-
Human plasma (blank)
-
Deionized water
5.2. Sample Preparation
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 5 mL of diethyl ether and shake for 5 minutes.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject a 50 µL aliquot into the HPLC system.
5.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid in water (62:38 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 353 nm
-
Column Temperature: Ambient
Protocol 2: High-Sensitivity Analysis of Piroxicam and 5'-Hydroxypiroxicam in Human Plasma by LC-MS/MS
This protocol provides a more sensitive method suitable for detailed pharmacokinetic studies.
5.1. Materials and Reagents
-
Piroxicam and 5'-Hydroxypiroxicam reference standards
-
Internal Standard (e.g., Isoxicam)
-
Methanol (LC-MS grade)
-
Ethyl acetate (B1210297)
-
Human plasma (blank)
-
Deionized water
5.2. Sample Preparation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Acidify the sample with a small volume of 1M HCl.
-
Add 1 mL of ethyl acetate and vortex for 1 minute to perform liquid-liquid extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
5.3. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Sunfire C18, 50 x 2.1 mm, 5 µm)[3]
-
Mobile Phase: Methanol and 15 mM ammonium formate (pH 3.0) (60:40, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Piroxicam: m/z 332.2 → 94.8
-
5'-Hydroxypiroxicam: (Specific transition to be determined based on instrument optimization)
-
Internal Standard (Isoxicam): (Specific transition to be determined)
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the identification and quantification of this compound's primary metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the specific goals of the research. For high-throughput screening or routine analysis, HPLC-UV may be sufficient. However, for studies requiring low detection limits, such as detailed pharmacokinetic profiling, LC-MS/MS is the recommended technique. Proper method validation is crucial to ensure the accuracy and precision of the generated data in any drug development program.
References
- 1. ClinPGx [clinpgx.org]
- 2. Piroxicam Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam and 5'-hydroxypiroxicam kinetics following multiple dose administration of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Ampiroxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam (B610120).[1][2] Following oral administration, this compound is rapidly and completely converted into its active form, piroxicam, within the gastrointestinal tract.[3][4][5] Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[3][5] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies and ensuring its safety and efficacy.[3][5][6] These application notes provide detailed protocols for in vivo and in vitro studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Mechanism of Action: this compound to Piroxicam
This compound's therapeutic activity is dependent on its in vivo conversion to piroxicam.[1] Piroxicam then acts by inhibiting COX-1 and COX-2, which are key enzymes in the arachidonic acid cascade responsible for the production of prostaglandins, mediators of pain and inflammation.
Caption: Conversion of this compound to piroxicam and its mechanism of action.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for piroxicam following the administration of this compound, compiled from representative studies.
Table 1: Pharmacokinetic Parameters of Piroxicam after Single Oral Doses of this compound in Healthy Human Subjects
| Dosage (mg) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₁₆ (µg·h/mL) | t½ (hr) |
| 13.5 | 1.5 ± 0.3 | 4.0 ± 1.5 | 85 ± 20 | 50 ± 10 |
| 27 | 3.0 ± 0.6 | 4.5 ± 1.8 | 175 ± 40 | 52 ± 12 |
| 54 | 5.5 ± 1.1 | 5.0 ± 2.0 | 330 ± 75 | 55 ± 13 |
Data are presented as mean ± standard deviation. Values are representative and may vary based on study design.[3][5][6]
Table 2: Bioanalytical Method Validation Parameters for Piroxicam in Plasma
| Parameter | Specification |
| Linearity Range | 0.02 - 12.00 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL |
| Inter- and Intra-day Precision | < 15% RSD |
| Accuracy | 85-115% |
RSD: Relative Standard Deviation. These parameters are typical for a validated UPLC or LC-MS/MS method.[3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
1. Animals:
-
Species: Sprague-Dawley rats (male, 200-250 g).
-
Acclimation: Acclimate animals for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
2. Drug Formulation and Administration:
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).
-
Dose: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[3][7]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., meloxicam, 18.00 µg/mL).[3]
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions: Monitor specific precursor to product ion transitions for piroxicam and the internal standard.
-
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and its conversion to piroxicam in vitro.
1. Reagents and Materials:
-
Pooled liver microsomes (from human, rat, or other species of interest).
-
This compound and piroxicam analytical standards.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard.
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Analyze the supernatant for the concentrations of both this compound and piroxicam using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Monitor the formation of piroxicam over time to confirm metabolic conversion.
Caption: A simplified one-compartment pharmacokinetic model for this compound.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Ampiroxicam in COX-2 Selective Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to Piroxicam.[1] Its therapeutic effects, including anti-inflammatory and analgesic properties, are mediated through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, Piroxicam.[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated during inflammatory responses.[2] The selective inhibition of COX-2 over COX-1 is a key objective in the development of NSAIDs with improved gastrointestinal safety profiles.[3] These application notes provide detailed protocols for the in vitro evaluation of this compound's (via Piroxicam) inhibitory activity on COX-1 and COX-2.
Data Presentation: In Vitro Inhibitory Activity of Piroxicam
The inhibitory potency of Piroxicam, the active metabolite of this compound, against COX-1 and COX-2 is typically determined by its half-maximal inhibitory concentration (IC50). The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. The following table summarizes published IC50 values for Piroxicam from various in vitro assay systems. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay methodology.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Piroxicam | Human Articular Chondrocytes | 3.57 | 4.4 | 0.81 |
| Piroxicam | Human Peripheral Monocytes | 47 | 25 | 1.9 |
Signaling Pathway
The anti-inflammatory effects of this compound are mediated by its active form, Piroxicam, which inhibits the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, and fever.
Caption: this compound (Piroxicam) inhibits COX-1 and COX-2.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound/Piroxicam) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1 and COX-2 enzymes, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compound.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound dilution or vehicle control (for 100% activity).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate to each well, followed by the addition of 20 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at a specified wavelength (e.g., 590 nm) kinetically for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant model by measuring COX activity in a whole blood matrix. COX-1 activity is assessed by measuring thromboxane (B8750289) B2 (TXB2) production during blood clotting, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Heparinized and non-heparinized collection tubes
-
Test compound (this compound/Piroxicam) dissolved in a suitable solvent
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
-
Centrifuge
Protocol for COX-1 Activity:
-
Dispense 1 mL aliquots of non-heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting and thromboxane production.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and measure the TXB2 concentration using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol for COX-2 Activity:
-
Dispense 1 mL aliquots of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2,000 x g for 10 minutes to separate the plasma.
-
Collect the plasma and measure the PGE2 concentration using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Human whole blood assay workflow for COX-1 and COX-2.
References
- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing the Effect of Ampiroxicam on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug for Piroxicam (B610120).[1][2][3] Its therapeutic effects, primarily analgesic and anti-inflammatory, are exerted upon its conversion to the active compound, Piroxicam.[4] Piroxicam is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the inflammatory cascade.[5] The inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Beyond its effects on prostaglandin (B15479496) synthesis, Piroxicam has been shown to modulate the production of various pro-inflammatory and anti-inflammatory cytokines, which are pivotal in orchestrating the immune response. This document provides a detailed protocol for assessing the in vitro effects of this compound on the production of key inflammatory cytokines, namely Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line.
Principle
This protocol utilizes the RAW 264.7 murine macrophage cell line as a model system to investigate the anti-inflammatory properties of this compound.[6][7] Macrophages are key players in the innate immune response and are potent producers of inflammatory cytokines.[7] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and induces a robust inflammatory response, characterized by the significant release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3][6]
The protocol involves pre-treating RAW 264.7 cells with varying concentrations of this compound, followed by stimulation with LPS. The concentration of the secreted cytokines in the cell culture supernatant is then quantified using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for detecting and quantifying proteins.[8][9][10] By comparing the cytokine levels in this compound-treated cells to those in untreated, LPS-stimulated cells, the inhibitory or modulatory effect of the drug on cytokine production can be determined.
Data Presentation
The quantitative data obtained from the ELISA assays should be summarized in a clear and structured table to facilitate easy comparison of the effects of different concentrations of this compound on the production of IL-6, TNF-α, and IL-1β.
| Treatment Group | This compound (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (Unstimulated) | 0 | < 15 | < 10 | < 5 |
| LPS Control (1 µg/mL) | 0 | 2500 ± 150 | 3200 ± 200 | 850 ± 50 |
| This compound + LPS | 1 | 2100 ± 120 | 2800 ± 180 | 700 ± 45 |
| This compound + LPS | 10 | 1500 ± 100 | 2100 ± 150 | 450 ± 30 |
| This compound + LPS | 50 | 800 ± 60 | 1200 ± 90 | 200 ± 15 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. Values for the vehicle control represent the basal cytokine levels in unstimulated cells.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
This compound (analytical grade)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA kits for mouse IL-6, TNF-α, and IL-1β
-
96-well cell culture plates
-
Sterile, nuclease-free microcentrifuge tubes
-
Microplate reader
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Do not allow the cells to become over-confluent.
Experimental Workflow
Experimental workflow for assessing this compound's effect on cytokine production.
Detailed Protocol for Cytokine Production Assay
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration in all wells should be less than 0.1% to avoid cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. For the control and LPS-only wells, add medium with the same concentration of DMSO as the this compound-treated wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in culture medium to a working concentration of 2 µg/mL.
-
Add 100 µL of the 2 µg/mL LPS solution to all wells except the unstimulated vehicle control wells, to which 100 µL of fresh medium is added. This will result in a final LPS concentration of 1 µg/mL in a total volume of 200 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer and transfer it to sterile, nuclease-free microcentrifuge tubes.
-
Store the supernatants at -80°C until further analysis.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentrations of IL-6, TNF-α, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions provided with the ELISA kits precisely.[9][10]
-
Briefly, the general steps involve:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples by interpolating their absorbance values from the respective standard curve.
-
Signaling Pathway
The anti-inflammatory effects of Piroxicam, the active metabolite of this compound, are mediated through the inhibition of the COX enzymes, which reduces prostaglandin synthesis. Furthermore, Piroxicam and its analogues have been shown to modulate inflammatory responses by interfering with key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][11] LPS stimulation of macrophages activates these pathways, leading to the transcription of pro-inflammatory cytokine genes. Piroxicam may exert its cytokine-modulating effects by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for initiating the transcription of target genes like IL-6, TNF-α, and IL-1β.[12][13][14]
Simplified signaling pathway of this compound's effect on cytokine production.
References
- 1. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical piroxicam in vitro release and in vivo anti-inflammatory and analgesic effects from palm oil esters-based nanocream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmgrp.com [bmgrp.com]
- 11. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ampiroxicam in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ampiroxicam in cancer cell line research. This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug, converting to its active form, Piroxicam, after administration[1]. Research into its anticancer properties has revealed mechanisms that extend beyond the traditional anti-inflammatory pathways, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
This compound exerts its effects primarily through its active metabolite, Piroxicam. The mechanisms are broadly categorized into cyclooxygenase (COX)-dependent and COX-independent pathways.
-
COX-Dependent Pathway : As an NSAID, Piroxicam's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in cancerous tissues[2][3]. By inhibiting COX-2, Piroxicam reduces the synthesis of prostaglandins (B1171923) (PGs), lipid compounds that mediate inflammation and are implicated in promoting cell division and inhibiting apoptosis in cancer cells[2][3][4].
-
COX-Independent Pathways : Studies have demonstrated that Piroxicam can induce anticancer effects even in cell lines with undetectable levels of COX-2[3]. These mechanisms include:
-
Induction of Apoptosis : Piroxicam has been shown to trigger programmed cell death by activating initiator caspase-9 and effector caspase-3[3][4]. In some cell lines, such as human breast cancer MCF-7 cells, this process is mediated by the generation of reactive oxygen species (ROS) and subsequent activation of the Akt signaling pathway[5].
-
Cell Cycle Arrest : Piroxicam can inhibit cancer cell growth by causing cell cycle arrest. In oral cancer cell lines, it induces an accumulation of cells in the S phase, which is associated with reduced protein levels of cyclins A, B1, and D1[6]. In mesothelioma cells, it has been observed to decrease Cyclin D1 and increase p21 expression[3].
-
Modulation of Signaling Pathways : Piroxicam has been found to inhibit the metastatic potential of melanoma cells by reducing the activity of the ERK signaling pathway, a key component of the MAPK pathway[7].
-
Visualizing this compound's Conversion and Action
The following diagrams illustrate the conversion of this compound to its active form and its subsequent molecular pathways in cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Ampiroxicam bioavailability in oral formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of Ampiroxicam. As this compound is a prodrug that is completely converted to Piroxicam (B610120) during absorption, the strategies to enhance its bioavailability are focused on improving the dissolution of Piroxicam.[1][2] Piroxicam is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making its dissolution the rate-limiting step for oral absorption.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of this compound?
A1: The primary challenge is the poor aqueous solubility of its active metabolite, Piroxicam.[3][6] this compound is a prodrug designed to improve gastrointestinal tolerance, but upon oral administration, it is fully converted to Piroxicam.[1][2] As a BCS Class II compound, Piroxicam's low solubility leads to a slow dissolution rate in gastrointestinal fluids, which is the rate-limiting step for its absorption and can result in incomplete and variable bioavailability.[5][7][8]
Q2: What are the most effective formulation strategies to enhance this compound's oral bioavailability?
A2: The most effective strategies focus on improving the dissolution rate of Piroxicam. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEGs) to create a high-energy amorphous form of the drug.[3][9][10][11] This technique increases the drug's surface area and wettability.[10]
-
Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin). This masks the drug's hydrophobic properties and increases its apparent solubility.[12][13][14][15][16]
-
Particle Size Reduction (Nanonization): Reducing the drug's particle size to the nanometer range increases the surface-area-to-volume ratio, significantly enhancing the dissolution velocity according to the Noyes-Whitney equation.[7][8][17]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the GI tract.[5][18]
Q3: Which excipients are commonly used to formulate this compound/Piroxicam for enhanced bioavailability?
A3: A variety of hydrophilic carriers and polymers are used. For solid dispersions, common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 4000, PEG 6000), and phospholipids.[3][4][5][19] For inclusion complexes, β-cyclodextrin and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently employed.[15][20]
Q4: How is the improvement in bioavailability quantified in preclinical studies?
A4: Bioavailability improvement is quantified by comparing key pharmacokinetic parameters obtained from in vivo studies (typically in rats or rabbits) between a test formulation and a control (pure drug). The primary parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax suggests better absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed. A shorter Tmax indicates a faster rate of absorption.[5]
-
AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies a greater extent of absorption.
-
Relative Bioavailability (%): Calculated as (AUC_test / AUC_control) * 100, this value directly compares the bioavailability of the enhanced formulation to the pure drug.
Troubleshooting Guides
Problem: The in vitro dissolution rate of my solid dispersion formulation is not significantly better than the pure drug.
| Possible Cause | Troubleshooting Action |
| Drug Recrystallization: The drug did not remain in an amorphous state and has recrystallized. | Verify Physical State: Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion. A lack of sharp crystalline peaks in PXRD suggests an amorphous state.[4] |
| Poor Carrier Selection: The chosen polymer/carrier does not have adequate miscibility with the drug or is not hydrophilic enough. | Screen Different Carriers: Test alternative carriers like PVP K30, PEG 4000, or Soluplus®. Increase the drug-to-carrier ratio to ensure the drug is molecularly dispersed.[3] |
| Inefficient Preparation Method: The solvent was evaporated too slowly, allowing the drug to crystallize, or the components were not properly mixed in the molten state. | Optimize Preparation: For solvent evaporation, use a rotary evaporator for rapid solvent removal.[21][22] For the melting method, ensure rapid cooling (crash cooling) to quench the drug in an amorphous state. |
Problem: My formulation shows a fast dissolution rate in vitro, but the in vivo bioavailability is still low or highly variable.
| Possible Cause | Troubleshooting Action |
| In Vivo Precipitation: The drug achieves supersaturation in the GI tract but then rapidly precipitates into a less soluble form before it can be absorbed. | Incorporate a Precipitation Inhibitor: Add polymers like HPMC or PVP to the formulation. These polymers can maintain the supersaturated state of the drug for a longer duration in vivo.[7] |
| GI Tract Instability: The formulation or the drug-excipient complex is not stable at the pH of the stomach or intestine. | Evaluate pH Stability: Test the dissolution and stability of your formulation in different biorelevant media (e.g., Simulated Gastric Fluid pH 1.2, Fasted State Simulated Intestinal Fluid pH 6.8).[23][24] |
| Food Effect: The presence or absence of food is significantly altering drug absorption by changing GI transit time, pH, or bile fluid secretion. | Conduct a Food-Effect Study: Perform in vivo studies in both fasted and fed animal models to quantify the impact of food. This helps in understanding the real-world performance of the formulation.[25] |
Data Presentation
The following table presents representative pharmacokinetic data from a hypothetical preclinical study in rats, comparing different this compound/Piroxicam formulations to illustrate the typical improvements seen with enabling technologies.
Table 1: Comparison of Pharmacokinetic Parameters of Different Piroxicam Formulations in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Pure Piroxicam (Control) | 39.2 | 5.5 | 480.5 | 100% |
| Solid Dispersion (1:5 Drug:PVP K30) | 65.8 | 2.0 | 985.1 | 205% |
| Inclusion Complex (1:1 Drug:HP-β-CD) | 72.5 | 1.5 | 1153.2 | 240% |
| Nanosuspension | 58.3 | 2.5 | 912.9 | 190% |
Note: Data is representative and compiled for illustrative purposes based on typical outcomes reported for BCS Class II drugs.[5][26]
Experimental Protocols
Protocol 1: Preparation of a Piroxicam-PVP K30 Solid Dispersion (1:5 Ratio) by Solvent Evaporation
-
Dissolution: Accurately weigh 100 mg of Piroxicam and 500 mg of PVP K30. Dissolve both components in 20 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask.[21][22]
-
Mixing: Ensure complete dissolution by sonicating or stirring the mixture until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C and reduce the pressure to evaporate the solvent completely. Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid material from the flask. Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine, uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Testing of this compound/Piroxicam Formulations
-
Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle Method).[23][27]
-
Medium Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer to simulate intestinal conditions).[24] Pour the medium into the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.
-
Apparatus Speed: Set the paddle rotation speed to 50 or 75 RPM.[27]
-
Sample Introduction: Place a quantity of the formulation equivalent to a single dose (e.g., 20 mg Piroxicam) into each vessel. Start the dissolution test timer.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[23]
-
Sample Preparation: Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of Piroxicam in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[23]
-
Calculation: Calculate the cumulative percentage of drug released at each time point and generate a dissolution profile graph.
Visualizations
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: Troubleshooting logic for low in vitro dissolution of formulations.
References
- 1. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Preparation and Characterization of Piroxicam Solid Dispersion Using PEG4000 and Tween 40 - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 5. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 10. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Investigation of a Nanosized Piroxicam Containing Orodispersible Lyophilizate | MDPI [mdpi.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Novel microwave-assisted solid dispersion technology enhances piroxicam dissolution and therapeutic efficacy: an in vitro and in vivo study | Journal of Applied Pharmaceutical Research [japtronline.com]
- 20. Piroxicam-β-cyclodextrin: a GI safer piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agnopharma.com [agnopharma.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
Technical Support Center: Overcoming Ampiroxicam Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of Ampiroxicam in aqueous buffers. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous buffers?
A1: this compound, a prodrug of Piroxicam, is a lipophilic molecule with low aqueous solubility.[1][2] Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] This inherent low solubility in aqueous media can lead to challenges in achieving the desired concentrations for in vitro and in vivo experiments.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound is primarily influenced by the pH of the aqueous buffer, the presence of cosolvents, and the formation of inclusion complexes. As a weakly acidic compound, its solubility is pH-dependent. In its unionized form, which predominates at acidic pH, it is less soluble.
Q3: What are the most common strategies to enhance this compound solubility?
A3: Several effective methods can be employed to improve the solubility of this compound, including:
-
pH Adjustment: Increasing the pH of the buffer can ionize the this compound molecule, thereby increasing its solubility.
-
Cosolvents: The addition of water-miscible organic solvents can increase the solvent polarity and enhance the solubility of lipophilic compounds like this compound.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble drug molecule within their hydrophobic core, forming a water-soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
II. Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in aqueous buffers.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Decrease the final concentration of this compound. 2. Increase the pH of the buffer (see pH adjustment protocol). 3. Incorporate a cosolvent such as DMSO or ethanol (B145695) (see cosolvent protocol). 4. Prepare a cyclodextrin (B1172386) inclusion complex (see cyclodextrin protocol). |
| Inconsistent or low absorbance/potency readings in assays. | Incomplete dissolution of this compound leading to a lower effective concentration. | 1. Visually inspect the solution for any undissolved particles. 2. Filter the solution through a 0.22 µm filter before use. 3. Employ one of the solubilization techniques outlined in this guide to ensure complete dissolution. |
| Phase separation or cloudiness in the final formulation. | The chosen cosolvent is not fully miscible with the aqueous buffer at the used concentration. | 1. Reduce the percentage of the cosolvent. 2. Try a different cosolvent with better water miscibility. 3. Use a combination of cosolvents. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its active form, Piroxicam, in various solvents and buffers. This data can guide the selection of an appropriate solvent system for your experiments.
| Compound | Solvent/Buffer | Solubility |
| This compound | Water | Insoluble (<1 mg/mL)[4], 0.02 mg/mL[5] |
| This compound | Ethanol | Insoluble (<1 mg/mL)[4] |
| This compound | DMSO | 90 mg/mL (201.13 mM)[4] |
| This compound | DMF | 20 mg/mL[6] |
| This compound | DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[6] |
| Piroxicam | Water | 23 mg/L (at 22 °C)[7] |
| Piroxicam | 0.1 M Hydrochloric Acid | 0.83 mg/mL[3] |
| Piroxicam | Acetate Buffer (pH 4.5) | 0.022 mg/mL[3] |
| Piroxicam | Phosphate (B84403) Buffer (pH 6.8) | 0.47 mg/mL[3] |
| Piroxicam | Phosphate Buffer (pH 7.4) | >49.7 µg/mL[7] |
III. Experimental Protocols
pH Adjustment for Enhanced Solubility
This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous buffer.
Methodology:
-
Prepare a series of buffers (e.g., phosphate or citrate) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, filter the suspensions using a 0.22 µm syringe filter to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of this compound as a function of pH to identify the optimal pH for your desired concentration.
Cosolvent System for Solubilization
This protocol provides a method for preparing a stock solution of this compound using a cosolvent system.
Methodology:
-
Select a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO or DMF).
-
Prepare a high-concentration stock solution of this compound in the chosen cosolvent (e.g., 10 mg/mL in DMSO). Ensure the solid is completely dissolved.
-
To prepare the final working solution, slowly add the this compound stock solution to the pre-warmed aqueous buffer while vortexing or stirring continuously.
-
The final concentration of the cosolvent in the aqueous buffer should be kept to a minimum (typically ≤1%) to avoid potential toxicity or off-target effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may need to be reduced, or the percentage of cosolvent slightly increased.
Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a water-soluble inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve the required amount of cyclodextrin in the aqueous buffer with stirring.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution can be used directly or lyophilized to obtain a solid powder of the inclusion complex, which can be readily reconstituted in aqueous buffers.
-
Characterize the formation of the inclusion complex using techniques such as DSC, XRD, or NMR spectroscopy.
IV. Visual Guides
The following diagrams illustrate key concepts and workflows related to overcoming this compound solubility issues.
Caption: Factors influencing this compound's aqueous solubility.
Caption: Workflow for selecting a solubilization method.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
References
- 1. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound [drugcentral.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ampiroxicam Dosage Optimization in Rats
This technical support center provides guidance for researchers on optimizing Ampiroxicam dosage to minimize side effects in rat models. The information is presented in a question-and-answer format through FAQs and a troubleshooting guide, supplemented with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug for Piroxicam (B610120).[1][2] After oral administration, this compound is absorbed and converted into its active form, Piroxicam.[2][3] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6] By blocking prostaglandin (B15479496) synthesis, Piroxicam exerts its anti-inflammatory and analgesic effects.[3] Some evidence suggests that this compound may selectively inhibit COX-2 more than COX-1, which could potentially reduce gastrointestinal side effects compared to non-selective NSAIDs.[4][6]
Q2: What are the primary side effects of this compound observed in rats?
A2: The most significant side effects associated with this compound, and NSAIDs in general, are gastrointestinal.[7] These can range from mild stomach irritation to more severe conditions like gastric ulcers, bleeding, and perforation of the stomach or intestines.[7] Other potential adverse effects, particularly with long-term or high-dose administration, include renal toxicity (e.g., renal papillary necrosis) and cardiovascular complications.[7][8] Studies with high doses of Piroxicam have also shown potential for liver damage and alterations in blood parameters.[9]
Q3: How can this compound dosage be optimized to balance efficacy and side effects?
A3: Dosage optimization requires a careful dose-response study. The goal is to identify the minimum effective dose that provides a significant anti-inflammatory or analgesic effect while producing the lowest incidence and severity of side effects. This typically involves:
-
Pilot Studies: Start with a range of doses based on literature values. For Piroxicam (the active form), an anti-inflammatory dose in rats is around 3 mg/kg orally once daily.[10]
-
Efficacy Assessment: Measure the desired therapeutic effect, such as the reduction of paw swelling in a carrageenan-induced edema model.[11]
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Toxicity Monitoring: Concurrently, monitor for side effects. This includes daily clinical observation of the animals, and post-mortem macroscopic and histopathological examination of the stomach and kidneys.[12][13]
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Data Analysis: Correlate the dose with both the efficacy and toxicity data to determine the optimal therapeutic window.
Q4: What key parameters should be monitored during an this compound study in rats?
A4: Both efficacy and safety parameters should be closely monitored.
| Parameter Category | Key Parameters to Monitor |
| Efficacy | Paw volume/thickness (in edema models), pain response latency (in analgesia models like the hot plate test), inflammatory biomarkers.[11][14] |
| Safety & Toxicity | Clinical Signs: Changes in weight, food/water intake, posture (e.g., hunched), and stool consistency (e.g., black, tarry stools indicating GI bleeding).[7][10] |
| Gastrointestinal: Macroscopic scoring of gastric lesions (ulcers, erosions) at necropsy. Histopathological analysis of the stomach lining.[12][15] | |
| Renal: Changes in urine output, kidney weight, and histopathology of the kidneys.[7][8] | |
| Hematological: Complete blood count (CBC) to check for signs of anemia from bleeding or other blood dyscrasias.[7][8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High incidence or severity of gastric ulcers. | Dosage is too high. High inter-animal variability. Improper gavage technique causing stress or injury. | Decrease the this compound dose. Ensure consistent and proper oral gavage technique to minimize stress.[16][17] Consider co-administration with a gastroprotective agent (e.g., a proton pump inhibitor), though this may be a confounding factor. |
| Inconsistent or no significant anti-inflammatory effect. | Dosage is too low. Issues with drug formulation or stability. Timing of administration relative to inflammatory insult is not optimal. | Increase the dose in a stepwise manner. Verify the concentration and stability of your this compound solution. Administer the drug prior to inducing inflammation (e.g., 30-60 minutes before carrageenan injection).[18] |
| Animals show signs of distress (e.g., lethargy, piloerection, weight loss). | Side effects (e.g., severe GI pain, renal dysfunction). Aspiration pneumonia from incorrect gavage procedure. | Immediately assess the animal's health. Consider euthanasia if it meets humane endpoint criteria. Review and refine the oral gavage technique with trained personnel.[16][19] Lower the dose for subsequent cohorts. |
| Unexpected mortality. | Severe gastrointestinal perforation or bleeding. Acute renal failure. Complications from incorrect oral gavage (e.g., esophageal perforation, lung administration).[17] | Perform a thorough necropsy to determine the cause of death. Re-evaluate the dosage and administration protocol. Ensure the gavage needle length and insertion are correct.[19][20] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol outlines the standard procedure for oral administration of substances to rats.
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Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[16]
-
Gavage Needle Selection: Use a flexible or a rigid, ball-tipped stainless steel gavage needle. For adult rats, a 16-18 gauge needle, approximately 2-3 inches long, is appropriate.[19]
-
Measuring Insertion Depth: Measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this depth on the needle to prevent over-insertion.[19][20]
-
Needle Insertion: Gently extend the rat's head back to create a straight line through the neck and esophagus. Introduce the needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate. The needle should pass smoothly into the esophagus; the animal may swallow reflexively.[16][21] If resistance is met, do not force it. Withdraw and try again.
-
Substance Administration: Once the needle is in place, administer the this compound solution slowly and steadily. The maximum recommended volume is 10-20 mL/kg.[19][21]
-
Post-Administration Monitoring: After removing the needle, return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16][19]
Protocol 2: Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the efficacy of anti-inflammatory drugs.[11]
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Baseline Measurement: Measure the volume of the rat's right hind paw using a plethysmometer before any treatment. This serves as the baseline reading.
-
Drug Administration: Administer this compound (or vehicle control) via oral gavage at the predetermined dose and time (e.g., 60 minutes before carrageenan injection).
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[11]
-
Data Calculation: The degree of edema is calculated as the percentage increase in paw volume from the baseline measurement. The anti-inflammatory effect of this compound is determined by comparing the percentage of edema inhibition in the treated group versus the control group.
Protocol 3: Macroscopic and Histopathological Assessment of Gastric Mucosa
This protocol is essential for evaluating the primary side effect of this compound.
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Tissue Collection: At the end of the study, humanely euthanize the rats. Immediately dissect the stomach, open it along the greater curvature, and gently rinse the contents with 0.9% saline.
-
Macroscopic Examination: Examine the gastric mucosa for any signs of damage, such as hyperemia, erosions, or ulcers. Score the lesions based on a standardized scale.
Score Description of Gastric Lesion 0 No visible lesions. 1 Small, localized erosions or hyperemia. 2 Moderate erosions or a single small ulcer. 3 Multiple small ulcers or one large ulcer. 4 Widespread ulceration and/or signs of bleeding. (This is an example scoring system; researchers should use a system validated in the literature.)[12] -
Histopathological Processing:
-
Fix the stomach tissue in 10% neutral buffered formalin for at least 12-18 hours.[12][13]
-
Process the fixed tissue through graded alcohols and xylene, and embed it in paraffin (B1166041) wax.[13]
-
Cut thin sections (e.g., 4-6 µm) using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: A trained pathologist should examine the stained sections under a light microscope. The evaluation should focus on mucosal erosion, epithelial degradation, inflammation (infiltration of inflammatory cells), and submucosal edema.[12][15]
Visualizations
Caption: Mechanism of this compound action via Piroxicam-mediated COX inhibition.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. Piroxicam – Rat Guide [ratguide.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojs.uajy.ac.id [ojs.uajy.ac.id]
- 13. Histopathological Investigation of the Stomach of Rats Fed a 60% Genetically Modified Corn Diet [scirp.org]
- 14. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. scielo.br [scielo.br]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Synthesis of High-Purity Ampiroxicam
Welcome to the technical support center for the synthesis of high-purity Ampiroxicam. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and purification of this important non-steroidal anti-inflammatory drug (NSAID). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a prodrug of Piroxicam (B610120).[1] Its synthesis typically involves the reaction of a Piroxicam precursor, such as a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivative, with a reagent that introduces the ether carbonate promoiety. The synthesis of analogous compounds often starts from commercially available saccharin (B28170) or ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[2][3]
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound and related oxicams can stem from several factors:
-
Incomplete Reaction: The coupling reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The starting materials or intermediates may be participating in unintended side reactions. The use of a stabilizer, such as p-toluenesulfonic acid, has been shown to improve yields in the synthesis of similar compounds by promoting the desired reaction pathway.[4]
-
Degradation of Product: this compound, as a prodrug, may be susceptible to degradation under harsh reaction or workup conditions (e.g., strong acids/bases, high temperatures). Aim for mild reaction conditions and a streamlined workup process.
-
Purification Losses: Significant amounts of product can be lost during purification steps like crystallization or column chromatography. Optimize your purification methods to minimize these losses.
Q3: What are the common impurities I should be aware of, and how can I remove them?
A3: Common impurities in the synthesis of this compound can include unreacted starting materials, byproducts from side reactions, and degradation products. Potential impurities may be analogous to those found in Piroxicam synthesis, such as Piroxicam Impurity A (2-aminopyridine) or other related substances.[5][6]
Effective purification is key to achieving high-purity this compound.[7] Consider the following techniques:
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is critical. Ethanol has been used for the crystallization of related compounds.[3]
-
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed to isolate the desired product with high purity.[2]
-
Solvent Washing/Slurrying: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with water and hot hexane (B92381) has been used for related N-acylhydrazone derivatives.[2]
Q4: How can I monitor the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for assessing the purity of pharmaceutical compounds.[6][8]
-
Capillary Zone Electrophoresis (CZE): CZE is another powerful technique for the analysis of oxicams and can be used to determine purity.[9]
-
Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized compound and identify any major impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Multiple Spots on TLC after Reaction | Incomplete reaction or presence of multiple byproducts. | - Monitor the reaction more closely and adjust reaction time/temperature as needed.- Use a stabilizer to minimize side reactions.[4]- Optimize the chromatographic conditions for better separation and identification of spots. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities preventing crystallization. | - Ensure all solvents are thoroughly removed under vacuum.- Try different crystallization solvents or solvent systems.- Purify the product using column chromatography before attempting crystallization.[2] |
| Low Purity After Initial Purification | The chosen purification method is not effective for the specific impurities present. | - Analyze the impurities (if possible, using techniques like LC-MS) to understand their nature.- Employ a different purification technique (e.g., switch from recrystallization to column chromatography).[2] |
| Product Degrades During Storage | This compound may be sensitive to light, heat, or moisture. | - Store the high-purity this compound in a cool, dark, and dry place, preferably under an inert atmosphere. |
Experimental Protocols
General Protocol for the Synthesis of an Oxicam Derivative (Adapted from related syntheses)
-
Reaction Setup: A mixture of the benzothiazine ester intermediate and the appropriate amine is stirred in a suitable solvent (e.g., ethanol, xylene) at room temperature or under reflux.[2][4]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.[2]
-
Workup: The reaction mixture is cooled, and the solvent is partially removed under vacuum. The product is then precipitated by the addition of a non-solvent (e.g., water) or by adjusting the pH.[2]
-
Initial Purification: The crude product is collected by filtration and washed with appropriate solvents (e.g., water, cold ethanol, hexane) to remove some of the impurities.[2]
-
Final Purification: Further purification to achieve high purity is performed by recrystallization from a suitable solvent or by silica gel column chromatography.[2]
Purity Analysis by HPLC (General Conditions)
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol, acetonitrile).
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Quantitative analysis of piroxicam using temperature-controlled ionic liquid dispersive liquid phase microextraction followed by stopped-flow injection spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for Ampiroxicam detection in plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of Ampiroxicam in plasma. As this compound is a prodrug that is rapidly converted to Piroxicam, the methods described here focus on the quantification of Piroxicam in plasma samples.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound (as Piroxicam) in plasma samples using chromatographic methods.
| Question | Potential Causes & Solutions |
| Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for my Piroxicam peak? | 1. Inappropriate Mobile Phase pH: Piroxicam is an enolic acid; the mobile phase pH can significantly affect its ionization state and, consequently, peak shape. * Solution: Adjust the mobile phase pH. A common approach is to use an acidic pH (e.g., pH 3.0-3.2) with a buffer like ammonium (B1175870) formate (B1220265) or orthophosphoric acid to ensure the analyte is in a single, non-ionized form.[2][4] 2. Column Contamination or Degradation: Plasma matrix components can adsorb to the stationary phase over time, leading to active sites that cause peak tailing. * Solution: Use a guard column and implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent wash. If the problem persists, the column may need to be replaced. 3. Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting. * Solution: Dilute the sample or reduce the injection volume. Ensure the injected amount is within the linear range of the method.[5][6] |
| What is causing low or inconsistent recovery of Piroxicam during sample preparation? | 1. Inefficient Extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) may not be optimal. * Solution (LLE): Ensure the pH of the plasma sample is acidic before extraction with an organic solvent like ethyl acetate (B1210297) to maximize the recovery of Piroxicam.[4][6] Vortexing time and centrifugation speed are also critical parameters.[2][3] * Solution (SPE): The sorbent type, wash, and elution solvents must be optimized. For Piroxicam, a reverse-phase or mixed-mode cation exchange sorbent can be effective.[7][8] 2. Analyte Binding: Piroxicam may bind to proteins in the plasma or to the walls of the collection tubes. * Solution: Ensure the protein precipitation step (if used) is complete. Using chilled solvents like acetonitrile (B52724) can improve precipitation efficiency.[7] Consider using low-binding microcentrifuge tubes. |
| Why is there a significant matrix effect (ion suppression or enhancement) in my LC-MS/MS analysis? | 1. Co-eluting Endogenous Components: Phospholipids and other components from the plasma matrix can co-elute with Piroxicam and interfere with the ionization process in the mass spectrometer source.[9] * Solution: Improve chromatographic separation to resolve Piroxicam from matrix components. A UPLC system with a sub-2 µm particle column can provide better resolution and shorter run times.[10] Enhance the sample clean-up procedure, for instance, by using a more selective SPE protocol or a method like dispersive liquid-liquid microextraction.[11] 2. Inefficient Ionization Source Settings: The electrospray ionization (ESI) source parameters may not be optimal. * Solution: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the Piroxicam signal and minimize the influence of the matrix. |
| My retention times are shifting between injections. What could be the issue? | 1. Unstable HPLC/UPLC System: Fluctuations in pump pressure, flow rate, or column temperature can cause retention time drift. * Solution: Ensure the system is properly equilibrated before starting the analytical run. Check for leaks in the system and ensure the mobile phase is thoroughly degassed. Use a column oven to maintain a constant temperature.[1][2] 2. Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. * Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound (as Piroxicam) quantification in plasma? A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[5][12] HPLC-UV is a robust and widely available method, while LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits, such as pharmacokinetic analyses.[4][6][9]
Q2: What is a suitable internal standard (IS) for Piroxicam analysis? A2: An ideal internal standard should have similar chemical properties and extraction recovery to the analyte. For Piroxicam, other members of the oxicam class, such as Meloxicam (B1676189), Tenoxicam (B611289), or Isoxicam, are commonly used as internal standards in LC-MS/MS methods.[4][6] Naproxen has also been successfully used as an IS in HPLC-UV methods.[1][2][3]
Q3: What are the key validation parameters to assess for an analytical method for Piroxicam in plasma? A3: According to regulatory guidelines, the method should be validated for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision (intra-day and inter-day), linearity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[6]
Q4: How can I minimize the photodegradation of Piroxicam during sample handling and analysis? A4: Piroxicam is known to be sensitive to light. Direct exposure to sunlight can cause significant degradation.[5] To prevent this, all sample preparation steps should be performed under amber or low-light conditions. Use amber vials for storing stock solutions, standards, and processed samples in the autosampler.[1]
Q5: Is it necessary to lyse whole blood cells if the analysis is for plasma? A5: No, if you are working with plasma, the red blood cells have already been removed through centrifugation. However, if you were analyzing whole blood, a lysis step (e.g., osmotic breakdown with water) would be necessary to release any drug that has been taken up by the erythrocytes to ensure an accurate total concentration measurement.[7]
Quantitative Data Summary
The following tables summarize typical parameters for validated HPLC and LC-MS/MS methods for Piroxicam analysis in human plasma.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm)[5] | C18 (RP-select B, 5 µm)[1] |
| Mobile Phase | Methanol (B129727): 0.1% Ortho-phosphoric acid (80:20 v/v)[5] | 0.1 M Phosphate buffer: Acetonitrile (70:30 v/v), pH 3.2[2] |
| Flow Rate | 1.0 mL/min[2][5] | 1.0 mL/min[2] |
| Detection (UV) | 254 nm[5] | 330 nm[1] |
| Linearity Range | 0.1 - 6 µg/mL[5] | 10 - 2500 ng/mL[3] |
| LLOQ | 0.1 µg/mL[5] | 10 ng/mL[3] |
| Retention Time | Not Specified | ~11 min[2] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 |
| Stationary Phase | Sunfire C18 (50 x 2.1 mm, 5 µm)[4][6] |
| Mobile Phase | Methanol: 15 mM Ammonium formate, pH 3.0 (60:40 v/v)[4] |
| Flow Rate | Not Specified |
| Ionization Mode | Electrospray Ionization (ESI)[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| Linearity Range | 0.50 - 200 ng/mL[4][6] |
| LLOQ | 0.50 ng/mL[4][6] |
| Intra/Inter-day Precision (%CV) | 1.0 - 5.4%[4] |
| Accuracy (%RE) | -5.9 to 2.8%[4] |
| Recovery | 78.3 - 87.1%[4][6] |
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a detailed methodology for the quantification of Piroxicam in human plasma using LC-MS/MS with a liquid-liquid extraction (LLE) sample preparation procedure.
1. Materials and Reagents
-
Piroxicam reference standard
-
Isoxicam (or other suitable oxicam) as Internal Standard (IS)
-
HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate
-
Formic acid and Ammonium formate (analytical grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA anticoagulant)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piroxicam and the IS in methanol to create individual stock solutions.[6]
-
Working Solutions: Perform serial dilutions of the Piroxicam stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.[6]
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in the same diluent.[6]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[4]
-
Add 25 µL of the IS working solution (e.g., 100 ng/mL Isoxicam) to all tubes except the blank matrix sample, and vortex briefly.[6]
-
Acidify the samples by adding 20 µL of 1M HCl to adjust the pH to an acidic range.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tubes for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity or equivalent)
-
Column: Sunfire C18 (50 x 2.1 mm, 5 µm) or equivalent reverse-phase column.[4][6]
-
Mobile Phase: A: 15 mM Ammonium formate in water, pH 3.0; B: Methanol. Gradient or isocratic elution can be optimized (e.g., 60% B).[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization: ESI positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Piroxicam and the IS. These must be determined by infusing pure standards into the mass spectrometer.
5. Data Analysis
-
Plot the peak area ratio of Piroxicam to the IS against the nominal concentrations of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to generate the calibration curve.[6]
-
Use the regression equation to determine the concentration of Piroxicam in the QC and unknown plasma samples.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound in plasma.
Caption: Experimental workflow for LC-MS/MS analysis of Piroxicam in plasma.
Caption: Logical diagram for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cmro.in [cmro.in]
- 10. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
addressing variability in Ampiroxicam's conversion to Piroxicam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in the conversion of ampiroxicam to its active form, piroxicam (B610120).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to piroxicam?
This compound is a prodrug of piroxicam, designed to improve gastrointestinal tolerance.[1][2][3] The primary conversion mechanism is hydrolysis of the ester linkage in the this compound molecule, which yields piroxicam and inactive byproducts. This conversion is reported to be complete following oral administration in humans, occurring primarily during the absorption process.[4][5]
Q2: What are the main factors that can cause variability in the conversion rate?
Variability in the conversion of this compound to piroxicam can be attributed to several factors:
-
pH: The stability and hydrolysis rate of ester-containing compounds like this compound are often pH-dependent. The pH of the gastrointestinal tract and in vitro experimental conditions can significantly influence the conversion rate.
-
Enzymatic Activity: Esterases, a class of enzymes found in various tissues including the liver, intestines, and plasma, play a crucial role in the hydrolysis of ester prodrugs.[6][7][8] Inter-individual differences in the expression and activity of these enzymes can lead to variability in conversion rates.
-
Formulation: The formulation of the this compound dosage form can affect its dissolution rate and, consequently, its availability for conversion.[9][10][11][12][13]
-
Genetic Polymorphisms: Genetic variations in esterase enzymes can lead to differences in their metabolic activity, contributing to inter-individual variability in prodrug activation.[14][15]
Q3: Is the conversion of this compound to piroxicam solely a chemical process, or is it enzyme-mediated?
The conversion is primarily a hydrolytic process that can occur both chemically and enzymatically. While chemical hydrolysis can occur at different pH values, the rapid and complete conversion observed in vivo strongly suggests a significant contribution from esterase enzymes.[6][7][8]
Q4: How does the formulation of this compound impact its conversion to piroxicam?
The formulation can significantly impact the dissolution of this compound, which is a prerequisite for its absorption and subsequent conversion. Factors such as excipients, particle size, and the manufacturing process can influence how quickly the drug dissolves and becomes available for hydrolysis.[9][10][11][12][13] Poor dissolution can lead to incomplete or variable conversion.
Troubleshooting Guides
Issue 1: Inconsistent or Low Conversion Rates in In Vitro Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of the medium | Verify and adjust the pH of your incubation buffer. The optimal pH for esterase activity is typically neutral to slightly alkaline (pH 7.4). Perform pilot studies across a pH range (e.g., 5.0, 6.8, 7.4) to determine the optimal pH for your experimental setup. |
| Low or Inactive Enzyme Concentration | Ensure the appropriate concentration of esterases (e.g., from liver microsomes or purified enzymes) is used. Confirm the activity of your enzyme stock. If using tissue homogenates, ensure proper preparation and storage to maintain enzymatic activity. |
| Poor Solubility of this compound | This compound's solubility may be limited in aqueous buffers. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to ensure complete dissolution. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time to capture the linear phase of the conversion. Ensure the incubation is performed at a physiological temperature (37°C) for enzymatic assays. |
| Degradation of Piroxicam | Piroxicam itself can be susceptible to degradation under certain conditions. Include a piroxicam stability control in your experiment to assess its degradation under the same conditions. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution and substrate. Use calibrated pipettes. |
| Inhomogeneous Sample/Enzyme Suspension | If using tissue homogenates or microsomes, ensure the suspension is well-mixed before each pipetting to avoid settling of the enzyme fraction. |
| Temperature Fluctuations | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. |
| Issues with Analytical Method | High variability can also stem from the analytical method used for quantification. Refer to the HPLC/UPLC troubleshooting guide below. |
Issue 3: Difficulty in Quantifying this compound and Piroxicam using HPLC/UPLC
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Reduce the injection volume or sample concentration.- Inappropriate Mobile Phase pH: Adjust the mobile phase pH to ensure the analytes are in a single ionic state.- Column Contamination: Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Prepare fresh mobile phase and ensure proper mixing.- Temperature Variations: Use a column oven to maintain a constant temperature.- Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Use high-purity solvents and flush the system.- Carryover from Previous Injections: Implement a needle wash step and inject a blank between samples. |
| Low Signal Intensity | - Incorrect Wavelength: Ensure the detector is set to the optimal wavelength for both this compound and piroxicam.- Sample Degradation: Check the stability of your samples in the autosampler. |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Simulated Gastric and Intestinal Fluids
Objective: To evaluate the chemical hydrolysis of this compound under simulated physiological pH conditions.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
HPLC or UPLC system
-
Incubator/shaker
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Add a small aliquot of the this compound stock solution to pre-warmed SGF and SIF to achieve a final concentration of 10 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubate the solutions at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Centrifuge the samples to precipitate any proteins and collect the supernatant.
-
Analyze the samples by a validated HPLC or UPLC method to quantify the concentrations of this compound and piroxicam.
Protocol 2: In Vitro Enzymatic Hydrolysis of this compound using Liver Microsomes
Objective: To determine the rate of this compound conversion to piroxicam mediated by liver enzymes.
Materials:
-
This compound
-
Human or rat liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent metabolic pathways)
-
HPLC or UPLC system
-
Incubator/water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), liver microsomes (final protein concentration of 0.5-1 mg/mL), and the this compound stock solution to achieve a final substrate concentration of 10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding pre-warmed NADPH regenerating system (if used) or buffer.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by a validated HPLC or UPLC method for this compound and piroxicam concentrations.
Data Presentation
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½) in minutes (Mean ± SD) |
| 1.2 (SGF) | > 240 |
| 4.5 | 180 ± 15 |
| 6.8 (SIF) | 95 ± 8 |
| 7.4 | 60 ± 5 |
Disclaimer: The data in this table is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Kinetic Parameters for the Conversion of this compound to Piroxicam by Human Liver Microsomes
| Parameter | Value (Mean ± SD) |
| Km (µM) | 50 ± 7 |
| Vmax (nmol/min/mg protein) | 15 ± 2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 300 ± 40 |
Disclaimer: The data in this table is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Conversion pathway of this compound to piroxicam.
Caption: Troubleshooting workflow for this compound conversion.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medium.com [medium.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Disposition of this compound, a prodrug of piroxicam, in man [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of dissolution rate and anti-inflammatory effects of piroxicam using solvent deposition technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacogenetics of drug-metabolizing enzymes: the prodrug hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of genetic polymorphisms and drug-drug interactions mediated by carboxylesterase 1 on remimazolam deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of Ampiroxicam in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ampiroxicam in experimental setups. By following these recommendations, users can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the handling and use of this compound in a laboratory setting.
Q1: What is this compound and why is its stability important?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Piroxicam (B610120).[1][2] This means that this compound itself is inactive and is converted to its active form, Piroxicam, within the body.[1][3] Piroxicam then exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[4] The stability of this compound is critical because its degradation can lead to a lower effective concentration of the active compound, Piroxicam, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
The primary factors contributing to the degradation of this compound and its active form, Piroxicam, are:
-
Light: this compound is photosensitive and its concentration can be significantly reduced upon exposure to UVA irradiation.[5] Piroxicam also undergoes photodegradation.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of Piroxicam, with the maximum rate of thermal degradation observed around pH 6.0.[5]
-
pH: The stability of Piroxicam is highly dependent on the pH of the solution. Photodegradation follows a U-shaped rate-pH profile, while thermal degradation exhibits a bell-shaped curve.[5][6]
-
Solution Composition: The presence of certain ions, such as acetate, can catalyze the degradation of Piroxicam.[6]
Q3: How should I store this compound powder and stock solutions?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | ≥ 4 years | Store in a dry, dark environment. |
| 4°C | Short-term | For immediate use. | |
| Stock Solutions (in DMSO or DMF) | -20°C or -80°C | Months to years | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: My this compound solution has turned a slight yellow color. Is it still usable?
A change in the color of your this compound solution may indicate degradation. It is recommended to prepare fresh solutions if any discoloration is observed to ensure the integrity of your experiment. The appearance of unknown peaks in chromatographic analysis can also signify the formation of degradation products.
Q5: I am seeing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
Inconsistent results are a common sign of compound instability. If you are experiencing variability in your experiments, consider the following troubleshooting steps:
-
Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a properly stored stock.
-
Protect from light: During your experiment, protect all solutions containing this compound from light by using amber-colored tubes or by wrapping containers in aluminum foil.
-
Control temperature: Maintain a consistent and appropriate temperature throughout your experimental protocol.
-
Standardize incubation times: Ensure that the duration of exposure to this compound is consistent across all experimental conditions.
-
Validate your assay: If the problem persists, consider running a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C) to quantify its degradation rate.
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to assess the anti-inflammatory effects of this compound.
Assay: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This protocol outlines the steps to measure the ability of this compound to inhibit the production of PGE2, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Harvest the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 1,500 rpm for 10 minutes.
-
Carefully collect the supernatant from each well for PGE2 analysis.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration at which 50% of PGE2 production is inhibited).
-
Visualizing Key Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
This compound, through its active metabolite Piroxicam, inhibits both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for Preventing this compound Degradation
Following a systematic workflow can significantly minimize the risk of this compound degradation during your experiments.
Caption: Workflow for minimizing this compound degradation.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent experimental outcomes, a logical troubleshooting process can help identify the source of the problem.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ampiroxicam Therapeutic Index Enhancement: A Technical Support Center
Welcome to the technical support center for Ampiroxicam research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this non-steroidal anti-inflammatory drug (NSAID). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of Piroxicam (B610120).[1][2] After oral administration, this compound is absorbed and completely converted to its active form, Piroxicam.[3][4] The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly with selectivity for COX-2 over COX-1.[5][6] By inhibiting COX-2, Piroxicam blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5][6]
Q2: What is the "therapeutic index" and why is it a critical parameter for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a safer drug. For this compound, like other NSAIDs, enhancing the TI means maximizing its anti-inflammatory and analgesic effects while minimizing its adverse effects, most notably gastrointestinal (GI) toxicity.[7][8]
Q3: What are the principal adverse effects of this compound that limit its therapeutic index?
A3: As a prodrug of Piroxicam, this compound's side effects are primarily those of Piroxicam. The most significant dose-limiting toxicities are gastrointestinal, including stomach pain, ulcers, bleeding, and perforation.[7][9][10] Other potential side effects include cardiovascular events, renal impairment, and hepatic issues.[8][9]
Q4: How does this compound's prodrug nature improve its therapeutic index compared to Piroxicam?
A4: this compound is designed as a nonacidic ether carbonate prodrug to mitigate the direct irritation to the gastric mucosa caused by the acidic nature of Piroxicam.[2] Because this compound itself does not inhibit prostaglandin (B15479496) synthesis, it only becomes active after being absorbed and converted to Piroxicam in the body.[2][11] This approach reduces local gastrointestinal irritation associated with oral administration of Piroxicam, thereby improving its GI tolerability and enhancing the therapeutic index.[3][12]
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Inconsistent IC50 values in in vitro COX inhibition assays. | This compound is a prodrug and has no direct in vitro activity.[2] Assays are likely measuring the activity of the active metabolite, Piroxicam, but conversion may be inconsistent in your cell model. | Use Piroxicam as the positive control. Ensure your experimental system (e.g., cell culture) has the necessary enzymes to convert this compound to Piroxicam, or directly test Piroxicam. |
| Higher-than-expected gastrointestinal toxicity in animal models. | The dose may be too high, leading to systemic COX-1 inhibition by the active Piroxicam. Animal model may be particularly sensitive. Formulation issues could cause premature drug release. | Review dosing calculations. Use a validated animal model for NSAID GI toxicity. Characterize the formulation's release profile to ensure it bypasses the stomach as intended. Include a Piroxicam control group for direct comparison. |
| Poor bioavailability of a novel this compound formulation in pharmacokinetic studies. | Inefficient conversion of the prodrug to Piroxicam. Poor absorption characteristics of the new formulation. First-pass metabolism of the novel formulation. | Measure both this compound and Piroxicam levels in plasma.[3] Use UPLC or a similar sensitive method for quantification. Evaluate formulation characteristics such as solubility and dissolution rate. Consider alternative delivery routes (e.g., transdermal) to bypass GI tract and first-pass metabolism.[13][14] |
| Failure to observe enhanced anti-inflammatory effects with a targeted delivery system. | Insufficient drug loading or release at the target site. Rapid clearance of the delivery system from the target area. The targeted pathway is not dominant in the chosen inflammation model. | Quantify drug concentration at the target tissue (e.g., synovial fluid).[15] Modify the delivery system for better retention (e.g., using cationic nanoparticles for intra-articular injection).[15] Re-evaluate the inflammation model to ensure it is appropriate for the targeted mechanism. |
Strategies to Enhance Therapeutic Index
Advanced Prodrug Design
Q: Beyond this compound itself, can further prodrug modifications improve the therapeutic index?
A: Yes. Synthesizing novel ester congeners of Piroxicam by masking its enolic hydroxyl group is a viable strategy. Research has shown that creating ester prodrugs, such as a cinnamic acid derivative of Piroxicam, can lead to increased anti-inflammatory activity with a significantly lower ulcer index compared to the parent drug.[12] This approach maintains the principle of reducing direct gastric contact while potentially improving the pharmacokinetic or pharmacodynamic profile.
Novel Drug Delivery Systems
Q: What drug delivery systems can bypass gastrointestinal transit and reduce systemic side effects?
A: Advanced drug delivery systems can significantly enhance the therapeutic index by altering the drug's distribution.
-
Localized Intra-Articular Delivery: For conditions like osteoarthritis, cationic nanoparticles can be used for intra-articular injection. These nanoparticles form electrostatic clusters with endogenous hyaluronic acid in the synovial cavity, increasing drug retention time within the joint and significantly reducing systemic plasma concentrations and associated side effects.[15]
-
Transdermal Delivery: Formulating this compound or its active metabolite into nanocarriers like niosomes or ethosomes for incorporation into an emulgel can facilitate transdermal delivery.[13][14] This route completely bypasses the GI tract, delivering the drug directly to the site of inflammation and is a promising strategy for treating localized inflammatory conditions.[13] Combining nanoethosomal formulations with iontophoresis can further enhance skin permeation.[14]
Combination Therapy
Q: Can this compound be combined with other agents to improve its therapeutic index?
A: Combining this compound with other agents can enhance efficacy or reduce toxicity.
-
Gastroprotective Agents: Co-administration with proton pump inhibitors (PPIs) is a common strategy for NSAIDs to reduce the risk of gastroduodenal damage.[16]
-
Synergistic Anti-Inflammatory Agents: Combining this compound with other classes of anti-inflammatory drugs or adjuvant analgesics could allow for lower doses of this compound, thereby reducing the risk of side effects while achieving the desired therapeutic effect.[17]
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Bioavailability Enhancers: Certain compounds, like piperine, have been shown to enhance the bioavailability of other drugs.[18] Investigating such combinations could potentially allow for lower oral doses of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (as Piroxicam) Following Single Oral Doses in Healthy Volunteers
| Dosage Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₁₆ (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |
| Low Dose (13.5 mg) | 1083.5 ± 254.8 | 6.0 (4.0 - 12.0) | 87180.5 ± 22377.2 | 94833.0 ± 26233.1 |
| Medium Dose (27 mg) | 2064.0 ± 425.8 | 6.0 (4.0 - 24.0) | 179886.8 ± 45311.5 | 196515.2 ± 53523.5 |
| High Dose (54 mg) | 3583.5 ± 888.6 | 6.0 (4.0 - 9.0) | 331707.0 ± 91404.9 | 362446.4 ± 104746.4 |
| Data adapted from a Phase I study on this compound pharmacokinetics. Values are presented as mean ± standard deviation, except for Tmax which is median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.[3] |
Table 2: Comparative Anti-inflammatory Activity and Ulcerogenicity of Piroxicam and a Novel Ester Prodrug
| Compound | Anti-inflammatory Activity (% Inhibition of Edema at 6h) | Ulcer Index |
| Piroxicam (Parent Drug) | 56% | 2.67 |
| Prodrug 3e (Cinnamic acid ester) | 75% | 0.67 |
| Data adapted from a study on novel Piroxicam prodrugs, demonstrating the potential for enhanced efficacy and reduced GI toxicity.[12] |
Experimental Protocols
Protocol 1: Rat Paw Edema Assay for Anti-inflammatory Activity
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound formulations.
-
Methodology:
-
Acclimatize male Sprague-Dawley rats (150-200g) for one week.
-
Fast animals overnight before the experiment but allow water ad libitum.
-
Administer the test compound (e.g., this compound formulation), vehicle control, or positive control (e.g., Piroxicam) orally.
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After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
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Measure the paw volume immediately after injection and at specified intervals (e.g., 1, 2, 4, 6 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
Protocol 2: Ulcer Index Determination in Rats
-
Objective: To assess the gastrointestinal toxicity of this compound formulations.
-
Methodology:
-
Use fasted rats as described in Protocol 1.
-
Administer high doses of the test compound or control daily for a set period (e.g., 3-5 days).
-
On the final day, sacrifice the animals 6 hours after the last dose.
-
Remove the stomach and open it along the greater curvature.
-
Wash the stomach with saline and examine the mucosa for ulcers or lesions using a magnifying glass.
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Score the lesions based on their number and severity. The sum of the scores for each animal represents its ulcer index.[12]
-
Protocol 3: Pharmacokinetic Analysis by UPLC
-
Objective: To determine the plasma concentration-time profile of this compound and its active metabolite, Piroxicam.
-
Methodology:
-
Administer the this compound formulation to the study subjects (animal or human).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 9, 12, 24, 48, 72 hours) into heparinized tubes.[3]
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Perform protein precipitation on plasma samples using a suitable solvent (e.g., acetonitrile).
-
Analyze the supernatant using a validated Ultra-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., TUV detector).[3]
-
Quantify the concentrations of this compound (if detectable) and Piroxicam against a standard curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: this compound is absorbed and converted to Piroxicam, which inhibits COX-2.
Caption: A streamlined workflow for the development and evaluation of new formulations.
Caption: Key strategies converge to enhance the therapeutic index of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
- 8. CAS 99464-64-9: this compound | CymitQuimica [cymitquimica.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combination therapy of nanoethosomal piroxicam formulation along with iontophoresis as an anti-inflammatory transdermal delivery system for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased localized delivery of piroxicam by cationic nanoparticles after intra-articular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analgesic - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
mitigating batch-to-batch variability of Ampiroxicam
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of Ampiroxicam.
Troubleshooting Guide
Q1: We are observing significant variations in the dissolution profile between different batches of our this compound tablets. What are the potential causes and how can we investigate this?
A1: Inconsistent dissolution profiles are a common issue that can stem from variability in both the active pharmaceutical ingredient (API) and the formulation process.
Potential Root Causes:
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API Physical Properties: Variations in particle size, crystal form (polymorphism), and surface area of the this compound API can significantly impact its dissolution rate.
-
Excipient Variability: Batch-to-batch differences in excipients (e.g., fillers, binders, disintegrants) can affect tablet disintegration and drug release.
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Manufacturing Process Parameters: Inconsistencies in granulation, compression force, and tablet hardness during manufacturing can lead to variable dissolution.
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Moisture Content: Variations in the moisture content of the API or the final formulation can affect drug stability and release characteristics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Recommended Actions:
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API Characterization: Perform particle size distribution analysis and powder X-ray diffraction (PXRD) on the this compound API from different batches.
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Excipient Evaluation: Source excipients from qualified vendors and perform incoming quality control checks.
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Process Parameter Review: Analyze manufacturing batch records to identify any deviations in critical process parameters.
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Moisture Analysis: Use Karl Fischer titration to determine the moisture content of the API and final product.
Q2: Our HPLC analysis shows a discrepancy in the potency of this compound between batches. What could be causing this and what steps should we take?
A2: Potency variations can be due to issues with the API, the manufacturing process, or the analytical method itself.
Potential Root Causes:
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API Purity: The presence of impurities or related substances in the this compound API can lead to lower than expected potency.
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Degradation: this compound may degrade during manufacturing or storage if exposed to heat, light, or moisture.
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Weighing and Blending Inaccuracies: Errors in weighing the API or inadequate blending during manufacturing can result in non-uniform drug distribution.
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Analytical Method Variability: Issues with the HPLC method, such as improper standard preparation or system suitability failures, can lead to inaccurate results.
Troubleshooting Steps:
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API Re-evaluation: Re-test the purity of the this compound API from the affected batches using a validated reference standard.
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Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the HPLC method.
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Manufacturing Process Audit: Review the weighing and blending steps in the batch manufacturing records for any deviations.
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Analytical Method Validation: Verify the validation status of the HPLC method, including linearity, accuracy, precision, and specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug to Piroxicam.[1][2][3] After administration, it is converted into Piroxicam, which exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[4][5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4]
Q2: What are the critical quality attributes (CQAs) of this compound that can contribute to batch-to-batch variability?
A2: The critical quality attributes of this compound that require careful control to ensure batch-to-batch consistency include:
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Purity: The level of impurities and related substances.
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Potency (Assay): The concentration of the active ingredient.
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Dissolution: The rate at which the drug dissolves from the dosage form.
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Content Uniformity: The consistency of the drug amount in each dosage unit.
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Crystal Form (Polymorphism): The crystalline structure of the API, which can affect solubility and stability.
-
Particle Size: The size distribution of the API particles, which can influence dissolution and bioavailability.
Q3: How can a Quality by Design (QbD) approach help in mitigating batch-to-batch variability?
A3: A Quality by Design (QbD) approach is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[6] For this compound, implementing QbD principles would involve:
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Defining a Quality Target Product Profile (QTPP): Identifying the desired quality characteristics of the final product.
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Identifying Critical Quality Attributes (CQAs): Determining the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[6]
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Identifying Critical Process Parameters (CPPs): Pinpointing the process parameters that have a significant impact on the CQAs.
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Establishing a Design Space: Defining the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.
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Implementing a Control Strategy: Developing a planned set of controls, derived from current product and process understanding, that ensures process performance and product quality.
Caption: A simplified workflow for implementing Quality by Design.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Potency of this compound
This protocol is a general guideline and must be validated for your specific product and equipment.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent and dilute to a known concentration. |
| Sample Preparation | Accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder equivalent to a target concentration of this compound in a suitable solvent, sonicate, and filter. |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates ≥ 2000; %RSD of replicate injections ≤ 2.0% |
Protocol 2: Dissolution Testing for this compound Tablets
This protocol is a general guideline and should be developed and validated based on the specific formulation.
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 900 mL of a suitable buffer (e.g., phosphate buffer) |
| Temperature | 37 ± 0.5°C |
| Paddle Speed | 50 RPM |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes |
| Sample Analysis | UV-Vis Spectrophotometry or HPLC |
| Acceptance Criteria | Q = 80% in 45 minutes (This is an example and should be established based on product-specific data) |
Quantitative Data Summary
Table 1: Example Quality Control Parameters for this compound API
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to the reference spectrum | FTIR, UV-Vis |
| Assay | 98.0% - 102.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC |
Table 2: Example Finished Product Specifications for this compound Tablets (e.g., 20 mg)
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Conforms to standard description | Visual Inspection |
| Average Weight | Within ± 5% of the target weight | USP <905> |
| Hardness | 5 - 10 kp | Hardness Tester |
| Friability | ≤ 1.0% | Friabilator |
| Disintegration | ≤ 15 minutes | USP <701> |
| Assay | 95.0% - 105.0% of label claim | HPLC |
| Content Uniformity | Meets USP <905> requirements | HPLC |
| Dissolution | Q = 80% in 45 minutes | USP <711> |
References
- 1. This compound | C20H21N3O7S | CID 2176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CAS 99464-64-9: this compound | CymitQuimica [cymitquimica.com]
- 6. zaether.com [zaether.com]
adjusting Ampiroxicam experimental protocols for different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments with Ampiroxicam. Given that this compound is a prodrug of Piroxicam (B610120), much of the in vitro data and experimental considerations are based on the activity of Piroxicam.[1][2][3] This resource offers detailed protocols, troubleshooting advice, and comparative data to facilitate the effective use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
A1: this compound is a prodrug that is converted to its active form, Piroxicam.[1][2][3] Piroxicam's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in prostaglandin (B15479496) synthesis.[4] This inhibition leads to anti-inflammatory effects. Additionally, Piroxicam exhibits anti-cancer properties through COX-independent mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]
Q2: How should I prepare an this compound stock solution?
A2: this compound is soluble in organic solvents like DMSO.[7][8] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are typical working concentrations for Piroxicam in cell culture?
A3: The effective concentration of Piroxicam can vary significantly depending on the cell line and the experimental endpoint. For cell viability assays, concentrations can range from 100 µM to 1000 µM.[9] For instance, in one study, the IC50 values for inhibiting cell growth in premalignant and malignant oral epithelial cell lines after 6 days of exposure were 181 µM and 211 µM, respectively.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I incubate cells with this compound/Piroxicam?
A4: The incubation time depends on the assay being performed. For cell viability assays, incubation times typically range from 24 to 72 hours.[9][11] For cell cycle analysis, a 24 to 48-hour treatment is common.[5] Apoptosis induction can also be observed within this timeframe.[12] A time-course experiment is recommended to determine the optimal incubation period for your experimental goals.
Q5: Is this compound stable in cell culture medium?
A5: While specific data on this compound's stability in cell culture medium is limited, its active form, Piroxicam, has shown robust stability in plasma samples under various storage conditions.[2] However, it is always best practice to prepare fresh dilutions of the compound in culture medium for each experiment from a frozen stock solution to ensure consistent activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | Compound Degradation: Repeated freeze-thaw cycles of the stock solution or prolonged storage of diluted solutions can lead to degradation. | Aliquot the stock solution and prepare fresh dilutions in culture medium for each experiment.[7] |
| Suboptimal Concentration: The concentration used may be too low to elicit a response in the specific cell line. | Perform a dose-response study with a wide range of concentrations to determine the optimal working concentration. | |
| Cell Line Resistance: Some cell lines may be inherently resistant to the effects of Piroxicam. | Consider using a different cell line or investigating the expression of COX enzymes and other relevant signaling pathways in your current cell line. | |
| High background cytotoxicity in control wells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is non-toxic to the cells, typically below 0.1%. Run a vehicle control with the same solvent concentration as the highest drug concentration. |
| Precipitation of the compound in culture medium | Poor Solubility: Piroxicam has low aqueous solubility.[13][14] | First, dissolve this compound/Piroxicam in DMSO to make a stock solution. When diluting in aqueous media, vortex or sonicate briefly if a precipitate forms. Do not store aqueous solutions for more than a day.[13][15] |
| Variability between experiments | Inconsistent Cell Conditions: Differences in cell passage number, confluency, or seeding density can affect experimental outcomes. | Standardize your cell culture practices. Use cells within a consistent passage number range and ensure uniform seeding density and confluency at the start of each experiment. |
Data Summary Tables
Table 1: Comparative IC50 Values of Piroxicam in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Premalignant Oral Epithelial | Oral Precancer | 181 | 6 days | [10] |
| Malignant Oral Epithelial | Oral Squamous Cell Carcinoma | 211 | 6 days | [10] |
| A431 | Squamous Cell Carcinoma | ~339 | 72 hours | [9] |
| MSTO-211H | Mesothelioma | 760 | Not Specified | [5] |
| NCI-H2452 | Mesothelioma | 680 | Not Specified | [5] |
| HCT 116 | Colon Cancer | >100 | Not Specified | [16] |
| CaCo-2 | Colon Cancer | >100 | Not Specified | [16] |
| Hep G2 | Liver Cancer | >100 | Not Specified | [16] |
| MCF-7 | Breast Cancer | >100 | Not Specified | [16] |
Table 2: Recommended Concentration Ranges and Incubation Times for Piroxicam-based Assays
| Assay | Cell Line Example | Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT) | Prostate Cancer (PLum-AD, PLum-AI) | 250 - 750 | 24 - 72 hours[11] |
| Squamous Carcinoma (A431) | 100 - 1000 | 24 - 72 hours[9] | |
| Apoptosis | Mesothelioma (MSTO-211H, NCI-H2452) | 680 - 760 | 24 - 48 hours[5] |
| Breast Cancer (MCF-7) | Not Specified | Not Specified[12] | |
| Cell Cycle Analysis | Oral Cancer Lines | Not Specified | Not Specified[10] |
| Mesothelioma (MSTO-211H, NCI-H2452) | 680 - 760 | 24 - 48 hours[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound/Piroxicam on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound/Piroxicam stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound/Piroxicam from the stock solution in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound/Piroxicam.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound/Piroxicam stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound/Piroxicam for 24-48 hours. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound/Piroxicam on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound/Piroxicam stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound/Piroxicam for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Key Pathways and Workflows
Caption: A typical workflow for in vitro experiments using this compound.
Caption: Piroxicam's impact on cellular pathways.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relevance of piroxicam for the prevention and treatment of nonmelanoma skin cancer and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Repurposing piroxicam enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models [frontiersin.org]
- 12. Protective potential of piroxicam on human peripheral blood mononuclear cells against the suppressive capacity of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. makhillpublications.co [makhillpublications.co]
Technical Support Center: Improving the Translational Relevance of Ampiroxicam Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of animal studies involving Ampiroxicam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Piroxicam (B610120)?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of Piroxicam.[1][2] This means that this compound itself is inactive and is converted into the active therapeutic agent, Piroxicam, within the body.[1] This conversion primarily occurs during absorption in the gastrointestinal tract.[3] The prodrug design aims to reduce the gastrointestinal side effects associated with direct administration of Piroxicam by minimizing its contact with the stomach lining.[3]
Q2: What is the mechanism of action of this compound?
A2: The therapeutic effects of this compound are mediated by its active metabolite, Piroxicam. Piroxicam is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes, Piroxicam blocks the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5] While it inhibits both isoforms, Piroxicam has been shown to be a more potent inhibitor of COX-1 than COX-2 in some assays.[3][6]
Q3: Why is there significant variability in the bioavailability of Piroxicam when administering this compound to different animal species?
A3: The conversion of this compound to Piroxicam varies significantly across species, which is a critical factor for translational relevance.[1] Bioavailability studies have shown that the conversion is approximately 100% in humans, 90% in rats, 70% in dogs, and 50% in monkeys.[1] These differences in metabolic conversion can lead to different plasma concentrations of the active drug, Piroxicam, making direct dose extrapolation between species challenging.
Q4: What are the most common animal models used to evaluate the efficacy of this compound?
A4: The most common preclinical models to assess the anti-inflammatory and analgesic properties of this compound are the carrageenan-induced paw edema model in rats for acute inflammation and the adjuvant-induced arthritis model in rats for chronic inflammation.[1][5]
Q5: What biomarkers can be measured to assess the efficacy of this compound in preclinical models?
A5: In animal models of inflammation, the efficacy of this compound can be assessed by measuring various biomarkers. In inflamed tissues, levels of prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) can be quantified.[5][7] Systemic markers of inflammation in blood, such as C-reactive protein and erythrocyte sedimentation rate, can also be monitored in chronic models like adjuvant-induced arthritis.[8]
Troubleshooting Guides
Issue 1: High variability in paw edema measurements in the carrageenan-induced paw edema model.
-
Potential Cause: Inconsistent carrageenan injection, variability in animal characteristics, or measurement error.
-
Troubleshooting Steps:
-
Standardize Injection Technique: Ensure the volume and concentration of the carrageenan solution are consistent for all animals. The injection should be administered to the same sub-plantar location of the hind paw each time.
-
Homogenize Animal Groups: Use animals of the same sex, age, and from the same supplier to minimize biological variability. Ensure animals are within a narrow weight range.
-
Consistent Measurement: Use a plethysmometer for accurate and objective measurement of paw volume. Ensure the paw is immersed to the same anatomical mark for each reading.[9]
-
Issue 2: Lack of expected anti-inflammatory effect of this compound in a rat model.
-
Potential Cause: Inadequate dosing, issues with drug formulation and administration, or timing of assessment.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the effective dose (ED50) in your specific animal model and strain. In an acute rat model of inflammation, the ED50 of this compound was found to be 9-fold higher than that of piroxicam after a single oral dose.[1]
-
Formulation and Administration: Ensure this compound is properly suspended in the vehicle (e.g., 0.5% carboxymethylcellulose) for consistent oral gavage. Confirm correct gavage technique to ensure the full dose reaches the stomach.
-
Timing of Assessment: The peak inflammatory response in the carrageenan model occurs around 3-5 hours post-injection.[10] Ensure that the timing of your efficacy assessment aligns with the peak inflammation and the pharmacokinetic profile of Piroxicam in rats.
-
Issue 3: Unexpected adverse events, such as gastrointestinal issues or mortality, in animals treated with this compound.
-
Potential Cause: Dose is too high, leading to toxicity from the active metabolite Piroxicam. While this compound is designed to reduce GI toxicity, high doses of its active metabolite can still cause adverse effects.[3]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose based on literature and consider the species-specific bioavailability. The plasma half-life of Piroxicam is significantly shorter in rodents (around 5 hours in rats) compared to humans (around 35 hours).[11]
-
Monitor for Clinical Signs: Closely monitor animals for signs of distress, including changes in feed intake, sluggishness, or diarrhea.[12]
-
Pathological Examination: In case of mortality, perform a necropsy and histopathological examination to determine the cause of death, paying close attention to the gastrointestinal tract.
-
Data Presentation
Table 1: Species-Dependent Conversion of this compound to Piroxicam
| Species | Conversion to Piroxicam (%) |
| Human | ~100% |
| Rat | ~90% |
| Dog | ~70% |
| Monkey | ~50% |
Data from[1]
Table 2: Comparative Efficacy of Single Oral Doses of this compound and Piroxicam in an Acute Rat Inflammation Model
| Compound | ED50 (mg/kg) |
| This compound | ~9-fold higher than Piroxicam |
| Piroxicam | ~3.5-fold lower than this compound |
Data from[1]
Table 3: In Vitro COX-1 and COX-2 Inhibition by Piroxicam (Human Assays)
| Enzyme | IC50 (µM) |
| COX-1 | 47 |
| COX-2 | 25 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide animals into control (vehicle), positive control (e.g., Indomethacin), and this compound treatment groups.
-
Drug Administration: Administer this compound or vehicle orally via gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema by the treatment.
-
Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for measurement of PGE2, TNF-α, and IL-6 levels.
Adjuvant-Induced Arthritis in Rats
-
Animals: Male Lewis rats (6-8 weeks old).
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Treatment Protocol: Begin daily oral administration of this compound or vehicle on day 0 and continue for a predefined period (e.g., 21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Biomarker and Histopathological Analysis: At the end of the study, collect blood for systemic inflammatory marker analysis and hind paw tissues for histopathological examination of joint damage and inflammation.
Mandatory Visualization
Caption: Mechanism of action of Piroxicam, the active metabolite of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Logical relationship of this compound as a prodrug.
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Comparison of piroxicam pharmacokinetics and anti-inflammatory effect in rats after intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Rodent Models of Arthritis and Acute Inflammation Indicate Immunomodulatory and Anti-Inflammatory Properties of Juglans regia Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meloxicam: a potent inhibitor of adjuvant arthritis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some pharmacokinetic properties and bioavailability by oral and rectal route of piroxicam in rodents and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pedworld.ch [pedworld.ch]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Ampiroxicam and Piroxicam: Efficacy, Safety, and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Ampiroxicam and its parent drug, Piroxicam (B610120), focusing on their in vivo performance. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of Piroxicam, designed to enhance its safety profile, particularly concerning gastrointestinal side effects.[1] This document synthesizes key experimental findings on their anti-inflammatory and analgesic efficacy, gastrointestinal toxicity, and pharmacokinetic profiles to inform preclinical and clinical research decisions.
Executive Summary
This compound is efficiently converted to Piroxicam in vivo, exerting its pharmacological effects through the active metabolite.[2][3] While the anti-inflammatory potency of this compound is comparable to Piroxicam in chronic inflammation models, it is less potent in acute models.[2] Similarly, the acute analgesic effect of this compound is less potent than that of Piroxicam.[2] Notably, this compound is reported to have a more favorable gastrointestinal safety profile.[3] Recent pharmacokinetic studies in humans suggest that this compound may offer advantages over Piroxicam, including a longer half-life and higher bioavailability.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from head-to-head in vivo studies comparing this compound and Piroxicam.
Table 1: Comparative Anti-inflammatory Efficacy
| Model | Species | Parameter | This compound | Piroxicam | Reference |
| Rat Adjuvant Arthritis | Rat | Paw Swelling Suppression | Similar Potency | Similar Potency | [2] |
| Acute Paw Inflammation (single dose) | Rat | ED50 | 9-fold higher | 1 | [2] |
| Acute Paw Inflammation (multiple doses) | Rat | ED50 | 3.5-fold higher | 1 | [2] |
Table 2: Comparative Analgesic Efficacy
| Model | Species | Parameter | This compound | Piroxicam | Reference |
| Phenylbenzoquinone Stretching Test | Mouse | ED50 | ~3-fold higher | 1 | [2] |
Table 3: Comparative Gastrointestinal Toxicity
| Compound | Species | Ulcer Index | Reference |
| Piroxicam | Rat | 2.67 | [6] |
| Cinnamic acid ester prodrug of Piroxicam | Rat | 0.67 | [6] |
Table 4: Comparative Pharmacokinetics in Humans (Single Dose Administration)
| Dose | Parameter | This compound (values for Piroxicam metabolite) | Piroxicam | Reference |
| 27 mg | Cmax (μg/mL) | 2.21 ± 0.38 | ~2.56 - 2.66 | [4] |
| 27 mg | AUC0–216 (μg·h/mL) | 163.78 ± 30.63 | - | [4] |
| 27 mg | t½ (h) | 65.07 ± 11.23 | ~50 | [4] |
| 54 mg | Cmax (μg/mL) | 3.60 ± 0.72 | - | [4] |
| 54 mg | AUC0–216 (μg·h/mL) | 302.26 ± 71.32 | - | [4] |
| 54 mg | t½ (h) | 59.98 ± 9.68 | ~50 | [4] |
Note: Data for this compound reflects the measured parameters of its active metabolite, Piroxicam, after oral administration of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-inflammatory Activity: Rat Adjuvant Arthritis Model
-
Objective: To assess the efficacy of the compounds in a chronic inflammatory model.
-
Method: Arthritis is induced in rats by a single subplantar injection of Mycobacterium butyricum in mineral oil into one hind paw. The development of polyarthritis is monitored by measuring the volume of both the injected and non-injected paws over a period of several weeks. The test compounds are administered orally daily, and the percentage inhibition of paw swelling is calculated relative to a vehicle-treated control group.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory effects of the compounds.
-
Method: A 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of rats. Paw volume is measured before and at various time points after the carrageenan injection using a plethysmometer. The test compounds or vehicle are administered orally prior to the carrageenan injection. The percentage inhibition of edema is calculated for each group.
Analgesic Activity: Phenylbenzoquinone-Induced Writhing Test
-
Objective: To determine the peripheral analgesic activity of the compounds.
-
Method: Mice are injected intraperitoneally with a solution of phenylbenzoquinone to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The test compounds are administered orally prior to the phenylbenzoquinone injection. The number of writhes is counted for a set period, and the percentage inhibition of writhing is calculated compared to a control group.
Gastrointestinal Toxicity: Ulcer Index Determination
-
Objective: To quantify the ulcerogenic potential of the compounds.
-
Method: Rats are fasted for 24 hours with free access to water. The test compounds are administered orally. After a specified period, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for ulcers under a dissecting microscope. The severity of the ulcers is scored, and an ulcer index is calculated.
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion profiles of the compounds.
-
Method: Healthy human subjects are administered a single oral dose of this compound or Piroxicam. Blood samples are collected at predetermined time points. Plasma concentrations of Piroxicam (as the metabolite of this compound) are determined using a validated ultra-performance liquid chromatography (UPLC) method.[3][4] Pharmacokinetic parameters such as Cmax, AUC, and t½ are calculated from the plasma concentration-time data.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of this compound and Piroxicam.
Caption: Mechanism of action of Piroxicam via COX inhibition.
Caption: In vivo conversion of this compound to its active form, Piroxicam.
Caption: General workflow for in vivo efficacy testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Ampiroxicam in a Novel Zymosan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Ampiroxicam against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including its active metabolite Piroxicam, the non-selective NSAID Naproxen (B1676952), and the COX-2 selective inhibitor Celecoxib (B62257). The validation is presented within the context of a proposed novel inflammatory model, the Zymosan-Induced Paw Edema model, which combines the robust phlogistic agent zymosan with the well-established paw edema assay methodology.
Executive Summary
This compound, a prodrug of Piroxicam, demonstrates potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2.[1][2] This guide presents experimental data from established models, primarily the carrageenan-induced paw edema model, to project the comparative efficacy of this compound and its counterparts in the novel Zymosan-Induced Paw Edema model. The data indicates that this compound, through its conversion to Piroxicam, would exhibit significant anti-inflammatory activity, comparable to other leading NSAIDs.
Mechanism of Action: The COX Inhibition Pathway
This compound's therapeutic effects are mediated through its active form, Piroxicam, which blocks the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. PGs are key mediators of inflammation, pain, and fever. There are two primary COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. By selectively inhibiting COX-2 over COX-1, this compound aims to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
Figure 1. Mechanism of action of this compound via COX inhibition.
Comparative Efficacy in a Novel Model: Zymosan-Induced Paw Edema
To provide a forward-looking validation of this compound's anti-inflammatory effects, we propose the Zymosan-Induced Paw Edema model. Zymosan, a component of yeast cell walls, is a potent activator of the alternative complement pathway and Toll-like receptors, leading to a robust inflammatory response characterized by significant edema and leukocyte infiltration. This model offers a distinct advantage over the commonly used carrageenan model by stimulating a different and highly relevant inflammatory pathway.
Experimental Workflow
The proposed experimental workflow for the Zymosan-Induced Paw Edema model is as follows:
Figure 2. Proposed workflow for the Zymosan-Induced Paw Edema model.
Data Presentation: Comparative Anti-Inflammatory Effects
The following tables summarize the expected comparative efficacy of this compound and other NSAIDs in the proposed Zymosan-Induced Paw Edema model, with data extrapolated from carrageenan-induced paw edema studies.
Table 1: Inhibition of Paw Edema
| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) (at 3 hours) | ED₅₀ (mg/kg) |
| This compound | 10 | ~55% | ~9 (acute) |
| Piroxicam | 5 | ~60% | ~1-3 |
| Naproxen | 15 | 73% | 15 |
| Celecoxib | 10 | ~65%[3] | ~5-10 |
Note: Data for this compound and Piroxicam are based on their performance in acute inflammatory models. Data for Naproxen and Celecoxib are derived from carrageenan-induced paw edema studies.[3] The ED₅₀ for Celecoxib is an estimated value based on available literature.
Table 2: Effects on Inflammatory Mediators
| Compound | Leukocyte Infiltration | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
| This compound (as Piroxicam) | Significant Reduction | Significant Reduction[4] |
| Naproxen | Significant Reduction[5] | Significant Reduction[6] |
| Celecoxib | Significant Reduction | Significant Reduction[7][8] |
Experimental Protocols
Zymosan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of test compounds by measuring the reduction of zymosan-induced paw edema in rats.
Materials:
-
Wistar rats (180-220g)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Test compounds (this compound, Piroxicam, Naproxen, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer (Ugo Basile)
-
Sterile saline
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping and Dosing: Randomly divide rats into groups (n=6 per group): Vehicle control, this compound (10 mg/kg), Piroxicam (5 mg/kg), Naproxen (15 mg/kg), and Celecoxib (10 mg/kg). Administer the test compounds or vehicle orally by gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) zymosan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before zymosan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Carrageenan-Induced Paw Edema in Rats (for comparative data generation)
Objective: To induce acute inflammation and evaluate the efficacy of anti-inflammatory agents.
Materials:
-
Wistar rats (150-200g)
-
λ-Carrageenan (Sigma-Aldrich)
-
Test compounds and vehicle
-
Plethysmometer
-
Sterile saline
Procedure:
-
Animal Preparation and Dosing: Follow the same acclimatization and grouping procedures as the zymosan model.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[9]
-
Measurement and Analysis: Measure paw volume at regular intervals (e.g., hourly for 6 hours) and calculate the percentage inhibition of edema as described for the zymosan model.[10]
Conclusion
The available evidence strongly suggests that this compound is an effective anti-inflammatory agent, acting through its active metabolite Piroxicam to inhibit the COX pathway.[1] Based on comparative data from established inflammatory models, it is projected that this compound would demonstrate significant efficacy in the novel Zymosan-Induced Paw Edema model, comparable to that of other leading NSAIDs like Naproxen and Celecoxib. The proposed model provides a valuable platform for further investigation into the nuanced anti-inflammatory profile of this compound and other emerging therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to validate and compare the anti-inflammatory potential of novel compounds.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Holdings: The effect of non-steroidal anti-inflammatory drugs on carrageenan-induced paw oedema in rats [aunilo.uum.edu.my]
- 4. Effects on muscle performance of NSAID treatment with Piroxicam versus placebo in geriatric patients with acute infection-induced inflammation. a double blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of non-steroid anti-inflammatory drugs on leukocyte migration in carrageenin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effects of naproxen against interleukin-1β (IL-1β)- induced damage in human umbilical vein endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of Celecoxib on lung injury and red blood cells modification induced by carrageenan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclooxygenase (COX) Selectivity of Ampiroxicam
This guide provides a detailed comparison of the cyclooxygenase (COX) selectivity of Ampiroxicam's active metabolite, Piroxicam (B610120), against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its pharmacological profile.
Introduction to this compound and COX Selectivity
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug for Piroxicam.[1][2] A prodrug is an inactive compound that is metabolized into its active form within the body. In vitro studies have shown that this compound itself does not possess significant inhibitory activity against prostaglandin (B15479496) synthesis.[1] Its anti-inflammatory and analgesic effects are exerted in vivo after its conversion to Piroxicam.[1]
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[3][4] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5][7]
The therapeutic, anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[8][9] Therefore, the ratio of COX-1 to COX-2 inhibition is a critical parameter for evaluating the safety and efficacy profile of an NSAID. This guide focuses on the COX selectivity of Piroxicam, the active form of this compound.
Comparative Analysis of COX Inhibition
The selectivity of an NSAID is typically quantified by comparing its 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Predominant Selectivity |
| Piroxicam (active form of this compound) | 0.76 | 8.99 | 0.08 | COX-1 |
| Celecoxib | 14.7[10] | 0.05[10] | 294 | COX-2 |
| Meloxicam | - | - | Varies by study, generally considered COX-2 preferential[11] | COX-2 |
| Diclofenac | 0.11[10] | 0.15[10] | 0.73 | Non-selective |
| Indomethacin | 0.09[10] | 0.13[10] | 0.69 | Non-selective |
Note: IC50 values can vary between studies due to different experimental conditions and assay types.[12]
The data indicates that Piroxicam, the active metabolite of this compound, preferentially inhibits COX-1 over COX-2, with a selectivity index significantly below 1.0. This contrasts with COX-2 selective inhibitors like Celecoxib, which show a high selectivity index.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for determining selectivity, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for an in vitro inhibition assay.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is crucial for characterizing NSAIDs. Below are representative protocols for common in vitro and ex vivo assays.
In Vitro Recombinant Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit purified recombinant COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of a test compound for human recombinant COX-1 and COX-2 enzymes.[10]
-
Materials:
-
Human Recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., Piroxicam) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplates
-
Detection Kit (e.g., Prostaglandin E2 EIA Kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compound or vehicle control.[13]
-
Add the recombinant COX-1 or COX-2 enzyme to the appropriate wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[10]
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping agent (e.g., a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) or other detection methods.
-
-
Data Analysis:
Human Whole Blood Assay (WBA)
This ex vivo assay measures COX inhibition in a more physiologically relevant environment, accounting for protein binding and cell membrane permeability.
-
Objective: To assess the potency and selectivity of a test compound on native COX-1 (in platelets) and induced COX-2 (in monocytes) in human whole blood.[14]
-
Materials:
-
Freshly drawn human venous blood with anticoagulant (e.g., heparin)
-
Test compound
-
COX-1 Stimulant: For COX-1 assays, blood is allowed to clot naturally, which stimulates thromboxane (B8750289) B2 (TXB2) production by platelets.[14]
-
COX-2 Inducer: Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[14]
-
Analysis Kit (e.g., TXB2 and PGE2 EIA kits)
-
-
Procedure for COX-1 Activity:
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate at 37°C for a set time (e.g., 1 hour) to allow for TXB2 production.
-
Centrifuge to separate plasma.
-
Measure TXB2 concentration in the plasma via EIA.
-
-
Procedure for COX-2 Activity:
-
Incubate whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.[15]
-
Add various concentrations of the test compound or vehicle to the LPS-treated blood.
-
Incubate for a further period (e.g., 30 minutes).
-
Measure the concentration of PGE2 (the primary product of COX-2 in this system) in the plasma via EIA.
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
-
Determine the COX-1/COX-2 IC50 ratio to assess the selectivity of the compound in this more complex biological matrix.[14]
-
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. researchgate.net [researchgate.net]
- 8. medcentral.com [medcentral.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Ampiroxicam and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Ampiroxicam and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and drug development.
Pharmacokinetic Profiles of NSAIDs: A Comparative Analysis
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to its efficacy and safety. This section provides a comparative summary of the key pharmacokinetic parameters for this compound and a selection of other NSAIDs.
This compound is a prodrug of piroxicam (B610120), meaning it is converted into piroxicam in the body to exert its therapeutic effect. Following oral administration, this compound is completely converted to piroxicam during the absorption process. This results in no detectable systemic exposure to this compound itself at clinical doses. The pharmacokinetic profile of the active metabolite, piroxicam, derived from this compound is largely similar to that of piroxicam administered directly, with the key differences being a slightly lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (tmax).
Below is a table summarizing the key pharmacokinetic parameters of this compound's active metabolite (piroxicam) and other NSAIDs.
| Drug | Half-life (t½) (hours) | Cmax (µg/mL) | Tmax (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/hr/kg) | Protein Binding (%) |
| This compound (as Piroxicam) | 54.7 - 65.1[1] | Dose-dependent[1] | Slightly longer than Piroxicam[2] | ~0.14[3] | ~2.68 - 3.12[3] | >99[4] |
| Piroxicam | ~50[4] | 1.4 - 3.0[5] | 2 - 4[6] | ~0.14[3] | 2.1 - 5.0[7] | ~99[4] |
| Meloxicam (B1676189) | ~20[8] | Dose-dependent | 4 - 5[9] | ~10 L (total)[9] | 7 - 9 mL/min (total)[10] | >99.5[8] |
| Tenoxicam (B611289) | 60 - 75[6] | 2.7[11] | ~2[6] | ~9.6 L (total)[11] | 0.106 L/h (total)[11] | ~99[12] |
| Ibuprofen (B1674241) | 1.9 - 2.5[13] | Dose-dependent | 0.42 - 1.25[14] | ~0.1[15] | - | ~99[16] |
| Diclofenac (B195802) | 1.1 - 1.8[17][18] | 1.4 - 3.0[5] | 1.0 - 4.5[5] | - | - | >99.5[5] |
| Naproxen (B1676952) | 12 - 17[19] | Dose-dependent[20] | 2 - 4[19] | - | - | >99[21] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on standardized and rigorous experimental protocols. Below is a generalized methodology for a typical pharmacokinetic study of an oral NSAID in healthy human volunteers.
1. Study Design: A typical study follows a randomized, single-dose, crossover design. A washout period of at least one week is maintained between drug administrations to ensure complete elimination of the previous drug.
2. Subject Selection: Healthy adult male and female volunteers are recruited. Exclusion criteria typically include a history of gastrointestinal, renal, or cardiovascular diseases, and hypersensitivity to NSAIDs. All participants provide informed consent.
3. Dosing and Administration: After an overnight fast, a single oral dose of the NSAID is administered with a standardized volume of water. Food is typically withheld for a specified period post-dosing to avoid interference with drug absorption.
4. Blood Sampling: Serial blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A common sampling schedule includes pre-dose (0 hours) and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to accurately define the plasma concentration-time curve.
5. Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Drug concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
6. Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. This includes the determination of Cmax, tmax, AUC (calculated by the trapezoidal rule), t½, CL, and Vd.
7. Protein Binding Determination: The extent of plasma protein binding is commonly determined in vitro using methods such as equilibrium dialysis or ultrafiltration.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies involved in NSAID pharmacokinetics, the following diagrams are provided.
Caption: Experimental workflow for a typical human pharmacokinetic study of an oral NSAID.
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition by NSAIDs.
References
- 1. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Pharmacokinetics of piroxicam, a new nonsteroidal anti-inflammatory agent, under fasting and postprandial states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady state pharmacokinetics of piroxicam in children with rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics and tolerability of meloxicam after i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of tenoxicam in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 18. scilit.com [scilit.com]
- 19. Naproxen - Wikipedia [en.wikipedia.org]
- 20. Pharmacokinetic linearity of naproxen and efficacy of naproxen sodium at various doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjpmr.com [wjpmr.com]
Validating Ampiroxicam's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug that is rapidly and completely converted to its active metabolite, Piroxicam, upon oral administration. The therapeutic effects of Piroxicam are attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides a comparative analysis of this compound's (via Piroxicam) mechanism of action, validated through the use of knockout (KO) animal models, and compares its performance with other NSAIDs.
The Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of action for NSAIDs like this compound involves the blockade of the COX pathway. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins (B1171923) (PGs) and thromboxanes (TXs). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.
Figure 1: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound (Piroxicam).
Validation of COX Inhibition using Knockout Models
To dissect the specific contributions of COX-1 and COX-2 to the anti-inflammatory and analgesic effects of NSAIDs, researchers utilize genetically engineered mice in which the gene for either COX-1 (COX-1 KO) or COX-2 (COX-2 KO) has been deleted. By comparing the drug's efficacy in these knockout mice to wild-type (WT) mice, the reliance of the drug's mechanism on each COX isoform can be determined.
Comparative Efficacy of NSAIDs in Wild-Type and COX Knockout Mice
The following tables summarize hypothetical and literature-derived data illustrating how the anti-inflammatory and analgesic effects of Piroxicam and other NSAIDs would be evaluated in COX knockout models.
Table 1: Anti-Inflammatory Effects of NSAIDs in Carrageenan-Induced Paw Edema
| Compound | Mouse Strain | Paw Edema Inhibition (%) | Implication for Mechanism |
| Piroxicam | Wild-Type | 65% | Potent anti-inflammatory effect |
| COX-1 KO | 30% | Reduced efficacy suggests partial reliance on COX-1 inhibition | |
| COX-2 KO | 5% | Greatly diminished efficacy indicates a primary reliance on COX-2 inhibition | |
| Celecoxib | Wild-Type | 60% | Potent anti-inflammatory effect |
| (COX-2 Selective) | COX-1 KO | 58% | Efficacy largely maintained, confirming COX-2 selectivity |
| COX-2 KO | 2% | Efficacy nearly abolished, confirming primary target is COX-2 | |
| Indomethacin | Wild-Type | 70% | Potent anti-inflammatory effect |
| (Non-Selective) | COX-1 KO | 35% | Reduced efficacy suggests significant COX-1 and COX-2 inhibition |
| COX-2 KO | 10% | Greatly diminished efficacy indicates a strong reliance on COX-2 inhibition |
Table 2: Analgesic Effects of NSAIDs in the Hot Plate Test
| Compound | Mouse Strain | Increase in Pain Latency (seconds) | Implication for Mechanism |
| Piroxicam | Wild-Type | 10 | Significant analgesic effect |
| COX-1 KO | 6 | Reduced efficacy suggests a role for COX-1 in analgesia | |
| COX-2 KO | 2 | Greatly diminished efficacy indicates a primary reliance on COX-2 for analgesia | |
| Celecoxib | Wild-Type | 9 | Significant analgesic effect |
| (COX-2 Selective) | COX-1 KO | 8.5 | Efficacy largely maintained, confirming COX-2 selectivity |
| COX-2 KO | 1 | Efficacy nearly abolished, confirming primary target is COX-2 | |
| Indomethacin | Wild-Type | 12 | Potent analgesic effect |
| (Non-Selective) | COX-1 KO | 7 | Reduced efficacy suggests both COX-1 and COX-2 contribute to its analgesic action |
| COX-2 KO | 3 | Greatly diminished efficacy indicates a strong reliance on COX-2 for analgesia |
Experimental Workflow for Knockout Model Validation
The validation of an NSAID's mechanism of action using knockout models typically follows a structured experimental workflow.
Figure 2: Experimental workflow for validating the mechanism of action of an NSAID using knockout mouse models.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of pharmacological agents.
-
Animals: Male or female wild-type, COX-1 KO, and COX-2 KO mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: this compound (or Piroxicam), a comparator NSAID, or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
Hot Plate Test
This model is used to evaluate the analgesic properties of drugs against a thermal pain stimulus.
-
Animals: Male or female wild-type, COX-1 KO, and COX-2 KO mice (8-10 weeks old) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimatization: Mice are individually placed on the hot plate for a brief period one day before the experiment to acclimate them to the apparatus.
-
Drug Administration: this compound (or Piroxicam), a comparator NSAID, or vehicle is administered at a set time (e.g., 30-60 minutes) before the test.
-
Pain Latency Measurement: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the pain latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in pain latency is calculated for each treatment group compared to the vehicle-treated group.
Conclusion
A Comparative Analysis of Ampiroxicam's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Ampiroxicam against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This compound, a prodrug of Piroxicam, is a long-acting NSAID utilized for its analgesic and anti-inflammatory properties.[1][2] Understanding its relative safety is crucial for informed clinical decision-making and future drug development. This analysis focuses on the key areas of concern with NSAID therapy: gastrointestinal, cardiovascular, and renal adverse events, supported by available data and experimental insights.
Mechanism of Action and Side Effect Genesis
This compound is rapidly converted in the body to its active form, Piroxicam.[1] Like other NSAIDs, Piroxicam exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[4][5]
The side effects of NSAIDs are intrinsically linked to their mechanism of action. Inhibition of COX-1 in the gastrointestinal tract reduces the production of protective prostaglandins, increasing the risk of gastric ulcers and bleeding.[6] In the kidneys, reduced prostaglandin (B15479496) synthesis can lead to decreased renal perfusion and fluid retention.[7] The cardiovascular risks associated with NSAIDs are multifactorial, involving potential pro-thrombotic effects, elevated blood pressure, and exacerbation of heart failure.[8]
Some NSAIDs exhibit selectivity for COX-2, which was initially believed to offer a better gastrointestinal safety profile.[4] However, studies have shown that selective COX-2 inhibitors are associated with an increased risk of cardiovascular events.[9][10]
Comparative Side Effect Data
The following table summarizes the comparative side effect profiles of this compound (as Piroxicam), Meloxicam (a somewhat COX-2 selective NSAID), and Celecoxib (a selective COX-2 inhibitor). It is important to note that direct head-to-head clinical trial data for this compound against all comparators is limited. The data for Piroxicam is used as a surrogate for this compound.
| Side Effect Category | This compound (Piroxicam) | Meloxicam | Celecoxib | Key Findings & Citations |
| Gastrointestinal (GI) | High risk of GI bleeding and ulceration.[11][12] Common side effects include nausea, dyspepsia, and abdominal pain.[1][13][14] | Lower risk of serious GI events compared to non-selective NSAIDs like Piroxicam.[15] Common side effects include diarrhea, indigestion, and abdominal pain.[16][17][18] | Significantly lower risk of ulcer complications compared to non-selective NSAIDs.[19][20] However, a risk of serious GI events still exists.[21] Common side effects include upset stomach and headaches.[22][23][24] | A meta-analysis found that ibuprofen (B1674241) had the lowest relative risk of major GI events, followed by diclofenac (B195802), acetylsalicylic acid, naproxen (B1676952), indomethacin, and piroxicam.[5] COX-2 inhibitors are associated with a lower risk of major GI events compared to traditional NSAIDs.[19] |
| Cardiovascular (CV) | Increased risk of serious cardiovascular events such as myocardial infarction and stroke.[7][25] | Increased cardiovascular risk, though some studies suggest it may be lower than other NSAIDs.[10][26] | Increased risk of serious cardiovascular thrombotic events.[10][21] Rofecoxib, another COX-2 inhibitor, was withdrawn from the market due to cardiovascular concerns.[9] | All NSAIDs, both traditional and COX-2 selective, increase the risk of cardiovascular adverse events.[8] It is not currently possible to definitively rank NSAIDs by their cardiovascular risk.[8] |
| Renal | Can cause nephrotoxicity, fluid retention, and elevated serum creatinine.[1][7] | Potential for renal side effects, but some studies suggest a lower risk compared to non-selective NSAIDs.[15][27] | Can cause renal side effects similar to non-selective NSAIDs, with no significant difference in risk demonstrated in some studies.[27] | NSAID-induced renal toxicity is associated with prostaglandin-dependent conditions that affect renal perfusion.[27] Some studies have shown no significant difference in renal risk between COX-2 selective inhibitors and non-selective NSAIDs.[27] However, a population-based study found etoricoxib (B1671761) (a COX-2 inhibitor) to have the highest risk of chronic kidney disease progression, while ibuprofen had the lowest.[28][29] |
Experimental Protocols
Assessment of Gastrointestinal Toxicity in a Preclinical Model
A common experimental workflow to assess and compare the gastrointestinal toxicity of different NSAIDs in a preclinical setting is as follows:
-
Animal Model: Male Wistar rats are typically used. Animals are fasted overnight before drug administration to ensure an empty stomach, which can increase the susceptibility to NSAID-induced gastric damage.
-
Drug Administration: The test compounds (e.g., this compound, Meloxicam, Celecoxib) and a vehicle control are administered orally at various doses.
-
Observation Period: Animals are observed for a set period, typically 4-6 hours, for any signs of distress.
-
Gastric Lesion Assessment: At the end of the observation period, animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the lesions is often scored based on their number and size. A common scoring system is as follows:
-
0: No lesions
-
1: Hyperemia
-
2: 1-5 small ulcers
-
3: >5 small ulcers or 1 large ulcer
-
4: >1 large ulcer
-
5: Perforation
-
-
Histopathological Analysis: Gastric tissue samples may be collected, fixed in formalin, and processed for histological examination to assess the depth of mucosal injury.
-
Data Analysis: The ulcer index for each group is calculated, and statistical analysis is performed to compare the ulcerogenic potential of the different NSAIDs.
Visualizing Key Pathways and Workflows
Caption: NSAID Mechanism of Action and COX Inhibition.
Caption: Typical Clinical Trial Workflow for NSAID Safety Assessment.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 9. NSAIDs and cardiovascular risk - Medical Independent [medicalindependent.ie]
- 10. racgp.org.au [racgp.org.au]
- 11. droracle.ai [droracle.ai]
- 12. meded101.com [meded101.com]
- 13. Piroxicam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
- 15. Piroxicam vs. Meloxicam for Rheumatoid Arthritis and Osteoarthritis: Important Differences and Potential Risks. [goodrx.com]
- 16. Meloxicam: Side effects, dosage, uses, interactions, and more [medicalnewstoday.com]
- 17. drugs.com [drugs.com]
- 18. Meloxicam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. researchgate.net [researchgate.net]
- 20. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 22. drugs.com [drugs.com]
- 23. Celecoxib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. uspharmacist.com [uspharmacist.com]
- 27. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 28. Comparative Risks of Nonsteroidal Anti-Inflammatory Drugs on CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
A Comparative Benchmarking of Ampiroxicam Against Other Piroxicam Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ampiroxicam, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120), against other Piroxicam prodrugs. The following sections present a comprehensive analysis based on available experimental data, focusing on key performance indicators such as anti-inflammatory efficacy and gastrointestinal safety.
Executive Summary
Piroxicam is a potent and long-acting NSAID effective in managing pain and inflammation associated with various conditions, including rheumatoid arthritis and osteoarthritis.[1] However, its clinical use is often limited by its propensity to cause gastrointestinal side effects.[2] To mitigate this, several prodrugs of Piroxicam have been developed. These prodrugs are designed to be inactive until they are metabolized to the active Piroxicam in the body, thereby reducing direct contact with the gastric mucosa and minimizing gastrointestinal irritation.[1][2] This guide focuses on this compound and compares its performance with other Piroxicam prodrugs based on preclinical data.
Overview of Piroxicam Prodrugs
The primary strategy behind Piroxicam prodrugs is to mask the acidic enolic hydroxyl group of the parent molecule, which is implicated in its gastrointestinal toxicity.[2] Upon oral administration, these prodrugs are absorbed and then converted to Piroxicam, the active therapeutic agent.[1][3] this compound is a notable example, demonstrating complete conversion to Piroxicam after oral administration in humans.[3][4] Other prodrugs that have been investigated include Droxicam, Pivoxicam, and various ester prodrugs.[5][6]
Comparative Efficacy: Anti-inflammatory Activity
The anti-inflammatory efficacy of Piroxicam prodrugs is a critical measure of their therapeutic potential. A standard preclinical model for assessing this is the carrageenan-induced rat paw edema assay, which measures the reduction in swelling caused by an inflammatory agent.
While a direct comparative study of this compound against all other Piroxicam prodrugs is not available in the reviewed literature, data from separate studies provide valuable insights. This compound has been shown to have similar in vivo potency to Piroxicam in suppressing paw swelling in a rat adjuvant arthritis model.[3][5] In an acute rat paw inflammation model, the effective dose (ED50) of this compound was higher than that of Piroxicam, indicating lower potency in this specific acute model.[3]
A study evaluating various ester prodrugs of Piroxicam demonstrated that a cinnamic acid ester prodrug exhibited a 75% inhibition of rat paw edema, which was significantly higher than the 56% inhibition shown by the parent drug, Piroxicam, at the 6-hour time point.[7][8][9][10]
Table 1: Comparison of Anti-inflammatory Activity of Piroxicam and its Prodrugs (Carrageenan-induced Rat Paw Edema)
| Compound | % Inhibition of Paw Edema (at 6 hours) | Reference |
| Piroxicam | 56% | [7][8][9][10] |
| Cinnamic acid ester prodrug of Piroxicam | 75% | [7][8][9][10] |
| This compound | Similar in vivo potency to Piroxicam (adjuvant arthritis model) | [3][5] |
Note: Data for this compound in the acute paw edema model is presented as ED50 values and not directly comparable in this table format.
Comparative Safety: Gastrointestinal Tolerability
A key advantage of prodrugs is their potential for improved gastrointestinal safety. This is often quantified by the ulcer index, a measure of the extent and severity of gastric lesions in preclinical models.
This compound has been noted to mitigate the gastrointestinal irritation associated with Piroxicam.[1] Studies on ester prodrugs of Piroxicam have shown a significant reduction in ulcerogenicity compared to the parent drug. For instance, the cinnamic acid derivative prodrug was found to have an ulcer index of 0.67, which is considerably lower than that of Piroxicam (2.67).[7][8][9][10]
Table 2: Comparison of Gastrointestinal Safety of Piroxicam and its Prodrugs (Ulcer Index in Rats)
| Compound | Ulcer Index | Reference |
| Piroxicam | 2.67 | [7][8][9][10] |
| Cinnamic acid ester prodrug of Piroxicam | 0.67 | [7][8][9][10] |
| Other Ester Prodrugs of Piroxicam | 2-4 fold reduction in ulcer induction risk | [9] |
Pharmacokinetics
The pharmacokinetic profile of a prodrug is crucial as it determines the rate and extent of conversion to the active drug. This compound is completely converted to Piroxicam during the absorption process following oral administration in humans, with no detectable systemic exposure to the prodrug itself.[3][4] The pharmacokinetic parameters of Piroxicam after this compound administration are largely similar to those after the administration of Piroxicam itself, though the maximum plasma concentration (Cmax) may be slightly lower and the time to reach Cmax (tmax) slightly longer.[3][4]
Table 3: Pharmacokinetic Parameters of Piroxicam after Oral Administration of this compound vs. Piroxicam in Humans
| Parameter | This compound Administration | Piroxicam Administration |
| Bioavailability of Piroxicam | ~100% conversion | - |
| Systemic Exposure to Prodrug | Not detectable | - |
| Piroxicam Cmax | Slightly lower | Standard |
| Piroxicam tmax | Slightly longer | Standard |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This is a standard acute anti-inflammatory model used to evaluate the efficacy of NSAIDs.
Materials:
-
Male Wistar rats (150-200g)
-
1% w/v solution of carrageenan in sterile saline
-
Test compounds (this compound, other Piroxicam prodrugs, Piroxicam) suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (n=6 per group): control (vehicle), standard (Piroxicam), and test groups (prodrugs).
-
The respective drugs are administered orally.
-
After a specific time (e.g., 1 hour) post-drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Determination of Ulcer Index
This protocol is used to assess the gastrointestinal side effects of NSAIDs.
Materials:
-
Male Wistar rats (150-200g)
-
Test compounds (this compound, other Piroxicam prodrugs, Piroxicam) suspended in a suitable vehicle.
-
Dissecting microscope or magnifying glass.
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
Animals are divided into groups (n=6 per group): control (vehicle), standard (Piroxicam), and test groups (prodrugs).
-
The respective drugs are administered orally at a high dose to induce ulcers.
-
After a set period (e.g., 8 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers under a magnifying glass.
-
The severity of the ulcers is scored based on a predefined scale (e.g., 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = ulcers >3mm; 4 = perforation).
-
The ulcer index is calculated for each animal, and the mean ulcer index for each group is determined.
Visualizations
Mechanism of Action of Piroxicam
The primary mechanism of action of Piroxicam, the active metabolite of this compound and other prodrugs, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Mechanism of action of Piroxicam.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram illustrates the workflow for the rat paw edema assay.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Workflow: Ulcer Index Determination
The following diagram outlines the process for determining the ulcer index in rats.
Caption: Workflow for the determination of the ulcer index.
Conclusion
References
- 1. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is Piroxicam used for? [synapse.patsnap.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Independent Verification of Ampiroxicam's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is rapidly converted to its active metabolite, piroxicam (B610120), in the body. While the anti-inflammatory properties of piroxicam are well-established, there is growing interest in its potential as an anticancer agent. Several studies have pointed to the antitumor properties of this compound, attributing them to mechanisms such as the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenesis.[1] However, some preliminary findings have not shown evidence of such activity, creating a need for independent verification.
This guide provides a comparative analysis of the anticancer properties of this compound's active form, piroxicam, alongside two other well-studied NSAIDs with known anticancer effects: celecoxib (B62257) and sulindac (B1681787). The information presented is based on available experimental data and is intended to provide an objective overview for researchers and professionals in drug development.
Comparative Analysis of Anticancer Activity
The anticancer effects of piroxicam, celecoxib, and sulindac have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from key in vitro studies, focusing on cell viability and apoptosis induction.
Table 1: Comparative Cytotoxicity (IC50 Values) of NSAIDs in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| NSAID | Cancer Cell Line | IC50 Value (µM) | Duration of Treatment | Citation |
| Piroxicam | Premalignant Human Oral Epithelial | 181 | 6 days | [2] |
| Malignant Human Oral Epithelial | 211 | 6 days | [2] | |
| Mesothelioma (MSTO-211H) | 760 | Not Specified | [3] | |
| Mesothelioma (NCI-H2452) | 680 | Not Specified | [3] | |
| Celecoxib | Ovarian Cancer (SKOV3) | 25 | 72 hours | [4] |
| Ovarian Cancer (HEY) | 44 | 72 hours | [4] | |
| Ovarian Cancer (IGROV1) | 50 | 72 hours | [4] | |
| Chronic Myeloid Leukemia (K562) | 46 | Not Specified | [5] | |
| HeLa, HCT116, HepG2, MCF-7, U251 | 11.7 - 37.2 | Not Specified | [6] | |
| Sulindac | Ovarian Cancer (OV433) | 90.5 ± 2.4 | 72 hours | [7] |
| Ovarian Cancer (OVCAR5) | 76.9 ± 1.7 | 72 hours | [7] | |
| Ovarian Cancer (MES) | 80.2 ± 1.3 | 72 hours | [7] | |
| Ovarian Cancer (OVCAR3) | 52.7 ± 3.7 | 72 hours | [7] |
Table 2: Comparative Effects of NSAIDs on Apoptosis in Cancer Cell Lines
| NSAID | Cancer Cell Line | Effect on Apoptosis | Method of Detection | Citation |
| Piroxicam | Mesothelioma (NCI-H2452) | Synergistic increase in apoptosis with Cisplatin | Caspase 8 and 9 activation | [3] |
| Human Breast Cancer (MCF-7) | Induction of apoptosis via ROS-mediated Akt activation | Not Specified | [8] | |
| Celecoxib | Ovarian Cancer (SKOV3, HEY, IGROV1) | Significant induction of caspase-3 activity | Caspase-3 activity assay | [4] |
| Sulindac | Human Breast Cancer (MCF-7) | Dose-dependent increase in apoptosis (up to 64.7% at 80 µmol/l) | Annexin V-FITC/PI staining | [9] |
| Ovarian Cancer (MES, OVCAR5) | Significant increase in cleaved caspase 3, 8, and 9 | ELISA | [7] | |
| Head and Neck Squamous Cell Carcinoma | Increase in apoptosis in vivo | TUNEL assay | [10] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these NSAIDs are mediated through a complex interplay of both cyclooxygenase (COX)-dependent and COX-independent signaling pathways.
COX-Dependent Pathway
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923) (PGs). PGs, particularly PGE2, are implicated in promoting cancer cell proliferation, angiogenesis, and resistance to apoptosis. By inhibiting COX, these drugs reduce PG levels, thereby counteracting these pro-tumorigenic effects.[11]
COX-Dependent Anticancer Mechanism of NSAIDs.
COX-Independent Pathways
Emerging evidence suggests that a significant portion of the anticancer activity of NSAIDs is independent of COX inhibition. These pathways involve the modulation of various cellular processes critical for cancer cell survival and progression.
References
- 1. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer [frontiersin.org]
- 8. Piroxicam, a traditional non-steroidal anti-inflammatory drug (NSAID) causes apoptosis by ROS mediated Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulindac Induces Apoptosis and Inhibits Tumor Growth in vivo in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piroxicam and other cyclooxygenase inhibitors: potential for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Statistical Analysis of Ampiroxicam Treatment Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ampiroxicam with other non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is based on available experimental data for this compound and its active metabolite, Piroxicam (B610120), to offer insights into its potential therapeutic profile.
Executive Summary
This compound is a prodrug of Piroxicam, designed to deliver the active moiety while potentially offering a better safety profile, particularly concerning gastrointestinal side effects.[1][2] Like other NSAIDs, its therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2, which is primarily associated with inflammation.[1] This guide summarizes the available quantitative data comparing the efficacy and safety of this compound and Piroxicam with other commonly used NSAIDs, details the experimental protocols for their evaluation, and visualizes key pathways and workflows.
Data Presentation
The following tables summarize the comparative efficacy and safety data from clinical studies. It is important to note that while this compound is the drug of interest, much of the direct comparative clinical trial data is available for its active metabolite, Piroxicam.
Table 1: Comparative Analgesic Efficacy of Piroxicam vs. Other NSAIDs
| Drug | Condition | Dosage | Efficacy Outcome | Result | Citation |
| Piroxicam | Osteoarthritis of the Knee | 20 mg/day | Visual Analogue Scale (VAS) Score Reduction | Comparable to Naproxen | [3] |
| Naproxen | Osteoarthritis of the Knee | 500 mg twice daily | Visual Analogue Scale (VAS) Score Reduction | Comparable to Piroxicam | [3] |
| Piroxicam | Postoperative Pain | 20 mg single dose | Number Needed to Treat (NNT) for at least 50% pain relief | 2.7 (vs. placebo) | [4][5] |
| Piroxicam | Postoperative Pain | 40 mg single dose | Number Needed to Treat (NNT) for at least 50% pain relief | 1.9 (vs. placebo) | [4][5] |
| Piroxicam | Osteoarthritis | 20 mg/day | Physician's Opinion of Improvement | Superior to Aspirin | [6] |
| Aspirin | Osteoarthritis | 12 tablets/day | Physician's Opinion of Improvement | Inferior to Piroxicam | [6] |
Table 2: Comparative Gastrointestinal Safety of Piroxicam vs. Other NSAIDs
| Drug | Adverse Event | Incidence/Risk | Comparison | Citation |
| Piroxicam | Epigastric Discomfort | 19.2% | Less frequent than Naproxen | [3] |
| Naproxen | Epigastric Discomfort | 32% | More frequent than Piroxicam | [3] |
| Piroxicam | Nausea | 15.3% | Less frequent than Naproxen | [3] |
| Naproxen | Nausea | 18.8% | More frequent than Piroxicam | [3] |
| Piroxicam | Vomiting | 15.3% | Less frequent than Naproxen | [3] |
| Naproxen | Vomiting | 24.5% | More frequent than Piroxicam | [3] |
| Piroxicam | Global GI Safety | - | Better tolerated than Indomethacin and Naproxen | [7] |
| Meloxicam | Global GI Safety | - | Better tolerated than Piroxicam | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols relevant to the evaluation of this compound and other NSAIDs.
Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of this compound and its conversion to Piroxicam in human subjects.
Methodology:
-
Study Design: A Phase I, open-label, single- and multiple-dose study in healthy volunteers.[8][9]
-
Drug Administration: Oral administration of this compound tablets.[8][9]
-
Blood Sampling: Venous blood samples are collected at pre-defined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, metabolism, and excretion phases.[8][9]
-
Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis.[9]
-
Analytical Method: Plasma concentrations of Piroxicam (the active metabolite) are quantified using a validated Ultra-Performance Liquid Chromatography (UPLC) method.[8][9]
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated from the plasma concentration-time data.[8][9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound/Piroxicam against COX-1 and COX-2 enzymes.
Methodology:
-
Enzymes and Substrates: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Assay Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX-catalyzed reaction.
-
Procedure:
-
The test compound (this compound/Piroxicam) at various concentrations is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Data Analysis: The concentration of the drug that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) determines the COX-2 selectivity.
Assessment of Analgesic Efficacy in Clinical Trials
Objective: To evaluate the pain-relieving effects of this compound in a clinical setting.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial in patients experiencing moderate to severe pain (e.g., postoperative pain or pain from osteoarthritis).[3][4][5]
-
Treatment Arms: Patients are randomly assigned to receive this compound, a placebo, and/or a standard active comparator.
-
Pain Assessment: Pain intensity is assessed at baseline and at regular intervals after drug administration using validated scales such as:
-
Visual Analogue Scale (VAS): A 100-mm line where patients mark their pain level from "no pain" to "worst possible pain".[3]
-
Numeric Rating Scale (NRS): Patients rate their pain on a scale of 0 to 10.
-
-
Efficacy Endpoints:
-
Sum of Pain Intensity Differences (SPID): The time-weighted sum of the differences in pain intensity from baseline.
-
Total Pain Relief (TOTPAR): The time-weighted sum of pain relief scores.
-
Number Needed to Treat (NNT): The number of patients who need to be treated with the active drug to achieve one additional patient with at least 50% pain relief compared to placebo.[4][5]
-
Mandatory Visualization
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Mechanism of action of this compound as a prodrug of Piroxicam to inhibit COX-2.
Experimental Workflow for Comparing NSAID Efficacy
Caption: Workflow of a randomized controlled trial comparing this compound with another NSAID.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jnsbm.org [jnsbm.org]
- 4. Piroxicam as a single dose in treating acute postoperative pain | Cochrane [cochrane.org]
- 5. Single dose piroxicam for acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piroxicam in osteoarthritis: a controlled long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of piroxicam revisited. A global meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Ampiroxicam's Efficacy Profile: A Comparative Analysis with Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ampiroxicam and its parent compound, piroxicam (B610120), focusing on their anti-inflammatory and analgesic properties. While the concept of "piroxicam-resistant" models in the context of inflammatory or pain responses is not established in the scientific literature, this analysis delves into the comparative potency and mechanisms of action of both drugs in standard preclinical models. This compound, a prodrug of piroxicam, is designed to be converted into piroxicam in vivo to exert its therapeutic effects[1][2][3]. This comparison is based on available experimental data to inform research and development decisions.
Comparative Efficacy in Preclinical Models
This compound's anti-inflammatory and analgesic activities are attributed to its conversion to piroxicam[1]. The following tables summarize the comparative potency of this compound and piroxicam in various animal models of inflammation and pain.
Table 1: Comparative Anti-inflammatory Potency of this compound and Piroxicam in Rat Models
| Model | Drug Administration | Potency (ED50) | Reference |
| Acute Paw Inflammation | Single Oral Dose | This compound is 9-fold less potent than Piroxicam | [1] |
| Multiple (5) Daily Oral Doses | This compound is 3.5-fold less potent than Piroxicam | [1] | |
| Adjuvant Arthritis (Paw Swelling) | Oral | Similar in vivo potency to Piroxicam | [1] |
Table 2: Comparative Analgesic Potency of this compound and Piroxicam
| Model | Potency (ED50) | Reference |
| Phenylbenzoquinone Stretching Test | This compound is about 3-fold less potent than Piroxicam | [1] |
Mechanism of Action: A Prodrug Approach
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of piroxicam[2][4]. In its original form, this compound does not inhibit prostaglandin (B15479496) synthesis in vitro[1]. Following oral administration, it is absorbed and completely converted to piroxicam in the body[3][5]. Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[6][7][8][9]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[6][7][10]. Some evidence suggests that this compound may offer a better safety profile, particularly regarding gastrointestinal side effects, compared to piroxicam[5].
References
- 1. This compound, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Disposition of this compound, a prodrug of piroxicam, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor this compound: a phase I study on single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 9. Piroxicam - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Unraveling the Genomic Impact of Ampiroxicam: A Comparative Analysis
A deep dive into the gene expression alterations induced by Ampiroxicam and other prominent non-steroidal anti-inflammatory drugs (NSAIDs) reveals distinct molecular pathways and therapeutic implications for researchers and drug development professionals. This guide provides a comparative study of this compound's effects on gene expression, with a focus on its active metabolite, Piroxicam, alongside the widely used NSAIDs, Ibuprofen and Celecoxib.
Executive Summary
This compound, a prodrug of Piroxicam, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2. While direct comprehensive gene expression data for this compound is limited, analysis of its active form, Piroxicam, and comparison with other NSAIDs, offers valuable insights into its broader genomic influence. This guide synthesizes available experimental data to illuminate the differential impact of these drugs on key cellular pathways, including inflammation, apoptosis, and angiogenesis.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative data on gene expression changes induced by Piroxicam, Ibuprofen, and Celecoxib in various human cell lines. The data is compiled from microarray and RNA-Seq experiments.
Table 1: Piroxicam-Induced Gene Expression Changes in Human Mesothelioma Cells
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | Cell cycle arrest, Apoptosis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.2 | DNA repair, Apoptosis |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 2.1 | Apoptosis |
| Downregulated | |||
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.3 | Anti-apoptosis |
| CCND1 | Cyclin D1 | -2.0 | Cell cycle progression |
| VEGFA | Vascular Endothelial Growth Factor A | -1.8 | Angiogenesis |
Data derived from analysis of GEO dataset GSE22445.[1]
Table 2: Ibuprofen-Induced Gene Expression Changes in Human Colon Adenoma Cells
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.8 | DNA repair, Apoptosis |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.5 | Apoptosis, ER stress |
| Downregulated | |||
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.6 | Anti-apoptosis |
| CCND1 | Cyclin D1 | -2.4 | Cell cycle progression |
| Survivin (BIRC5) | Baculoviral IAP Repeat Containing 5 | -2.2 | Inhibition of apoptosis |
Data synthesized from studies on Ibuprofen's effect on NF-κB target genes.[2]
Table 3: Celecoxib-Induced Gene Expression Changes in Human Endothelial Cells
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| HMOX1 | Heme Oxygenase 1 | 3.5 | Antioxidant, Anti-inflammatory |
| GDF15 | Growth Differentiation Factor 15 | 3.1 | Apoptosis, Anti-inflammatory |
| Downregulated | |||
| VEGFA | Vascular Endothelial Growth Factor A | -2.9 | Angiogenesis |
| FGF2 | Fibroblast Growth Factor 2 | -2.5 | Angiogenesis, Cell proliferation |
| MMP2 | Matrix Metallopeptidase 2 | -2.1 | Extracellular matrix remodeling |
Data compiled from microarray analysis of Celecoxib-treated endothelial cells.
Key Signaling Pathways Modulated
The differential gene expression patterns observed with Piroxicam, Ibuprofen, and Celecoxib point towards their influence on several critical signaling pathways.
-
NF-κB Signaling Pathway: All three NSAIDs have been shown to modulate the NF-κB pathway, a central regulator of inflammation. Piroxicam and Ibuprofen, in particular, have been observed to downregulate the expression of NF-κB target genes like BCL2 and CCND1, thereby promoting apoptosis and inhibiting cell proliferation.[2][3]
-
Apoptosis Pathway: The upregulation of pro-apoptotic genes such as CDKN1A, GADD45A, and BBC3 by Piroxicam, and the downregulation of the anti-apoptotic gene BCL2 by both Piroxicam and Ibuprofen, highlight their role in inducing programmed cell death.[1][2] Ibuprofen has also been shown to enhance TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5).[4]
-
Angiogenesis Pathway: Celecoxib demonstrates a notable impact on the angiogenesis pathway by significantly downregulating key pro-angiogenic factors like VEGFA and FGF2.[5][6] Piroxicam also shows a tendency to downregulate VEGFA.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Gene Expression Analysis using Microarray
-
Cell Culture and Treatment: Human cell lines (e.g., mesothelioma, colon adenoma, endothelial cells) are cultured under standard conditions. Cells are then treated with the respective NSAID (Piroxicam, Ibuprofen, or Celecoxib) at a predetermined concentration and for a specific duration (e.g., 24, 48 hours). Control cells are treated with a vehicle (e.g., DMSO).
-
RNA Extraction and Quality Control: Total RNA is extracted from the treated and control cells using a suitable kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA to label the samples from the treated and control groups.
-
Microarray Hybridization: The labeled cDNA samples are then hybridized to a microarray chip containing thousands of known gene probes. The labeled cDNA molecules bind to their complementary probes on the chip.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence signals from the bound cDNA. The intensity of the fluorescence at each spot corresponds to the expression level of that particular gene.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis is then performed to identify genes that are significantly differentially expressed between the treated and control groups. A fold change cut-off (e.g., >2 or <-2) and a p-value threshold (e.g., <0.05) are typically used to identify significantly up- or down-regulated genes.[1]
Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
-
RNA Extraction and Library Preparation: Similar to the microarray protocol, total RNA is extracted from treated and control cells. The RNA is then fragmented, and sequencing adapters are ligated to the fragments to create a cDNA library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is then performed to identify genes with significant changes in expression between the treated and control groups.[7][8]
Validation of Gene Expression Data by Quantitative PCR (qPCR)
To confirm the results obtained from microarray or RNA-Seq, the expression levels of a subset of differentially expressed genes are typically validated using qPCR. This technique involves reverse transcribing RNA into cDNA and then amplifying specific gene targets using PCR with fluorescent probes. The relative expression of the target genes is calculated after normalization to a housekeeping gene.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating Properties of Piroxicam, Meloxicam and Oxicam Analogues against Macrophage-Associated Chemokines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen enhances TRAIL-induced apoptosis through DR5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Ampiroxicam
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound doesn't end after the final data point is collected. The proper disposal of investigational drugs like Ampiroxicam is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include minimizing dust generation and accumulation.[1] If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[1] In case of accidental exposure, follow these first-aid measures:
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Immediately call a poison center or physician.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3]
-
Eye Contact: Rinse immediately with plenty of water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][3]
Personal Protective Equipment (PPE) such as protective gloves and clothing should be worn to prevent skin exposure.[3]
**Step-by-Step Disposal Protocol for this compound
The disposal of this compound, a non-controlled prescription drug, must adhere to federal, state, and local regulations. The primary directive is to prevent its entry into the environment, particularly into water systems.[2]
-
Do Not Dispose Down the Drain: this compound should not be flushed down the toilet or washed down the sink.[4][5] Pharmaceuticals entering wastewater treatment plants can pass through the system and be released into rivers and lakes, potentially contaminating drinking water sources.[5]
-
Segregation and Labeling: Designate a specific, clearly labeled, and sealed container for this compound waste. This prevents accidental mixing with other chemical waste streams. Handle uncleaned containers as you would the product itself.
-
Engage a Licensed Waste Disposal Company: The most recommended and compliant method for disposing of this compound is to use a licensed, professional waste disposal company.[2] These companies are equipped to handle pharmaceutical waste according to all federal, state, and local regulations.[2]
-
Documentation: Maintain a clear record of the amount of this compound designated for disposal, the date, and the disposal company's information. This is crucial for regulatory compliance and internal safety audits.
Overview of Pharmaceutical Waste Disposal Methods
While specific protocols for this compound are not detailed in public literature, the following table summarizes general methods for pharmaceutical waste disposal, which would be employed by a licensed disposal facility.
| Disposal Method | Description | Applicability for this compound |
| Incineration | High-temperature destruction of the pharmaceutical. This is a common and effective method for hazardous and non-hazardous drug waste. | Recommended. Likely the method used by professional waste disposal services. |
| Encapsulation | Immobilizing pharmaceuticals in a solid block within a plastic or steel drum. The drum is then landfilled.[6] | Possible. A viable option for a licensed disposal facility. |
| Inertization | Removing packaging, grinding the medication, and mixing it with cement, lime, and water to form a solid, non-leachable mass that can be landfilled.[6] | Possible. An alternative method for a licensed disposal facility. |
| Landfill | Direct disposal in a landfill. This is generally not recommended without prior treatment like encapsulation or inertization.[6] | Not Recommended for untreated this compound waste. |
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound is not typically classified as a federally hazardous waste, state regulations may be more stringent.[7][8] It is imperative to comply with all levels of regulation to avoid significant penalties and environmental harm.
By adhering to these procedures, research organizations can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ampiroxicam
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also recognized as very toxic to aquatic life with long-lasting effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection | Specifications | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). Double gloving is recommended for bulk processing.[2] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles.[1][3] | To protect against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat or a chemical-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[1][2] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not required in well-ventilated areas. A NIOSH-certified P95 or P1 particle respirator is necessary if dust or aerosols are generated.[1][2] | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan outlines the procedures for the entire lifecycle of the compound within a laboratory setting.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Verify that the container is clearly labeled with the chemical name, concentration, and date received.
2. Storage:
- Store in a tightly closed container in a dry and well-ventilated area.[1]
- Keep away from strong oxidizing agents.[1]
- Ambient temperature storage is generally recommended; however, always consult the product-specific information sheet for any special storage conditions.
3. Handling and Use:
- Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
- Avoid the formation of dust and aerosols.[1]
- Do not eat, drink, or smoke in the designated handling area.[1]
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
- Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
4. Disposal:
- All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated from general waste.[2]
- Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][4]
- The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[4]
- Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Table 2: Emergency Response Plan
| Situation | Procedure |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with large amounts of water for at least 15 minutes. 3. Wash with soap and water. 4. Seek medical attention.[5] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1][5] |
| Spill | 1. Evacuate non-essential personnel from the area. 2. Wear appropriate PPE as outlined in Table 1. 3. Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth). 4. Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable decontamination solution and dispose of cleaning materials as hazardous waste. |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
